1-Bromo-3-chloro-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRMCGRAEBIWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303310 | |
| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-48-4 | |
| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59772-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-3-chloro-2-nitrobenzene chemical properties
An In-depth Technical Guide to 1-Bromo-3-chloro-2-nitrobenzene: Properties, Synthesis, and Applications
Introduction
This compound is a polysubstituted aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Its unique arrangement of electron-withdrawing groups and halogens on a benzene scaffold makes it a versatile intermediate for constructing complex molecular architectures. The strategic placement of the nitro group ortho to the bromine and meta to the chlorine atom profoundly influences the molecule's reactivity, rendering the aryl system electron-deficient and primed for specific chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug development.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical characteristics of this compound are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 3970-37-4 (for 1-Bromo-2-chloro-3-nitrobenzene) | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [2] |
| Molecular Weight | 236.45 g/mol | [1][2] |
| Appearance | Pale Yellow Solid | [3][4] |
| Melting Point | 57-60°C | [3][5] |
| Boiling Point | 290.4 ± 20.0 °C (Predicted) | [3][5] |
| Density | 1.827 ± 0.06 g/cm³ (Predicted) | [3][5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][5] |
Spectroscopic Data for Structural Elucidation:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for confirming the substitution pattern. Characteristic chemical shifts are observed at δ 7.84 (d, 1H), 7.71 (d, 1H), and 7.27 (dd, 1H).[5][6]
-
Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for the molecular ion (M+) due to the presence of bromine and chlorine isotopes, with major peaks observed at m/z 235, 237, and 239.[5][6]
Synthesis of this compound
A reliable method for the preparation of this compound is the Hunsdiecker reaction, starting from 2-chloro-3-nitrobenzoic acid. This reaction facilitates a decarboxylative bromination.[5][6] The choice of this precursor is strategic, as the carboxylic acid and nitro group direct the halogenation to the desired positions during the synthesis of the starting material itself.
Experimental Protocol: Synthesis via Hunsdiecker Reaction[5][6]
Objective: To synthesize 1-bromo-2-chloro-3-nitrobenzene from 2-chloro-3-nitrobenzoic acid.
Materials:
-
2-chloro-3-nitrobenzoic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) in 350 mL of carbon tetrachloride.
-
Add red mercuric oxide (24.3 g, 111.62 mmol) to the solution.
-
Heat the mixture to reflux (approximately 87°C) with exposure to light.
-
Slowly add bromine (5.75 mL, 111.6 mmol) dropwise to the refluxing mixture.
-
After the addition is complete, continue refluxing for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 10 minutes.
-
Filter the mixture through a pad of diatomaceous earth. Wash the filter cake with dichloromethane.
-
Separate the organic layer from the biphasic filtrate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product. The expected yield is approximately 11.55 g (67%).
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of the benzene ring is dominated by the strong electron-withdrawing nature of the nitro group, supplemented by the inductive effects of the bromine and chlorine atoms.[7] This electronic profile makes the ring highly deactivated towards electrophilic aromatic substitution.[7] Conversely, this same feature activates the ring for nucleophilic aromatic substitution (SNAr), which is the most synthetically valuable reaction for this class of compounds.[8]
Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group ortho to a halogen leaving group (in this case, bromine) provides a powerful driving force for the SNAr reaction.[9] The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (C1, attached to bromine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This stabilization is the key reason why electron-withdrawing groups in the ortho and para positions are so effective at activating the ring for this reaction.[9]
-
Elimination Step: The aromaticity is restored by the elimination of the leaving group (bromide ion), resulting in the net substitution product.[10]
Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution.
Applications in Drug Development and Organic Synthesis
This compound is not merely a laboratory curiosity; it is a key building block for high-value molecules, particularly in the pharmaceutical industry. Its utility stems from its capacity to undergo selective transformations, allowing for the introduction of diverse functionalities.
-
Synthesis of Bromodomain Inhibitors: The compound is explicitly cited as a reagent in the synthesis of the benzodiazepinone bromodomain inhibitor CPI-637, which has potential applications in cancer therapy.[3][4][6] Bromodomain inhibitors are a promising class of epigenetic drugs that target proteins involved in gene regulation.
-
Precursor to Heterocyclic Compounds: The reactive nature of the C-Br bond via SNAr, coupled with the potential to reduce the nitro group to an amine, opens pathways to a wide array of nitrogen-containing heterocyclic structures.[11] This subsequent amine can be used in cyclization reactions to form quinolines, benzodiazepines, and other scaffolds prevalent in drug molecules.
-
Intermediate for Substituted Anilines: The nitro group can be readily reduced to an aniline (3-bromo-2-chloroaniline), which is itself a valuable intermediate.[3][4] This transformation unlocks a different set of synthetic possibilities, including diazotization reactions and amide bond formations.
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is paramount. The compound is classified as hazardous, and all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
GHS Hazard Classification[1]
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Precautionary Measures[12]
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
-
Response:
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a strategically designed chemical intermediate whose value lies in the predictable and potent reactivity conferred by its substituents. The electron-deficient nature of the aromatic ring, primarily driven by the ortho-nitro group, facilitates highly efficient nucleophilic aromatic substitution reactions, making it an ideal starting point for the synthesis of complex pharmaceutical agents like the bromodomain inhibitor CPI-637. A thorough understanding of its properties, synthetic routes, and reaction mechanisms allows researchers to leverage this powerful building block in the rational design and development of novel therapeutics.
References
- 1. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H3BrClNO2 | CID 25242101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. top quality 1-bromo-2-chloro-3-nitrobenzene 3970-37-4 exporter [hcchems.com]
- 4. 1-BROMO-2-CHLORO-3-NITROBENZENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 6. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to 1-Bromo-3-chloro-2-nitrobenzene for Advanced Research Applications
Abstract
1-Bromo-3-chloro-2-nitrobenzene is a polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique arrangement of electron-withdrawing and halogen functionalities makes it a versatile intermediate for complex organic synthesis. This guide provides an in-depth analysis of its core physicochemical properties, including its precise molecular weight, alongside validated synthesis protocols, reactivity insights, and established applications, particularly in the realm of drug discovery. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.
Core Physicochemical & Structural Characteristics
This compound is a halogenated nitroaromatic compound. The calculation of its molecular weight is fundamental to all stoichiometric considerations in synthesis and analysis. It is derived from the sum of the atomic weights of its constituent atoms as per its molecular formula, C₆H₃BrClNO₂.
The molecular weight of this compound is 236.45 g/mol .[1][2][3] This value is critical for converting between mass and moles, essential for reaction stoichiometry, solution preparation, and analytical measurements.
A summary of the key physicochemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Weight | 236.45 g/mol | [1][2][3] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2][3] |
| CAS Number | 59772-48-4 | [3][4] |
| Appearance | Pale Yellow Solid / Crystals | [5][6] |
| Melting Point | 57-60 °C | [1][6] |
| Boiling Point (Predicted) | 290.4 ± 20.0 °C | [1][6] |
| Density (Predicted) | 1.827 ± 0.06 g/cm³ | [1][5] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1][5] |
| IUPAC Name | This compound | [3][4] |
Synthesis and Reactivity Profile
The strategic placement of three distinct functional groups on the benzene ring dictates the reactivity of this compound, making it a valuable precursor for polysubstituted aromatic systems.
Verified Synthesis Protocol
While various synthetic routes exist, a common and reliable method involves the Hunsdiecker reaction (decarboxylative bromination) of a suitable benzoic acid precursor. The following protocol is adapted from established procedures.[1][7]
Reaction: Decarboxylative Bromination of 2-Chloro-3-nitrobenzoic Acid
Materials:
-
2-Chloro-3-nitrobenzoic acid
-
Red mercuric oxide (HgO)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped for reflux and protected from light under a nitrogen atmosphere, dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add red mercuric oxide (1.5 eq) to the solution. Heat the mixture to reflux (approx. 87°C).
-
Bromination: Slowly add bromine (1.5 eq) dropwise to the refluxing mixture. Causality Insight: The use of HgO and Br₂ facilitates the Hunsdiecker reaction, where the silver salt of a carboxylic acid is typically used. Here, HgO acts as a catalyst to form the carboxylate salt in situ, which then reacts with bromine to form an acyl hypobromite intermediate that subsequently undergoes radical decarboxylation and bromination.
-
Reaction Monitoring: Continue refluxing for 3 hours after the bromine addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Quench the mixture by adding saturated aqueous sodium bicarbonate solution and stir for 10 minutes to neutralize any remaining acids.
-
Purification: Filter the mixture through a pad of diatomaceous earth, washing the filter cake with dichloromethane. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product, this compound.[7] Further purification can be achieved by recrystallization.
Caption: Workflow for the synthesis of this compound.
Reactivity Insights
The chemical behavior of the molecule is dominated by the strong electron-withdrawing nature of the nitro group.
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is highly deactivated towards electrophiles (e.g., in Friedel-Crafts or further nitration reactions).[8] Reactions, if they occur, require harsh conditions.[8]
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the positions ortho and para to it for SNAr. This makes the halogen atoms susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.
-
Reduction of Nitro Group: The nitro group can be readily reduced to an aniline (amino group) using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a vast array of subsequent reactions, such as diazotization and Sandmeyer reactions.
-
Cross-Coupling Reactions: The bromine atom is an excellent participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[9]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial building block for constructing more complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry and drug discovery.
-
Scaffold for Bioactive Molecules: The compound serves as a versatile starting material for synthesizing heterocyclic systems and other scaffolds common in pharmaceuticals.[9] The ability to sequentially and selectively manipulate the three functional groups (nitro, bromo, chloro) allows for the systematic construction of target molecules.
-
Intermediate for Kinase and Bromodomain Inhibitors: It has been explicitly identified as a reagent in the synthesis of advanced pharmaceutical agents, including benzodiazepinone bromodomain inhibitors, which have potential applications in cancer therapy.[1][5][6][7]
-
Agrochemical Synthesis: The structural motifs accessible from this intermediate are also relevant in the agrochemical industry for the development of novel herbicides and pesticides.[10]
Safety, Handling, and Disposal
As a halogenated nitroaromatic compound, this compound requires careful handling to minimize exposure and risk.
Hazard Identification (GHS Classification):
-
Acute Toxicity, Oral (Harmful): Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Recommended Handling Protocol:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impermeable chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
Caption: Logical workflow for the safe handling of this compound.
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. This compound should be treated as hazardous chemical waste.
Conclusion
This compound is a synthetic intermediate of considerable value. Its precisely determined molecular weight of 236.45 g/mol underpins its quantitative use in the laboratory. The compound's rich reactivity, stemming from its unique substitution pattern, provides chemists with a powerful tool for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Adherence to strict safety protocols is essential for its handling, ensuring that its benefits can be harnessed responsibly in the advancement of scientific research.
References
- 1. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 2. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H3BrClNO2 | CID 25242101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 59772-48-4 | AChemBlock [achemblock.com]
- 5. top quality 1-bromo-2-chloro-3-nitrobenzene 3970-37-4 exporter [hcchems.com]
- 6. 1-BROMO-2-CHLORO-3-NITROBENZENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Bromo-3-chloro-2-nitrobenzene: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-chloro-2-nitrobenzene (CAS No. 59772-48-4), a key halogenated nitroaromatic intermediate. The document elucidates its chemical structure, physicochemical properties, and strategic importance in synthetic chemistry. A detailed examination of its synthesis is presented, emphasizing the principles of electrophilic aromatic substitution and regiochemical control. Furthermore, the guide explores the compound's reactivity, focusing on the reduction of the nitro group and its utility in constructing complex molecular architectures for pharmaceutical research. Safety protocols and handling guidelines are also provided for laboratory and industrial settings. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a thorough understanding of this versatile chemical building block.
Compound Identification and Physicochemical Profile
Nomenclature and Structure
This compound is a polysubstituted aromatic compound with a distinct arrangement of bromo, chloro, and nitro functional groups on the benzene ring. This specific substitution pattern dictates its chemical behavior and synthetic utility.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Bromo-6-chloronitrobenzene[1]
-
CAS Number: 59772-48-4[1]
-
Molecular Formula: C₆H₃BrClNO₂[1]
-
Molecular Weight: 236.45 g/mol [1]
-
InChIKey: QSRMCGRAEBIWOH-UHFFFAOYSA-N[1]
-
Canonical SMILES: C1=CC(=C(C(=C1)Br)--INVALID-LINK--[O-])Cl[1]
The structure of this compound is characterized by significant steric hindrance around the nitro group, which is flanked by both bromine and chlorine atoms. This steric crowding influences the molecule's conformation and reactivity.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 236.45 g/mol | PubChem[1] |
| Appearance | Pale yellow solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | 290.4 ± 20.0 °C (Predicted) | ChemicalBook |
| Density | 1.827 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook |
| Storage | Sealed in dry, Room Temperature | ChemicalBook |
Synthesis and Manufacturing
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound requires careful strategic planning to achieve the desired 1,3,2-substitution pattern. The directing effects of the substituents in electrophilic aromatic substitution reactions are the paramount consideration.
-
Halogens (Br, Cl): Ortho-, para-directing, but deactivating.
-
Nitro Group (NO₂): Meta-directing and strongly deactivating.
A plausible retrosynthetic approach involves the nitration of a disubstituted benzene precursor, 1-bromo-3-chlorobenzene.
References
An In-depth Technical Guide to 1-Bromo-3-chloro-2-nitrobenzene: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1-bromo-3-chloro-2-nitrobenzene, a substituted nitrobenzene with significant potential as a building block in synthetic organic chemistry. Due to a potential for ambiguity in nomenclature, this document will first definitively establish the IUPAC name and structure of the target compound. It will then delve into its chemical properties, and explore its synthesis, reactivity, and potential applications, particularly in the realm of pharmaceutical development. This guide also addresses the closely related isomer, 1-bromo-2-chloro-3-nitrobenzene, for which more extensive experimental data is currently available, offering a valuable comparative analysis for researchers in the field.
Part 1: Nomenclature and Structure Elucidation
The accurate identification of polysubstituted aromatic compounds is paramount for reproducible scientific research. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature provides a systematic method for naming chemical compounds.
IUPAC Name and Numbering
For a trisubstituted benzene ring, the substituents are numbered to give the lowest possible locants. The substituents are then listed in alphabetical order.[1][2] In the case of "this compound," the numbering follows this principle.
According to IUPAC rules, the correct name for the compound with the CAS number 59772-48-4 is This compound . The numbering of the benzene ring is assigned to give the substituents the lowest possible numbers, and they are cited alphabetically.
Structural Isomerism: A Point of Clarification
It is crucial to distinguish this compound from its isomer, 1-bromo-2-chloro-3-nitrobenzene (CAS Number: 3970-37-4). While the names are similar, the positions of the substituents on the benzene ring are different, leading to distinct chemical and physical properties. This guide will primarily focus on the user-specified compound, but will draw comparisons to its more widely documented isomer where relevant.
Part 2: Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is essential for its application in synthesis and drug design.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its isomer.
| Property | This compound | 1-Bromo-2-chloro-3-nitrobenzene |
| CAS Number | 59772-48-4 | 3970-37-4 |
| Molecular Formula | C₆H₃BrClNO₂ | C₆H₃BrClNO₂ |
| Molecular Weight | 236.45 g/mol | 236.45 g/mol |
| Appearance | Pale Yellow Solid (Predicted) | Pale Yellow Solid |
| Melting Point | Not available | 57-60 °C |
| Boiling Point | Predicted: 290.4±20.0 °C | Predicted: 290.4±20.0 °C |
| Density | Predicted: 1.827±0.06 g/cm³ | Predicted: 1.827±0.06 g/cm³ |
| Solubility | Slightly soluble in Chloroform and Methanol (Predicted) | Slightly soluble in Chloroform and Methanol |
Data for 1-bromo-2-chloro-3-nitrobenzene sourced from ChemicalBook.[3][4]
Spectroscopic Analysis
Spectroscopic data is vital for the structural confirmation of synthesized compounds.
-
¹H NMR: The proton NMR spectrum of a substituted benzene provides information about the number and environment of the protons on the aromatic ring. For this compound, one would expect to see three distinct signals in the aromatic region, likely exhibiting complex splitting patterns due to spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, bromo, and chloro groups.[5]
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbons of the benzene ring, with the carbons attached to the substituents having characteristic chemical shifts. The ipso-carbon attached to the nitro group is expected to be significantly downfield.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Br, C-Cl, and N-O stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and chlorine.
Part 3: Synthesis and Reactivity
The synthetic accessibility and reactivity of a molecule are key determinants of its utility as a chemical intermediate.
Synthetic Pathways
For the related isomer, 1-bromo-2-chloro-3-nitrobenzene , a detailed synthesis has been reported starting from 2-chloro-3-nitrobenzoic acid.[8][9]
-
Reaction Setup: Dissolve 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) in 350 mL of carbon tetrachloride under a nitrogen atmosphere. Add red mercuric oxide (24.3 g, 111.62 mmol).
-
Reagent Addition: Heat the mixture to 87°C to reflux under light. Slowly add bromine (5.75 mL, 111.6 mmol) dropwise.
-
Reaction: After the addition is complete, continue to reflux for 3 hours.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution. Stir for 10 minutes and filter through celite.
-
Extraction: Wash the filter cake with dichloromethane. Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the product.
This protocol yielded 11.55 g (67%) of 1-bromo-2-chloro-3-nitrobenzene.
Reactivity Profile
The reactivity of this compound is governed by the electronic effects of its three substituents.
-
Electron-Withdrawing Nature: The nitro group is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution.[10] The bromo and chloro groups are also deactivating overall due to their inductive effect, although they are ortho, para-directing.
-
Directing Effects: The interplay of the directing effects of the three substituents will determine the regioselectivity of further reactions. The nitro group is a meta-director, while the bromo and chloro groups are ortho, para-directors. This complex interplay makes predicting the outcome of electrophilic substitution challenging and may require careful optimization of reaction conditions.
-
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms can activate the ring towards nucleophilic aromatic substitution, allowing for the displacement of the bromo or chloro groups by nucleophiles.
Part 4: Applications in Drug Discovery and Development
Substituted nitrobenzenes are valuable precursors in the synthesis of a wide range of biologically active molecules.[11]
Role as a Synthetic Intermediate
This compound serves as a versatile scaffold for the introduction of a substituted aromatic moiety into a larger molecule. The bromo and chloro groups can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of pharmacophores.
Case Study: Application of a Structural Isomer in Cancer Research
The isomer, 1-bromo-2-chloro-3-nitrobenzene , has been utilized as a key reagent in the synthesis of a benzodiazepinone bromodomain inhibitor, CPI-637, which has potential applications in cancer therapy.[3][4][8][9] This highlights the potential of this class of compounds as building blocks for the development of novel therapeutics.
Part 5: Safety and Handling
Proper safety precautions are essential when handling any chemical compound.
Hazard Identification
For the isomer 1-bromo-2-chloro-3-nitrobenzene , the following GHS hazard statements have been reported:[12]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
While specific safety data for this compound is not available, it should be handled with similar precautions due to its structural similarity.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]
-
Ventilation: Use only in a well-ventilated area, such as a fume hood.[13]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[13]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[13]
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate in various fields, particularly in the development of new pharmaceuticals. While detailed experimental data for this specific isomer is limited in the current literature, its structural features suggest a rich and versatile reactivity profile. The more extensively studied isomer, 1-bromo-2-chloro-3-nitrobenzene, serves as a valuable case study, demonstrating the utility of this class of compounds in the synthesis of complex, biologically active molecules. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential for scientific and industrial applications.
References
- 1. sarthaks.com [sarthaks.com]
- 2. m.youtube.com [m.youtube.com]
- 3. top quality 1-bromo-2-chloro-3-nitrobenzene 3970-37-4 exporter [hcchems.com]
- 4. 1-BROMO-2-CHLORO-3-NITROBENZENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 9. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. biosynth.com [biosynth.com]
Synthesis of 1-Bromo-3-chloro-2-nitrobenzene via Decarboxylative Bromination of 2-Chloro-3-nitrobenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-bromo-3-chloro-2-nitrobenzene, a valuable intermediate in pharmaceutical research.[1][2][3] The synthesis is achieved through the decarboxylative bromination of 2-chloro-3-nitrobenzoic acid. We will explore the underlying chemical principles, focusing on the Cristol-Firth modification of the Hunsdiecker reaction, which allows for the direct use of the carboxylic acid, circumventing the need for preparing a silver salt intermediate.[4][5][6] This document details the reaction mechanism, provides a validated step-by-step laboratory procedure, and offers expert insights into the critical parameters that ensure a successful and reproducible outcome.
Introduction and Strategic Overview
This compound is a key building block in the synthesis of complex organic molecules, including advanced pharmaceutical agents like benzodiazepinone bromodomain inhibitors for potential cancer therapies.[1][3] Its synthesis from the readily available starting material, 2-chloro-3-nitrobenzoic acid, presents a classic challenge in organic chemistry: the substitution of a carboxylic acid group with a halogen.
The direct conversion of an aromatic carboxylic acid to an aryl halide via decarboxylative halogenation is a powerful transformation.[7][8] The Hunsdiecker reaction, traditionally involving the reaction of a silver carboxylate salt with a halogen, is a well-known method for this purpose.[4][9][10] However, the preparation of pure, anhydrous silver salts can be challenging and cumbersome.[5]
For aromatic carboxylic acids, the success of the Hunsdiecker reaction is often inconsistent and highly dependent on the electronic nature of the substrate.[7][8] Notably, the presence of electron-withdrawing groups on the aromatic ring, such as the nitro and chloro substituents in our starting material, significantly improves the reaction's feasibility and yield.[4][8][11] This electronic prerequisite makes the chosen substrate an ideal candidate for this transformation.
This guide focuses on a more convenient and direct variant, the Cristol-Firth modification , which employs the free carboxylic acid in the presence of mercuric oxide (HgO) and elemental bromine.[4][5][6] This approach offers a distinct advantage by being a one-step process, avoiding the isolation of the intermediate metal salt.[6]
The Underlying Mechanism: A Radical Pathway
The synthesis proceeds through a free-radical mechanism, which is characteristic of the Hunsdiecker reaction and its variants.[9][12] The key stages are outlined below:
-
Formation of Mercuric Carboxylate : The process begins with the reaction between 2-chloro-3-nitrobenzoic acid and mercuric oxide to form an intermediate mercuric carboxylate salt in situ.
-
Generation of Acyl Hypobromite : This salt then reacts with elemental bromine to produce a highly unstable acyl hypobromite intermediate.
-
Homolytic Cleavage & Decarboxylation : The weak oxygen-bromine bond in the acyl hypobromite undergoes homolytic cleavage (bond breaking where each fragment retains one electron), generating a carboxyl radical.[4] This radical is unstable and rapidly loses a molecule of carbon dioxide (decarboxylation) to form a 2-chloro-3-nitrophenyl radical.
-
Halogen Abstraction : The newly formed aryl radical abstracts a bromine atom from another molecule of acyl hypobromite or elemental bromine to yield the final product, this compound, and propagate the radical chain reaction.[4]
References
- 1. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 3. 1-BROMO-2-CHLORO-3-NITROBENZENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Hunsdiecker Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Hunsdiecker Reaction [organic-chemistry.org]
1-Bromo-3-chloro-2-nitrobenzene physical properties (melting point, boiling point)
An In-Depth Technical Guide to the Physical Properties of 1-Bromo-3-chloro-2-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its melting and boiling points. As a substituted halogenated nitroaromatic compound, it serves as a valuable intermediate in various organic syntheses, particularly in the development of pharmaceuticals and agrochemicals. This document addresses the notable absence of readily available experimental data for this specific isomer (CAS 59772-48-4) by providing data from closely related structural isomers to establish a probable range. Furthermore, this guide offers detailed, field-proven methodologies for the experimental determination of these critical physical constants, designed for researchers and drug development professionals. The protocols emphasize accuracy, reproducibility, and safety, ensuring a self-validating system for property verification in a laboratory setting.
Chemical Identity and Structure
Precise identification is the cornerstone of any chemical analysis. This compound is a trisubstituted benzene derivative. The relative positions of the bromo, chloro, and nitro groups on the aromatic ring are critical to its chemical reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 59772-48-4 | [1][2] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |
| Molecular Weight | 236.45 g/mol | [1][2] |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)--INVALID-LINK--[O-] | [1] |
| InChI Key | QSRMCGRAEBIWOH-UHFFFAOYSA-N | [1] |
Physical Properties: Melting and Boiling Points
A thorough review of established chemical databases and literature reveals that specific, experimentally determined melting and boiling points for this compound (CAS 59772-48-4) are not widely reported. This is not uncommon for specialized synthetic intermediates. However, by examining closely related isomers, we can establish a scientifically grounded estimation of the expected values.
The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is influenced by molecular symmetry and intermolecular forces (van der Waals forces, dipole-dipole interactions). The boiling point is primarily determined by the strength of intermolecular forces in the liquid state. For these isomers, the strong dipole moments created by the C-Cl, C-Br, and C-NO₂ bonds are the dominant factors.
Table 2.1: Comparison of Physical Properties of Bromochloronitrobenzene Isomers
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | 59772-48-4 | Not Reported | Not Reported | Target compound. |
| 1-Bromo-2-chloro-3-nitrobenzene | 3970-37-4 | 57 - 60 | 290.4 ± 20.0 | Value is a prediction.[3] |
| 1-Bromo-3-chloro-5-nitrobenzene | 219817-43-3 | 81.2 | 268.8 ± 20.0 | Value is a prediction.[4] |
The variation in melting points among the isomers, from 57°C to over 81°C, highlights the significant impact of substituent placement on molecular packing and crystal lattice energy. It is reasonable to hypothesize that the melting point of this compound is likely within this range. The high predicted boiling points are characteristic of polar, high-molecular-weight aromatic compounds.
Experimental Determination of Melting Point
Given the absence of literature data, experimental determination is required. The capillary method using a calibrated digital melting point apparatus (e.g., a Mel-Temp or similar device) is the standard for accuracy and reproducibility. A pure, crystalline compound will exhibit a sharp melting range (typically 0.5-1.0°C). Impurities will cause a depression of the melting point and a broadening of the range.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is crystalline and completely dry. If necessary, grind a small amount into a fine powder using a mortar and pestle.[5]
-
Capillary Loading: Firmly tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2.5-3.5 mm.[6][7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): To save time, first perform a rapid determination by heating at a high rate (e.g., 10-20°C/minute) to find the approximate melting range.[8]
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate of approximately 1-2°C per minute.[7]
-
Causality Explanation: A slow heating rate is critical to ensure the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears (onset of melting).
-
Record the temperature (T₂) at which the last solid crystal melts (clear point).
-
The melting point is reported as the T₁-T₂ range.
-
-
Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the measurement.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination using the capillary method.
Experimental Determination of Boiling Point
Determining the boiling point of a high-boiling substance like this compound requires careful technique to prevent decomposition and ensure accuracy. For small quantities, a micro-boiling point determination using a Thiele tube is highly effective.[9] This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]
Protocol: Micro-Boiling Point Determination (Thiele Tube)
-
Apparatus Assembly:
-
Place a small amount (0.5-1.0 mL) of the liquid sample into a small test tube (e.g., a 75x10 mm tube).
-
Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
-
Heating:
-
Clamp the thermometer and sample assembly in a Thiele tube filled with a high-boiling heat-transfer fluid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube with a microburner or other heat source. The tube's design promotes uniform heating via convection currents.
-
-
Observation and Data Recording:
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.
-
Record the temperature at this exact moment. This is the boiling point.
-
Causality Explanation: The liquid is drawn into the capillary precisely when the external atmospheric pressure overcomes the internal vapor pressure of the sample, which by definition occurs at the boiling point upon cooling.
-
-
Record Barometric Pressure: Always record the ambient atmospheric pressure along with the boiling point, as the boiling point is pressure-dependent.[10]
Safety and Handling
As a halogenated nitroaromatic compound, this compound must be handled with appropriate care.
-
Exposure Controls: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicology: While specific data for this isomer is limited, related compounds are known to be harmful if swallowed, and can cause skin and eye irritation.[11] Avoid inhalation of dust or vapors.
-
Thermal Stability: Nitroaromatic compounds can be thermally unstable at elevated temperatures. Avoid strong, direct heating during boiling point determination to minimize the risk of decomposition.
Conclusion
This guide establishes that while experimentally verified melting and boiling points for this compound are not prevalent in scientific literature, a reasonable estimation can be derived from its structural isomers, likely placing the melting point between 57-82°C and the boiling point near 270-290°C. More importantly, this document provides robust, step-by-step experimental protocols that empower researchers to determine these critical physical properties accurately and safely in the laboratory. Adherence to these methodologies ensures the generation of reliable data essential for synthesis, purification, and regulatory documentation in drug development and chemical research.
References
- 1. This compound | C6H3BrClNO2 | CID 25242101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. scribd.com [scribd.com]
- 7. thinksrs.com [thinksrs.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Solubility of 1-Bromo-3-chloro-2-nitrobenzene in Organic Solvents
An In-depth Technical Guide for Drug Development and Chemical Synthesis Professionals
This guide provides a comprehensive framework for understanding and determining the solubility of 1-bromo-3-chloro-2-nitrobenzene, a key halogenated nitroaromatic intermediate in pharmaceutical synthesis. Given the general scarcity of publicly available, quantitative solubility data for this specific compound, this document emphasizes the foundational principles, predictive logic, and detailed experimental methodologies required for its accurate assessment in a laboratory setting. By synthesizing theoretical concepts with practical, field-proven protocols, this guide empowers researchers to make informed decisions regarding solvent selection, process optimization, and formulation development.
Introduction: The Critical Role of Solubility in Chemical Applications
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a cornerstone physicochemical property that dictates its behavior throughout the drug development and manufacturing lifecycle. From reaction kinetics and purification by crystallization to formulation and bioavailability, understanding how, and to what extent, a compound dissolves in various solvents is paramount.
This compound is a substituted aromatic compound used in the synthesis of various complex molecules, including therapeutic agents.[1][2] Its molecular structure, characterized by a benzene ring functionalized with a bromine atom, a chlorine atom, and a nitro group, results in a molecule of moderate polarity and specific intermolecular interaction potentials. This guide will deconstruct the factors governing its solubility and provide the necessary tools to quantify it.
Physicochemical Profile of this compound
A thorough understanding of the solute's intrinsic properties is the first step in predicting its solubility behavior. The key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 59772-48-4 | PubChem[3] |
| Molecular Formula | C₆H₃BrClNO₂ | PubChem[3] |
| Molecular Weight | 236.45 g/mol | PubChem[3][4] |
| Physical Form | Solid, Pale Yellow | ChemicalBook[1] |
| Melting Point | 57-60 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 290.4 ± 20.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.827 ± 0.06 g/cm³ | ChemicalBook[1] |
The presence of two halogen atoms (Br, Cl) and an electron-withdrawing nitro group (-NO₂) on the benzene ring makes the molecule relatively polar. However, the bulky, nonpolar aromatic ring constitutes a significant portion of the structure. This duality suggests that its solubility will be highly dependent on the specific nature of the solvent. The fundamental principle of "like dissolves like" serves as our initial guidepost: the compound is expected to exhibit greater solubility in solvents with similar polarity and hydrogen bonding capabilities.[5][6]
Theoretical Framework for Solubility Prediction
While empirical testing is the gold standard, theoretical models can provide valuable foresight, helping to narrow the selection of solvents for screening.
The "Like Dissolves Like" Principle
This long-standing heuristic remains a powerful predictive tool.[5][6] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.
-
This compound: Possesses dipole-dipole interactions due to the polar C-Br, C-Cl, and C-NO₂ bonds. It can also engage in dispersion forces via its aromatic ring. It is a hydrogen bond acceptor (at the nitro group) but not a donor.
-
Solvent Classes:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): Can act as hydrogen bond donors and acceptors. While the compound has a polar character, its lack of a hydrogen bond donor group and the large nonpolar ring may limit solubility in highly protic solvents like water.[7][8]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): Possess significant dipole moments but do not donate hydrogen bonds. These are often excellent solvents for moderately polar compounds.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): Primarily interact through weak van der Waals (dispersion) forces. While the compound has polar groups, it may show some solubility in aromatic nonpolar solvents like toluene due to pi-stacking interactions. Solubility in aliphatic nonpolar solvents like hexane is expected to be low.
-
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed. This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10][11] The principle states that substances with similar HSP values are likely to be miscible.
The governing equation for the distance (Ra) between two substances in Hansen space is: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [12]
A smaller 'Ra' value indicates a higher likelihood of solubility. While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods available in specialized software.[11] This allows for a virtual screening of solvents to identify those with the highest compatibility.
Experimental Determination of Solubility: A Practical Workflow
Accurate, quantitative solubility data must be determined empirically. The following section provides a logical workflow and detailed protocols for researchers.
Logical Workflow for Solubility Assessment
A systematic approach ensures efficient and reliable data generation. This workflow progresses from qualitative screening to precise quantitative measurement.
Caption: A systematic workflow for determining the solubility of this compound.
Protocol 1: Small-Scale Qualitative Solubility Test
This rapid test provides a preliminary assessment to classify solvents and prioritize them for quantitative analysis.[13][14]
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of selected solvents.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of this compound into separate small, clear glass vials (e.g., 1.5 mL vials).
-
Solvent Addition: Add the selected solvent to the first vial in 0.2 mL increments.
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Iteration: Continue adding solvent up to a total volume of 1.0 mL.
-
Recording: Record the approximate volume of solvent required to fully dissolve the solid. Classify the results as follows:
-
Soluble: Dissolves completely in ≤ 1.0 mL.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution of the solid.
-
-
Repeat: Repeat steps 2-6 for each selected solvent.
Protocol 2: Equilibrium Shake-Flask Method (Quantitative)
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound at a specific temperature.[15]
Objective: To obtain a precise, quantitative measurement of solubility (e.g., in mg/mL).
Methodology:
-
Preparation: Add an excess amount of this compound to a screw-cap vial (e.g., 4 mL) containing a known volume (e.g., 2.0 mL) of the chosen solvent. "Excess" means that a visible amount of solid remains undissolved.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure saturation.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. To ensure no suspended particles remain, filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed collection vial.
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried residue is achieved.
-
Weigh the vial with the dried solute.
-
-
Calculation:
-
Mass of Solute: (Weight of vial + residue) - (Weight of empty vial)
-
Mass of Solvent: (Weight of vial + solution) - (Weight of vial + residue)
-
Solubility ( g/100g solvent): (Mass of Solute / Mass of Solvent) * 100
-
Alternatively, if the initial volume of solvent is known and density is available, solubility can be expressed as mg/mL.
-
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][16]
-
Precautions:
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) for the compound before beginning any experimental work.[16][17][18][19]
Conclusion and Recommendations
This guide establishes a robust framework for approaching the solubility of this compound. While existing literature provides qualitative hints—slight solubility in chloroform and methanol—a comprehensive understanding for process development requires rigorous experimental determination.[1]
It is predicted that the compound will exhibit the highest solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and chlorinated solvents (e.g., dichloromethane) due to a favorable balance of polarity and dispersion interactions. Moderate solubility is expected in short-chain alcohols, while solubility in nonpolar aliphatic hydrocarbons and water is likely to be poor.
By following the logical workflow and detailed protocols outlined herein, researchers in drug development and chemical synthesis can generate the reliable, quantitative data necessary to optimize reaction conditions, develop effective purification strategies, and guide formulation efforts, ensuring the efficient and successful application of this important chemical intermediate.
References
- 1. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 3. This compound | C6H3BrClNO2 | CID 25242101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Solubility parameters (HSP) [adscientis.com]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. m.youtube.com [m.youtube.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.nl [fishersci.nl]
Spectroscopic data for 1-Bromo-3-chloro-2-nitrobenzene (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-chloro-2-nitrobenzene
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of intermediates and final compounds is a cornerstone of scientific rigor and product safety. This compound, a substituted aromatic compound, serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] Its precise molecular architecture, dictated by the substitution pattern on the benzene ring, governs its reactivity and suitability for specific synthetic pathways.
This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond a mere presentation of data, offering insights into the causality behind the observed spectral features and detailing the experimental logic required for robust and reliable characterization. The protocols and interpretations described herein form a self-validating system for confirming the compound's identity and purity.
Molecular Structure and Spectroscopic Overview
The structural identity of this compound is defined by the specific arrangement of its substituents on the aromatic ring. This arrangement eliminates any elements of symmetry, rendering all three aromatic protons and all six aromatic carbons chemically distinct. This lack of symmetry is a key feature that is clearly resolved by NMR spectroscopy.
Figure 1: Chemical structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Theoretical Principles
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. In this compound, the three aromatic protons reside in distinct chemical environments due to the differing electronic effects (inductive and resonance) of the adjacent bromo, chloro, and nitro substituents. The strongly electron-withdrawing nitro group deshields nearby protons, shifting their signals downfield (to higher ppm values). The halogens also have an electron-withdrawing inductive effect. The coupling (spin-spin splitting) between adjacent protons provides connectivity information, governed by the number of bonds separating them.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
-
Spectrometer Setup:
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to ensure magnetic field stability.
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to achieve sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass the entire range of proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A 1-5 second delay between pulses allows for nuclear relaxation.
-
Number of Scans: Accumulate 8 to 16 scans to achieve a good signal-to-noise ratio for a moderately concentrated sample.
-
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm).
| Proton Assignment | Observed Chemical Shift (δ) in ppm | Multiplicity |
| H-6 | 7.84 | d |
| H-4 | 7.71 | d |
| H-5 | 7.27 | dd |
| Data sourced from ChemicalBook, acquired at 400 MHz in CDCl₃.[1][2] |
-
Signal at 7.84 ppm (H-6): This downfield signal is assigned to the proton at position 6. It is ortho to the electron-withdrawing nitro group and the bromine atom, leading to significant deshielding. It appears as a doublet (d) due to coupling with the adjacent H-5 proton.
-
Signal at 7.71 ppm (H-4): This signal is assigned to the proton at position 4, which is ortho to the chlorine atom and meta to the nitro group. It appears as a doublet (d) due to coupling with the adjacent H-5 proton.
-
Signal at 7.27 ppm (H-5): This upfield-most aromatic signal corresponds to the proton at position 5. It is ortho to two protons (H-4 and H-6) and appears as a doublet of doublets (dd), reflecting coupling to both neighbors.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Principles
Carbon-13 NMR spectroscopy probes the chemical environment of the carbon atoms within a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp peak. For this compound, all six aromatic carbons are chemically non-equivalent and are expected to produce six distinct signals. The chemical shifts are heavily influenced by the attached substituents. Carbons directly bonded to electronegative atoms like bromine, chlorine, and the nitro group are significantly shifted downfield.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer (e.g., 75 or 100 MHz) is used.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum by removing ¹H-¹³C coupling.
-
Spectral Width: A wide spectral width of ~220-240 ppm is required to cover the full range of carbon chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary to obtain an adequate signal-to-noise ratio.
-
Data Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Rationale |
| C-2 (C-NO₂) | ~148-152 | Directly attached to the strongly electron-withdrawing nitro group, causing a large downfield shift. |
| C-1 (C-Br) | ~120-125 | Attached to bromine; the "heavy atom effect" shifts it upfield relative to the C-Cl carbon. |
| C-3 (C-Cl) | ~132-136 | Attached to the electronegative chlorine atom, resulting in a downfield shift. |
| C-4, C-5, C-6 | ~125-135 | Resonances for carbons bearing hydrogen atoms, with their exact shifts influenced by nearby substituents. |
Note: These are predicted ranges. Experimental verification is the gold standard for unambiguous assignment.[4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Principles
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at frequencies corresponding to molecular vibrations. For aromatic nitro compounds, the spectrum is dominated by the very strong and characteristic vibrations of the nitro (NO₂) group and absorptions associated with the substituted aromatic ring.[5]
Experimental Protocol: IR Spectrum Acquisition (ATR Method)
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Data Interpretation
The IR spectrum provides a distinct fingerprint for this compound, with several key diagnostic peaks.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| Aromatic C=C Ring Stretches | 1600 - 1400 | Medium |
| C-Cl Stretch | 850 - 550 | Medium |
| C-Br Stretch | 690 - 515 | Medium |
-
Nitro Group Vibrations: The most prominent features in the spectrum are the two strong absorption bands arising from the nitro group. The asymmetric stretch appears around 1550-1475 cm⁻¹, while the symmetric stretch is found in the 1360-1290 cm⁻¹ region.[5][6] The presence of this pair of intense peaks is highly indicative of a nitro compound.[7]
-
Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹.[8] Carbon-carbon stretching vibrations within the ring typically appear as a series of bands in the 1600-1400 cm⁻¹ region.[8]
-
Carbon-Halogen Stretches: The vibrations for the C-Cl and C-Br bonds are found in the lower frequency "fingerprint" region of the spectrum and can be harder to assign definitively without comparative analysis.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Theoretical Principles
Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺˙) and subsequent fragmentation. The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular weight and structural information from the fragmentation pattern. A key feature for halogenated compounds is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9] This results in a unique isotopic cluster for the molecular ion and any fragments containing both halogens.
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.
Data Interpretation
-
Molecular Ion (M⁺˙): The molecular weight of this compound is 236.45 g/mol .[10] The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br), is approximately 234.9 Da.[10] The mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion at m/z 235, 237, and 239, reflecting the different combinations of Br and Cl isotopes.[1][2]
-
Fragmentation Pathways: The fragmentation is driven by the substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group.[9]
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of NO₂: A primary fragmentation is the loss of a nitro group (NO₂) radical, with a mass of 46 Da, leading to a fragment ion cluster around m/z 189.[9]
-
Loss of Halogens: Cleavage of the carbon-halogen bonds can lead to the loss of a bromine radical (79/81 Da) or a chlorine radical (35/37 Da).[9]
-
Loss of NO: Another characteristic fragmentation for nitroaromatics is the loss of a nitric oxide (NO) radical, with a mass of 30 Da.[9]
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary toolkit for the definitive characterization of this compound. ¹H and ¹³C NMR confirm the specific substitution pattern and the number of unique proton and carbon environments. IR spectroscopy provides rapid confirmation of the key nitro functional group and the aromatic nature of the compound. Finally, Mass Spectrometry confirms the molecular weight and offers further structural clues through predictable fragmentation patterns, with the isotopic distribution of bromine and chlorine serving as a definitive marker. Together, these techniques provide the robust, self-validating data essential for quality control and regulatory compliance in research and drug development.
References
- 1. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: A Proactive Approach to the Safety of a Niche Reagent
An In-depth Technical Guide to the Safety Data of 1-Bromo-3-chloro-2-nitrobenzene
This compound is a halogenated nitroaromatic compound, a class of molecules pivotal as intermediates in complex organic synthesis, particularly within pharmaceutical and specialty chemical development. Its unique substitution pattern offers specific reactivity that is valuable to the medicinal chemist. However, the very features that impart this synthetic utility—the presence of nitro and halo groups on an aromatic ring—also signal a need for a rigorous and well-understood safety protocol.
This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It is designed for the laboratory professional, providing not only the critical safety data but also the scientific rationale behind the recommended procedures. Due to the limited availability of aggregated hazard data for this specific isomer (CAS 59772-48-4), this document employs a standard toxicological practice: leveraging data from the closely related and better-characterized isomer, 1-Bromo-2-chloro-3-nitrobenzene (CAS 3970-37-4), to establish a conservative and proactive safety framework. This approach ensures that researchers can manage the potential risks authoritatively, grounding their handling protocols in robust chemical principles.
Chapter 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its safe handling. These properties dictate its behavior under laboratory conditions and inform decisions regarding storage, spill response, and personal protective equipment.
1.1 Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 59772-48-4 | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Synonyms | 2-Bromo-6-chloronitrobenzene | [1] |
1.2 Physicochemical Data
| Property | Value | Significance in Handling |
| Physical State | Solid (predicted) | Potential for dust generation during transfer. |
| Melting Point | 57-60°C (for isomer 1-bromo-2-chloro-3-nitrobenzene) | [2] |
| Boiling Point | 290.4 ± 20.0 °C (Predicted for isomer) | [2] |
| Density | 1.827 ± 0.06 g/cm³ (Predicted for isomer) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol (for isomer) | [2] |
Chapter 2: Comprehensive Hazard Assessment
While specific GHS classification for this compound is not aggregated in the provided sources, the profile of its isomer, 1-bromo-2-chloro-3-nitrobenzene, provides a reliable basis for risk assessment. The following hazards are officially reported for the isomer and should be assumed for the title compound.[3][4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate careful handling to prevent ingestion, skin/eye contact, and inhalation of dusts or vapors.
2.1 GHS Hazard Summary
References
Introduction to 1-Bromo-3-chloro-2-nitrobenzene: A Versatile Synthetic Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing of 1-Bromo-3-chloro-2-nitrobenzene
This compound is a substituted aromatic compound with the chemical formula C₆H₃BrClNO₂.[1][2] Its molecular structure, featuring ortho-positioned nitro and chloro groups relative to a bromine atom, makes it a highly valuable intermediate in organic synthesis. This specific arrangement of functional groups allows for selective transformations, making it a key starting material in the synthesis of complex molecules, particularly in the pharmaceutical industry. For instance, it is a documented reagent in the synthesis of benzodiazepinone bromodomain inhibitors like CPI-637, which have potential applications in cancer therapy.[3][4][5] The successful outcome of such syntheses is critically dependent on the purity and quality of the starting material, necessitating a thorough understanding of the commercial supplier landscape.
Navigating the Commercial Supplier Landscape
The commercial availability of this compound spans a wide range of suppliers, from large-scale chemical manufacturers to specialized catalog companies. Understanding the nuances of this landscape is the first step in strategic procurement.
-
Large-Scale Manufacturers: These companies, such as those listed on platforms like ChemicalBook, often produce the chemical in bulk.[3][4] They are typically the primary source and can offer the most competitive pricing for large quantities. However, their minimum order quantities may be prohibitive for academic research or early-stage discovery projects.
-
Catalog Companies and Distributors: Suppliers like Sigma-Aldrich (now part of MilliporeSigma), Thermo Scientific Chemicals, and TCI Chemicals serve as the most common source for research and development quantities.[6][7] They offer the convenience of smaller pack sizes, extensive online catalogs, and readily available safety and technical documentation. While their price per gram is higher, the value lies in accessibility and reliability for laboratory-scale work.
-
Specialized Synthesis Laboratories: Companies such as Advanced ChemBlocks and ChemScene focus on providing a wide array of unique building blocks for drug discovery.[8][9] They may offer different purity grades or have expertise in synthesizing related analogs. These suppliers are excellent resources when a specific, high-purity grade is required that may not be available from larger distributors.
Key Commercial Suppliers and Product Specifications
Choosing a supplier requires careful consideration of purity, quantity, and availability. The following table summarizes offerings from several notable vendors for this compound and its isomers, which are often used in similar synthetic contexts.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 1-Bromo-2-chloro-3-nitrobenzene | 3970-37-4 | 96% | Not specified, inquire |
| Thermo Scientific | 1-Bromo-2-chloro-4-nitrobenzene | 29682-39-1 | ≥97.5% (GC) | 50 g |
| TCI America | 1-Bromo-4-chloro-2-nitrobenzene | 41513-04-6 | >98.0% (GC) | Inquire |
| Advanced ChemBlocks | This compound | 59772-48-4 | 95% | Inquire |
| BLD Pharmatech | 1-Bromo-2-chloro-3-nitrobenzene | 3970-37-4 | 96% | Inquire |
Note: The availability and specifications of isomers are included for comparative purposes, as researchers often evaluate related structures in their synthetic strategies.
The Critical Pillar of Success: Quality Control and Lot-to-Lot Consistency
For a synthetic chemist, the stated purity on a bottle is only the beginning of the story. The true quality of a reagent like this compound is defined by the absence of impurities that could interfere with subsequent reactions. In sensitive cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitutions, even trace amounts of related isomers or residual starting materials from the synthesis of the reagent itself can lead to side products that are difficult to separate, ultimately lowering the yield and purity of the desired product.
Interpreting a Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document from the supplier that confirms the product meets its advertised specifications. It is a critical piece of documentation that should be reviewed for every new lot of starting material.
Key elements to scrutinize on a CoA:
-
Identity Confirmation: The CoA should provide evidence of the compound's identity, typically through ¹H NMR spectroscopy. The data should be consistent with the expected structure of this compound.[10]
-
Purity Assessment: The most common methods for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For a compound like this, a purity of ≥97% is a common specification.[6] It is crucial to check the method used and to be aware of what impurities might not be detected by that method.
-
Physical Properties: Melting point is a good indicator of purity. A sharp melting point range close to the literature value (e.g., 57-60°C) suggests a high-purity sample.[5]
Deconstructing the Safety Data Sheet (SDS)
The SDS is the primary source of information regarding the hazards, handling, and emergency measures for a chemical.
Essential sections to review:
-
Section 2: Hazards Identification: This section provides GHS hazard statements. For this class of compounds, expect warnings for acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Section 7: Handling and Storage: This will specify storage conditions, such as "Sealed in dry, Room Temperature."[5] Adhering to these recommendations is vital for maintaining the compound's stability and integrity.
-
Section 8: Exposure Controls/Personal Protection: This outlines the required Personal Protective Equipment (PPE), such as gloves, safety glasses, and the need for adequate ventilation.[11][12]
Procurement and In-House Verification Workflow
A robust internal workflow for procuring and verifying critical reagents is a hallmark of a well-run research and development laboratory. This process ensures that the quality of starting materials is validated before they are committed to a synthetic sequence.
Caption: Workflow for reagent procurement and quality verification.
Application Highlight: A Key Reagent in Medicinal Chemistry
The utility of this compound is exemplified by its role as a precursor in the synthesis of advanced pharmaceutical intermediates. Its specific substitution pattern allows for directed chemical modifications. For example, the nitro group can be reduced to an aniline, which can then participate in a variety of coupling or cyclization reactions. The bromine and chlorine atoms provide orthogonal handles for metal-catalyzed cross-coupling reactions, allowing for the sequential introduction of different molecular fragments. This strategic value is explicitly mentioned in literature related to the synthesis of benzodiazepinone bromodomain inhibitors, where the core scaffold is constructed using reagents of this type.[3][4][5] The success of such a multi-step synthesis is contingent on the initial purity of the this compound, as any isomeric impurities would lead to the formation of difficult-to-remove side products, compromising the final compound's integrity.
Illustrative Synthetic Step: Nucleophilic Aromatic Substitution (SNA)
A common transformation involving this substrate is the displacement of the activated chlorine atom by a nucleophile. The electron-withdrawing nitro group ortho to the chlorine facilitates this reaction.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add the desired nucleophile (e.g., an amine or an alcohol, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2-3 equivalents).
-
Heat the reaction mixture, typically between 80-120 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, perform an aqueous workup to remove the solvent and excess base, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the desired substituted bromo-nitrobenzene derivative.
The causality behind this experimental design is rooted in the principles of SNAr reactions. The polar aprotic solvent stabilizes the charged Meisenheimer complex intermediate, and heat is required to overcome the activation energy of the reaction. The choice of a non-nucleophilic base is critical to prevent it from competing with the primary nucleophile.
Safety, Handling, and Storage
As a halogenated nitroaromatic compound, this compound must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
-
Ventilation: Handle this solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Storage: Keep the container tightly sealed in a dry, room-temperature environment away from incompatible materials.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The procurement of this compound is a critical first step for many research and drug development programs. A successful sourcing strategy goes beyond simply finding the cheapest supplier. It involves a careful evaluation of the supplier's reputation, a thorough analysis of the Certificate of Analysis, and a commitment to in-house quality verification. By treating starting material procurement with the same rigor as the synthetic chemistry itself, researchers can mitigate risks, ensure reproducibility, and accelerate their path to discovery.
References
- 1. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H3BrClNO2 | CID 25242101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 4. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 5. 1-BROMO-2-CHLORO-3-NITROBENZENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. L07573.18 [thermofisher.com]
- 7. 1-Bromo-4-chloro-2-nitrobenzene | 41513-04-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound 95% | CAS: 59772-48-4 | AChemBlock [achemblock.com]
- 10. file.chemscene.com [file.chemscene.com]
- 11. fishersci.nl [fishersci.nl]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Synthetic Applications of 1-Bromo-3-chloro-2-nitrobenzene in Organic Chemistry: An Application Note
Introduction
1-Bromo-3-chloro-2-nitrobenzene is a versatile tri-substituted aromatic compound that serves as a valuable building block in modern organic synthesis. Its unique arrangement of a nitro group ortho to a bromine atom and meta to a chlorine atom imparts distinct reactivity to each position, allowing for a range of selective chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring for certain reactions while the differential reactivity of the bromine and chlorine atoms enables sequential and site-selective modifications. This application note will provide a comprehensive overview of the key synthetic applications of this compound, including detailed protocols for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations involving the nitro group. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties and Safety Information
Before delving into its synthetic applications, it is crucial to be aware of the physicochemical properties and safety hazards associated with this compound.
| Property | Value |
| Molecular Formula | C₆H₃BrClNO₂ |
| Molecular Weight | 236.45 g/mol [1] |
| Appearance | Pale Yellow Solid[2] |
| Melting Point | 57-60 °C[2] |
| Boiling Point | 290.4±20.0 °C (Predicted)[2] |
| CAS Number | 3970-37-4[1] |
Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] In case of contact with skin or eyes, rinse immediately with plenty of water.[4][5] If inhaled, move the person to fresh air.[4][5]
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its three substituents. The nitro group, being strongly electron-withdrawing, activates the ortho and para positions to nucleophilic attack. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a high degree of control in designing synthetic routes.
Figure 1: Key reactive pathways of this compound.
I. Nucleophilic Aromatic Substitution (SNA_r_)
The presence of the electron-withdrawing nitro group significantly facilitates nucleophilic aromatic substitution (SNAr) reactions. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[6][7] While both halogen atoms can potentially be displaced, the position ortho to the nitro group (the bromine atom) is generally more activated. However, the para position (the chlorine atom) can also undergo substitution, and selectivity can sometimes be controlled by the choice of nucleophile and reaction conditions.
Mechanistic Rationale
The SNAr mechanism involves a two-step addition-elimination process.[6][8] First, the nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate. In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. The ortho and para positions to the nitro group are most activated because they allow for direct resonance stabilization of the negative charge by the nitro group.[7][8]
Protocol: Synthesis of 1-Chloro-2-nitro-3-(phenylamino)benzene
This protocol describes a representative SNAr reaction where aniline displaces the bromine atom.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, potassium carbonate, and DMF.
-
Add aniline to the reaction mixture.
-
Heat the mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the C-Br bond being significantly more reactive than the C-Cl bond, allowing for selective functionalization.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[9][10] This reaction is widely used in the synthesis of biaryls and substituted aromatic compounds.[9]
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (10:1)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] It is a powerful method for synthesizing aryl amines from aryl halides and primary or secondary amines.[14]
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][15] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and toluene.
-
Add benzylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
III. Reduction of the Nitro Group
The nitro group in this compound can be selectively reduced to an amino group, providing access to valuable 3-bromo-2-chloroaniline derivatives. These anilines are important intermediates for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[2][16]
Common Reducing Agents and Selectivity
A variety of reducing agents can be employed for the reduction of aromatic nitro groups. Common methods include:
-
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas. This method is often high-yielding and clean.
-
Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) or zinc (Zn) in acetic acid are effective.[17]
Care must be taken to choose conditions that do not affect the halogen substituents, as dehalogenation can be a side reaction, particularly with catalytic hydrogenation under harsh conditions.
Protocol: Synthesis of 3-Bromo-2-chloroaniline
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.
-
Cool the mixture to room temperature and carefully neutralize with a 5 M NaOH solution until the pH is basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-bromo-2-chloroaniline, which can be further purified by crystallization or chromatography.
IV. Applications in Heterocycle Synthesis
The products derived from the transformations of this compound are valuable precursors for the synthesis of various heterocyclic compounds. For instance, the resulting anilines can undergo cyclization reactions to form benzodiazepines, quinolines, and other important heterocyclic scaffolds.[18] The ortho-amino halogenated benzene core is a particularly useful synthon for constructing fused ring systems.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its bromo, chloro, and nitro substituents allows for a wide range of selective transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reductions. The protocols and mechanistic insights provided in this application note serve as a guide for researchers to effectively utilize this compound in the synthesis of complex organic molecules for applications in medicinal chemistry and materials science.
References
- 1. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.nl [fishersci.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Sciencemadness Discussion Board - recution of 1-bromo-3-nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
The Versatile Virtuoso: 1-Bromo-3-chloro-2-nitrobenzene as a Strategic Building Block in Medicinal Chemistry
In the intricate symphony of medicinal chemistry, where the precise arrangement of atoms dictates biological function, the choice of starting materials is paramount. Among the vast orchestra of chemical building blocks, 1-bromo-3-chloro-2-nitrobenzene emerges as a particularly versatile and powerful instrument. Its unique trifunctionalized aromatic core, possessing strategically positioned and differentially reactive handles, offers a gateway to a diverse array of complex molecular architectures at the heart of modern drug discovery. This technical guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, complete with field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Strategic Advantage: Unpacking the Reactivity of this compound
The synthetic prowess of this compound (CAS No: 59772-48-4)[1][2][3][4] stems from the distinct electronic and steric environment of its three key functional groups: a bromine atom, a chlorine atom, and a nitro group. This arrangement allows for a programmed and sequential functionalization, a critical advantage in the multi-step synthesis of complex drug candidates.
-
The Bromo Group: Positioned ortho to the strongly electron-withdrawing nitro group, the bromine atom is the most reactive site for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating preferential oxidative addition to a palladium(0) catalyst. This enables selective Suzuki-Miyaura and Buchwald-Hartwig amination reactions at this position.
-
The Chloro Group: While less reactive than the bromo group in cross-coupling reactions, the chlorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with potent nucleophiles or under forcing conditions. Its presence also offers a secondary site for cross-coupling should the bromo group be consumed.
-
The Nitro Group: The powerful electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack and deactivates it towards electrophilic substitution. Crucially, the nitro group can be readily reduced to an aniline, a ubiquitous functional group in medicinal chemistry that opens up a plethora of further derivatization possibilities, including amide bond formation and the synthesis of nitrogen-containing heterocycles.[5][6]
This differential reactivity is the cornerstone of its utility, allowing for a stepwise and controlled assembly of target molecules.
Key Synthetic Transformations and Protocols
The true value of a building block is demonstrated through its successful application in robust and reproducible synthetic transformations. Here, we present detailed protocols for key reactions that leverage the unique reactivity of this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7][8] In the context of this compound, this reaction proceeds with high regioselectivity at the C-Br bond, enabling the introduction of a wide range of aryl and heteroaryl moieties.
Protocol: Synthesis of 3-Chloro-2-nitro-1,1'-biphenyl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 59772-48-4 | 236.45 | 236 mg | 1.0 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 146 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate | 584-08-7 | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 85 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-chloro-2-nitro-1,1'-biphenyl.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, reliable catalyst for Suzuki couplings.[8]
-
Base: Potassium carbonate is a mild base that is effective in activating the boronic acid for transmetalation.[8]
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents. Degassing the water is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Temperature: Heating to 85 °C provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[9][10] Similar to the Suzuki coupling, this reaction on this compound occurs selectively at the C-Br bond.
Protocol: Synthesis of N-Aryl-3-chloro-2-nitroaniline Derivatives
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 59772-48-4 | 236.45 | 236 mg | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 105 mg | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 18 mg | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.61 | 19 mg | 0.04 | 0.04 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 134 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5 mL | - | - |
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and XPhos (0.04 equiv).
-
Add sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-chloro-2-nitroaniline derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is a highly effective catalyst system for Buchwald-Hartwig aminations, known for its broad substrate scope.[9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine, facilitating its coordination to the palladium center.[9]
-
Solvent: Anhydrous toluene is a suitable solvent for this reaction, and its high boiling point allows for the required reaction temperature.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for catalytic activity.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound, due to the powerful nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr).[11] While the chloro group is less reactive than the bromo group in cross-coupling, it can be displaced by strong nucleophiles.
Protocol: Synthesis of 1-Bromo-2-nitro-3-alkoxybenzene Derivatives
This protocol outlines a general procedure for the SNAr reaction of this compound with an alkoxide nucleophile.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) | Equivalents |
| This compound | 59772-48-4 | 236.45 | 236 mg | 1.0 | 1.0 |
| Sodium Methoxide | 124-41-4 | 54.02 | 65 mg | 1.2 | 1.2 |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 5 mL | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium methoxide (1.2 equiv) and anhydrous DMF (5 mL).
-
Stir the mixture until the sodium methoxide is fully dissolved.
-
Add this compound (1.0 equiv) to the solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-2-nitro-3-methoxybenzene.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium methoxide is a strong nucleophile that can effectively displace the chloride.
-
Solvent: DMF is a polar apathetic solvent that is excellent for SNAr reactions as it solvates the cation of the nucleophile, increasing the nucleophilicity of the anion.
-
Temperature: Heating is often necessary to overcome the activation energy for the SNAr reaction, even with an activated substrate.
Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The true measure of a building block's utility lies in its contribution to the synthesis of biologically active molecules. This compound has proven to be a valuable precursor for a range of therapeutic agents.
Synthesis of Bromodomain Inhibitors
A prominent application of this compound is in the synthesis of the benzodiazepinone bromodomain inhibitor CPI-637.[12] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, and their inhibition has emerged as a promising strategy in cancer therapy. CPI-637 is a selective and potent inhibitor of the CBP/EP300 bromodomains.[13]
The synthesis of CPI-637 and related analogs often involves an initial functionalization of this compound, followed by reduction of the nitro group to an aniline, which then participates in the formation of the core heterocyclic scaffold.
Precursor to Substituted Anilines for Kinase Inhibitors and Antipsychotic Agents
The reduction of the nitro group in derivatives of this compound provides access to highly functionalized anilines. These anilines are invaluable intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and antipsychotic agents.[5][6]
-
Kinase Inhibitors: The aniline moiety is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond with the hinge region of the kinase active site. The substituents on the aniline ring, derived from the initial building block, can be tailored to optimize potency, selectivity, and pharmacokinetic properties.[14]
-
Antipsychotic Agents: Many antipsychotic drugs contain an aniline or a related nitrogen-containing heterocycle. The ability to introduce diverse functionality onto the aniline precursor allows for the fine-tuning of receptor binding profiles, which is crucial for achieving the desired therapeutic effect while minimizing side effects.[7]
Conclusion
This compound is a testament to the power of strategic molecular design in a chemical building block. Its trifunctionalized nature, with a hierarchy of reactivity among its bromo, chloro, and nitro groups, provides medicinal chemists with a versatile and reliable tool for the synthesis of complex and biologically active molecules. From the selective introduction of diverse functionalities via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution to the facile generation of highly substituted anilines, this compound offers a robust platform for accelerating drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this remarkable molecule.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound 95% | CAS: 59772-48-4 | AChemBlock [achemblock.com]
- 3. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H3BrClNO2 | CID 25242101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 7. nobelprize.org [nobelprize.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 1-BROMO-2-CHLORO-3-NITROBENZENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
Application Note & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-3-chloro-2-nitrobenzene
Abstract
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 1-bromo-3-chloro-2-nitrobenzene, a versatile intermediate in synthetic organic chemistry. We delve into the mechanistic principles governing the regioselectivity of these reactions, highlighting the critical activating role of the ortho-nitro group which preferentially facilitates the displacement of the bromide over the chloride. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for reactions with various classes of nucleophiles, including amines, alkoxides, and thiols. The causality behind experimental choices, troubleshooting strategies, and the synthetic utility of the resulting products are discussed in detail to ensure scientific integrity and practical applicability.
Scientific Foundation: Mechanism and Regioselectivity
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of aromatic rings. Unlike typical aromatic compounds which are electron-rich and undergo electrophilic substitution, aryl halides bearing strongly electron-withdrawing groups (EWGs) become sufficiently electron-deficient to be attacked by nucleophiles.[1] The reaction proceeds via a two-step addition-elimination pathway, known as the SNAr mechanism.
The key steps are:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] This step is typically the rate-determining step of the reaction.[3]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring to yield the final substituted product.[4]
The presence and position of the EWG are critical. For the SNAr mechanism to be effective, the EWG must be positioned ortho or para to the leaving group.[1] This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction.[3][5]
In the case of This compound , the substrate possesses two potential leaving groups (Br and Cl) and a single, powerful nitro group activator.
-
The bromine atom is at the C1 position, ortho to the C2-nitro group.
-
The chlorine atom is at the C3 position, meta to the C2-nitro group.
This specific arrangement dictates a high degree of regioselectivity. The ortho relationship between the bromine and the nitro group allows for direct resonance stabilization of the negative charge when a nucleophile attacks the C1 position. Conversely, an attack at the C3 position would place the negative charge at positions where it cannot be delocalized onto the meta-positioned nitro group.[5][6] Consequently, nucleophilic attack occurs preferentially at the C1 position, leading to the selective displacement of the bromide ion.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative nucleophiles.
Workflow Overview
The general experimental procedure follows a consistent workflow, which can be adapted based on the specific nucleophile and reaction scale.
Protocol 1: Reaction with an Amine Nucleophile (Aniline)
This protocol details the synthesis of 3-chloro-2-nitro-N-phenylaniline, a precursor for various heterocyclic compounds. The reaction is typically performed in a polar aprotic solvent with a non-nucleophilic base to scavenge the HBr formed.[7]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 236.45 | 5.0 | 1.0 |
| Aniline | 93.13 | 5.5 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 25 mL | - |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.18 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Reagent Addition: Add 25 mL of anhydrous DMF to the flask, followed by the dropwise addition of aniline (0.51 g, 0.46 mL, 5.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature and pour it into 150 mL of ice-cold water. A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water (3 x 30 mL).
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions: DMF is a reprotoxic solvent and should be handled in a well-ventilated fume hood.[8] Aniline is toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)
This protocol describes the synthesis of 1-chloro-2-methoxy-3-nitrobenzene. Reactions with alkoxides are typically rapid and are performed in the corresponding alcohol as the solvent or in a polar aprotic solvent.[5][9]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 236.45 | 5.0 | 1.0 |
| Sodium Methoxide (25 wt% in MeOH) | 54.02 | 6.0 | 1.2 |
| Methanol (MeOH), anhydrous | - | 25 mL | - |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.18 g, 5.0 mmol) and dissolve it in 25 mL of anhydrous methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the sodium methoxide solution (1.3 mL of 25 wt% solution, ~6.0 mmol) dropwise over 10 minutes. An immediate color change is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Reduce the volume of methanol on a rotary evaporator. Add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (eluent: hexane/ethyl acetate).
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (NMR, MS).
Protocol 3: Reaction with a Thiol Nucleophile (Thiophenol)
This protocol outlines the synthesis of 3-chloro-2-nitrophenyl phenyl sulfide. Thiolates are excellent nucleophiles for SNAr reactions.[10] A base is required to deprotonate the thiol to form the more nucleophilic thiolate anion.[8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 236.45 | 5.0 | 1.0 |
| Thiophenol | 110.18 | 5.5 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 6.0 | 1.2 |
| Acetonitrile (MeCN), anhydrous | - | 25 mL | - |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.18 g, 5.0 mmol) in 25 mL of anhydrous acetonitrile.
-
Reagent Addition: Add thiophenol (0.61 g, 0.57 mL, 5.5 mmol) to the solution, followed by the dropwise addition of triethylamine (0.61 g, 0.84 mL, 6.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic. Monitor the reaction progress by TLC (typically complete within 1-4 hours).
-
Work-up: Once the reaction is complete, remove the solvent in vacuo. Redissolve the residue in 50 mL of ethyl acetate and wash with 1M HCl (2 x 20 mL), followed by water (1 x 20 mL), and finally brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Characterization: Analyze the purified product by NMR and mass spectrometry.
Applications in Synthesis
The products derived from the regioselective SNAr of this compound are valuable building blocks. For instance, reaction with 2-aminothiophenols can lead to the synthesis of phenothiazines, a class of compounds with significant pharmacological activity.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Reaction | 1. Inactive nucleophile.2. Insufficient temperature.3. Reagents degraded. | 1. Use a stronger base to generate the nucleophile (e.g., NaH for alcohols/thiols).[14]2. Increase reaction temperature.3. Use fresh, anhydrous solvents and reagents. |
| Side Product Formation | 1. Reaction with solvent.2. Dimerization or decomposition. | 1. Choose a non-reactive solvent (e.g., Dioxane, Toluene).2. Lower the reaction temperature; add reagents slowly. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Oily product. | 1. Push reaction to full conversion.2. Attempt recrystallization from a different solvent system or try converting the oil to a solid salt if applicable. |
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 1-Bromo-3-chloro-2-nitrobenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This Nobel Prize-winning methodology has become indispensable in academic research and the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[1][2][4] This guide provides an in-depth exploration of the Suzuki-Miyaura reaction applied to a particularly intriguing substrate: 1-bromo-3-chloro-2-nitrobenzene. This trifunctionalized benzene ring serves as a versatile building block, with the bromo, chloro, and nitro groups offering distinct reactivity profiles that can be strategically exploited for selective molecular elaboration.
The presence of multiple reactive sites—a highly reactive C-Br bond, a less reactive C-Cl bond, and an electron-withdrawing nitro group—presents both a challenge and an opportunity for synthetic chemists. The inherent reactivity difference between aryl bromides and chlorides (C-Br > C-Cl) in palladium-catalyzed couplings allows for chemoselective functionalization at the C-1 position, leaving the C-3 chloro and C-2 nitro functionalities intact for subsequent transformations.[5] This selective approach is paramount in the synthesis of complex, highly substituted aromatic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.
This document will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed, field-proven protocols for the selective coupling of this compound, and offer insights into troubleshooting and optimization strategies.
Core Principles and Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, which is more reactive than the carbon-chlorine bond, to form a square-planar Pd(II) species.[6][7] The electron-withdrawing nitro group can influence the rate of this step.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[6][8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The exact mechanism of transmetalation is still a subject of detailed study but is a critical step in the formation of the diorganopalladium(II) intermediate.[8]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the coupled product from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]
The Catalytic Cycle
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. fishersci.se [fishersci.se]
- 3. tcichemicals.com [tcichemicals.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Palladium-Catalyzed Reactions of 1-Bromo-3-chloro-2-nitrobenzene
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions using 1-bromo-3-chloro-2-nitrobenzene. This substrate is a valuable synthetic intermediate due to its differentiated halogen reactivity, which allows for selective, sequential functionalization. We will explore the foundational principles of regioselectivity and provide field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The causality behind experimental choices, detailed step-by-step methodologies, and troubleshooting insights are provided to ensure reproducible and high-yielding outcomes.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The substrate, this compound, is a particularly versatile building block. Its utility stems from the presence of three distinct functional handles: a bromine atom, a chlorine atom, and a nitro group.
The key to its strategic application lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed oxidative addition, the C-Br bond is significantly more reactive than the C-Cl bond.[3][4] This reactivity difference is governed by bond dissociation energies (BDE), with the C-Br bond being weaker and thus more readily cleaved by a low-valent palladium catalyst. Furthermore, the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the bromine and meta to the chlorine enhances the electrophilicity of the aromatic ring, further facilitating the initial oxidative addition step, primarily at the C-Br position.[5] This inherent regioselectivity allows for a modular approach to synthesis, where the C-Br bond can be selectively functionalized while leaving the C-Cl bond available for subsequent transformations under more forcing conditions.
Foundational Principles: The Catalytic Cycle and Regioselectivity
A universal mechanism underpins most palladium-catalyzed cross-coupling reactions, providing a logical framework for understanding and optimizing these transformations.[1][6][7]
2.1 The General Palladium Catalytic Cycle
The process begins with a catalytically active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The subsequent step, transmetalation (in reactions like Suzuki) or migratory insertion (in the Heck reaction), introduces the coupling partner to the palladium center. Finally, reductive elimination occurs, forming the new C-C or C-N bond in the product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]
Caption: Generalized Palladium Catalytic Cycle.
2.2 The Basis of Regioselectivity
For this compound, the first and rate-determining step, oxidative addition, dictates the site of reaction. The lower BDE of the C-Br bond compared to the C-Cl bond means that significantly less energy is required for the Pd(0) catalyst to insert into the C-Br bond.[3][8] This energetic preference is the primary driver for the high regioselectivity observed in these reactions.
References
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. Palladium-Catalyzed Reactions [mdpi.com]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Synthesis of 2-Bromo-6-chloroaniline
Abstract
This technical guide provides a comprehensive overview of the methodologies for the reduction of the nitro group in 1-Bromo-3-chloro-2-nitrobenzene to yield the versatile synthetic intermediate, 2-Bromo-6-chloroaniline. The inherent challenge of this transformation lies in achieving high chemoselectivity, ensuring the quantitative conversion of the nitro functionality without compromising the integrity of the aryl halide bonds. This document details several robust and scalable reduction protocols, including metal-acid systems and catalytic hydrogenation. Each method is presented with a thorough discussion of its mechanistic underpinnings, operational parameters, and comparative performance. Detailed, step-by-step protocols are provided to enable researchers, scientists, and drug development professionals to confidently select and execute the optimal synthetic strategy for their specific needs.
Introduction: The Strategic Importance of 2-Bromo-6-chloroaniline
2-Bromo-6-chloroaniline is a key building block in the synthesis of a diverse array of high-value organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the amine, bromo, and chloro substituents on the aniline scaffold allows for a wide range of subsequent chemical modifications, such as Sandmeyer reactions, cross-coupling reactions, and amide bond formations. The selective synthesis of this intermediate is therefore of paramount importance.
The reduction of the corresponding nitroarene, this compound, is the most direct route to 2-Bromo-6-chloroaniline. However, the presence of two halogen substituents necessitates a careful selection of the reduction method to prevent undesired hydrodehalogenation, a common side reaction in catalytic hydrogenations.[1] This guide will explore several reliable methods to achieve this selective transformation with high fidelity.
Mechanistic Considerations in Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the chosen reagent, a generalized pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine.[2]
In metal-acid reductions, such as with tin or iron, the metal acts as the electron donor, while the acid serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water.[3][4] Catalytic hydrogenation, on the other hand, involves the transfer of hydrogen atoms from the catalyst surface to the nitro group.
Comparative Overview of Reduction Methodologies
The choice of the optimal reduction method for this compound depends on several factors, including the desired scale of the reaction, available equipment, and tolerance for potential impurities. The following table provides a comparative summary of the most common methods.
| Method | Reagents | Typical Yield | Chemoselectivity (Halogen Preservation) | Advantages | Disadvantages |
| Stannous Chloride Reduction | SnCl₂·2H₂O, Ethanol | High | Excellent | Mild conditions, high functional group tolerance.[5] | Generates tin-based waste, which can be problematic for disposal.[5] |
| Iron/Acid Reduction | Fe powder, Acetic Acid | High | Excellent | Cost-effective, environmentally benign metal.[6] | Can require longer reaction times and vigorous stirring. |
| Catalytic Hydrogenation | H₂, Raney Nickel | Variable | Good to Excellent | Cleaner reaction with water as the only byproduct. | Risk of dehalogenation, requires specialized high-pressure equipment.[1] |
Detailed Experimental Protocols
Protocol 1: Stannous Chloride Dihydrate Reduction
This method is highly reliable for the chemoselective reduction of nitroarenes in the presence of halogens.[5]
Reaction Scheme:
Stannous Chloride Reduction Workflow
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add absolute ethanol to dissolve the starting material.
-
Add stannous chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to obtain 2-Bromo-6-chloroaniline.[7]
Protocol 2: Iron Powder in Acetic Acid Reduction
This classic and cost-effective method offers excellent chemoselectivity.[6]
Reaction Scheme:
Iron/Acetic Acid Reduction Workflow
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
5 N Sodium hydroxide solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a mixture of glacial acetic acid, ethanol, and deionized water.
-
Add this compound (1.0 eq) to the solvent mixture and stir at room temperature.
-
Add iron powder (3.0 eq) portion-wise to the reaction mixture.
-
Stir the resulting suspension at room temperature for 16 hours, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a 5 N sodium hydroxide solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.[7]
Protocol 3: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation offers a cleaner reduction, but care must be taken to avoid dehalogenation. Raney Nickel is often preferred over Palladium on carbon for substrates containing chloro and bromo substituents.[1]
Reaction Scheme:
Catalytic Hydrogenation Workflow
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus
Procedure:
-
Caution: Handle Raney Nickel with care as it is pyrophoric when dry.
-
In the vessel of a hydrogenation apparatus, add a solution of this compound in ethanol.
-
Carefully add a catalytic amount of Raney Nickel slurry.
-
Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen and purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Bromo-6-chloroaniline. Further purification can be achieved by recrystallization or column chromatography if necessary.
Safety and Handling
-
This compound: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Stannous chloride: Corrosive and harmful if swallowed. Avoid contact with skin and eyes.
-
Iron powder: Flammable solid. Keep away from heat and open flames.
-
Raney Nickel: Pyrophoric catalyst. Always keep wet and handle under an inert atmosphere.
-
Hydrogen gas: Highly flammable. Use in a well-ventilated area and ensure all equipment is properly grounded.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient reagent, low reaction temperature, or short reaction time. | Increase the stoichiometry of the reducing agent, raise the temperature, or extend the reaction time. |
| Presence of dehalogenated byproducts | Over-reduction, especially in catalytic hydrogenation. | Use a less active catalyst (e.g., Raney Nickel instead of Pd/C), lower the hydrogen pressure, or reduce the reaction temperature. |
| Difficult work-up with tin salts | Formation of insoluble tin hydroxides. | Ensure the aqueous layer is sufficiently basic (pH > 10) to dissolve the tin salts as stannates. |
Conclusion
The reduction of this compound to 2-Bromo-6-chloroaniline can be achieved with high yield and chemoselectivity using several established methods. The choice between stannous chloride, iron/acetic acid, or catalytic hydrogenation will depend on the specific requirements of the synthesis. For laboratory-scale preparations where functional group tolerance is paramount, the stannous chloride method is highly recommended. For larger-scale and more cost-effective syntheses, the iron/acetic acid reduction presents an excellent alternative. Catalytic hydrogenation, while offering a cleaner process, requires careful control to mitigate the risk of dehalogenation. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers can confidently synthesize this valuable intermediate for their downstream applications.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. orgosolver.com [orgosolver.com]
- 5. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 1-Bromo-3-chloro-2-nitrobenzene as a Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-Bromo-3-chloro-2-nitrobenzene in Heterocyclic Chemistry
This compound is a versatile and highly functionalized aromatic building block with significant potential in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine) and a strongly electron-withdrawing nitro group in an ortho position, allows for a range of selective chemical transformations. This strategic arrangement of functional groups enables chemists to orchestrate sequential reactions, leading to the construction of complex molecular architectures, many of which are relevant to the fields of medicinal chemistry and materials science.
The presence of the ortho-nitro group dramatically influences the reactivity of the adjacent halogen atoms. It strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of one of the halogens. Furthermore, the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions provides an orthogonal handle for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for a stepwise introduction of different substituents.[1][2]
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the synthesis of several important classes of heterocyclic compounds, including phenothiazines, carbazoles, dibenzofurans, and phenoxazines. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers to develop novel synthetic routes and explore new chemical space.
I. Synthesis of Substituted Phenothiazines
Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antiemetic, and antihistaminic properties.[3][4] The synthesis of substituted phenothiazines from this compound can be achieved through a two-step sequence involving an initial SNAr reaction followed by an intramolecular cyclization.
A. Mechanistic Rationale
The synthetic strategy hinges on the high reactivity of the C-Cl bond towards nucleophilic attack, which is activated by the ortho-nitro group. The C-Br bond is generally less susceptible to SNAr in this context. The first step involves the reaction of this compound with a 2-aminothiophenol derivative. The thiolate anion, being a soft and potent nucleophile, will preferentially displace the chloride. The subsequent reduction of the nitro group to an amine sets the stage for an intramolecular cyclization to form the phenothiazine core.
References
Protocol for a specific reaction using 1-Bromo-3-chloro-2-nitrobenzene
An In-Depth Guide to the Chemoselective Functionalization of 1-Bromo-3-chloro-2-nitrobenzene via Suzuki-Miyaura Cross-Coupling
Introduction: Unlocking Molecular Complexity with Selective Synthesis
In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Multi-functionalized aromatic compounds serve as invaluable scaffolds, but their synthesis often hinges on the ability to selectively address one reactive site in the presence of others. This compound is a prime example of such a versatile building block. Its structure, featuring two distinct halogen atoms (bromine and chlorine) and an electron-withdrawing nitro group, presents a unique opportunity for programmed, stepwise functionalization.[1][2]
This application note provides a comprehensive protocol for the chemoselective Suzuki-Miyaura cross-coupling reaction of this compound. We will focus on the selective functionalization of the more reactive carbon-bromine (C-Br) bond, leaving the carbon-chlorine (C-Cl) bond intact for subsequent transformations. This guide is designed for researchers and professionals in organic synthesis, offering not just a step-by-step procedure but also the underlying mechanistic principles and experimental rationale that ensure reproducible success.
Core Concepts: The Basis of Chemoselectivity in Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex.[3][4][5] The catalytic cycle, as depicted below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
The key to achieving chemoselectivity in molecules with multiple halide substituents lies in the oxidative addition step. This is frequently the rate-determining step of the catalytic cycle.[6] The palladium(0) catalyst preferentially inserts into the weaker, more reactive carbon-halogen bond. The established reactivity trend for aryl halides is:
C–I > C–Br > C–OTf > C–Cl
This trend is directly correlated with the bond dissociation energies (BDEs) of the respective carbon-halogen bonds; the C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to cleave.[6] By carefully selecting the catalyst, ligand, and reaction conditions, one can exploit this inherent reactivity difference to functionalize the C-Br bond exclusively. The development of bulky, electron-rich phosphine ligands has been instrumental in making these selective transformations highly efficient, even for less reactive chlorides, but they are particularly effective in differentiating between bromides and chlorides.[6][7]
Experimental Protocol: Selective Synthesis of 3-Chloro-2-nitro-4'-methoxy-1,1'-biphenyl
This protocol details the selective coupling of this compound with 4-methoxyphenylboronic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Store in a cool, dry place. |
| 4-Methoxyphenylboronic acid | ≥98% | e.g., Sigma-Aldrich | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | e.g., Sigma-Aldrich | |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥98% | e.g., Sigma-Aldrich | Air-sensitive ligand. Handle under inert gas. |
| Potassium phosphate tribasic (K₃PO₄) | Anhydrous, ≥98% | e.g., Sigma-Aldrich | Finely ground before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use a freshly opened bottle or degassed solvent. |
| Ethyl acetate (EtOAc) | ACS grade | For work-up and chromatography. | |
| Hexanes | ACS grade | For chromatography. | |
| Deionized Water | For work-up. | ||
| Brine (Saturated NaCl solution) | For work-up. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |
Equipment:
-
Oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles for solvent transfer
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash column chromatography setup
Experimental Workflow Diagram
Caption: Workflow for the chemoselective Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
CAUTION: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Use appropriate personal protective equipment (PPE).
-
Vessel Preparation: Place an appropriately sized round-bottom flask containing a magnetic stir bar under high vacuum and flame-dry (or oven-dry at 120 °C overnight). Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the cooled flask, add this compound (1.0 mmol, 236.45 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and finely ground K₃PO₄ (2.5 mmol, 530.7 mg).
-
Catalyst Loading: In a separate small vial, quickly weigh and add the palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos ligand (0.04 mmol, 16.4 mg). Add these solids to the main reaction flask.
-
Atmosphere Inerting: Seal the flask with a septum and purge the vessel by alternating between vacuum and backfilling with inert gas three times. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
Reaction Execution: Lower the flask into an oil bath preheated to 90 °C. Stir the mixture vigorously for 4-12 hours.
-
Trustworthiness Check: The reaction progress should be monitored every 1-2 hours by thin-layer chromatography (TLC). To take a sample, briefly remove the flask from heat, and under a positive flow of inert gas, use a capillary tube to spot the reaction mixture on a TLC plate. Elute with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The disappearance of the starting aryl bromide and the appearance of a new, UV-active spot indicates product formation.
-
-
Reaction Quench and Work-up: Once the starting material is consumed (as judged by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water (20 mL) and then brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., up to 5% EtOAc in hexanes) will typically afford the pure product.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid or oil under high vacuum to obtain the final product, 3-chloro-2-nitro-4'-methoxy-1,1'-biphenyl. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Discussion
This protocol is expected to yield the desired biaryl product with high selectivity and in good yield. The careful choice of a modern catalyst system (Pd(OAc)₂/SPhos) is designed to favor the reaction at the more labile C-Br bond, leaving the C-Cl bond untouched.
| Parameter | Expected Outcome | Notes |
| Product | 3-chloro-2-nitro-4'-methoxy-1,1'-biphenyl | |
| Appearance | Pale yellow solid | |
| Yield | 75-90% | Dependent on reaction purity and scale. |
| Purity | >95% (post-chromatography) | Assessed by ¹H NMR. |
| Side Products | Minimal formation of the dichloro starting material (from hydrodehalogenation) or the diarylated product. | The presence of significant side products may indicate oxygen contamination or sub-optimal reaction conditions. |
The primary reason for the high chemoselectivity is the substantial difference in the oxidative addition rates for the C-Br versus the C-Cl bond to the Pd(0) center.[6] Under these optimized conditions, the energy barrier for the C-Cl bond insertion is significantly higher, and the reaction at the C-Br bond proceeds to completion before any significant reaction at the C-Cl site can occur. The resulting product, 3-chloro-2-nitro-4'-methoxy-1,1'-biphenyl, is a valuable intermediate itself, poised for a subsequent cross-coupling or nucleophilic aromatic substitution at the remaining chloro position.[9]
Conclusion
This application note demonstrates a robust and reliable protocol for the chemoselective Suzuki-Miyaura cross-coupling of this compound. By leveraging the inherent differences in carbon-halogen bond reactivity and employing a modern palladium catalyst system, this method provides a strategic entry point for the synthesis of complex, functionalized biaryl compounds. The principles and techniques described herein are broadly applicable to other multi-halogenated substrates, providing a foundational methodology for selective synthesis in pharmaceutical and materials chemistry.
References
- 1. 1-BROMO-2-CHLORO-3-NITROBENZENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Role of the Nitro Group in Activating 1-Bromo-3-chloro-2-nitrobenzene for Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of 1-Bromo-3-chloro-2-nitrobenzene, a versatile intermediate in pharmaceutical and materials science research. The central focus is the profound influence of the ortho-positioned nitro group, which fundamentally dictates the molecule's synthetic utility. While typically deactivating in electrophilic aromatic substitutions, the nitro group in this substrate acts as a powerful activating moiety for nucleophilic aromatic substitution (SNAr). We will dissect the underlying electronic principles, predict regioselectivity, and provide detailed, field-proven protocols for leveraging this reactivity in the synthesis of complex molecular architectures, with a specific focus on its application as a precursor for advanced pharmaceutical agents like benzodiazepinone bromodomain inhibitors.
Introduction: The Dichotomous Nature of the Nitro Group
In the realm of aromatic chemistry, substituent effects are paramount in determining the reactivity and regioselectivity of a benzene ring. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups (EWGs). Through a combination of a strong inductive effect (-I) and a resonance (mesomeric) effect (-M), the nitro group withdraws electron density from the aromatic π-system.[1][2][3] This electron deficiency deactivates the ring toward attack by electrophiles, making electrophilic aromatic substitution (EAS) reactions significantly slower than for benzene itself.[4][5] When EAS does occur, the deactivation is most pronounced at the ortho and para positions, leading the nitro group to be a meta-director.[6][7][8]
However, this very deactivation for electrophilic attack makes the ring highly susceptible to nucleophilic attack . The presence of the nitro group, particularly when positioned ortho or para to a suitable leaving group, activates the ring for Nucleophilic Aromatic Substitution (SNAr).[9][10][11] this compound is a prime exemplar of this principle. The nitro group at C2 is ortho to the bromine at C1 and the chlorine at C3, rendering both halogens susceptible to displacement by nucleophiles. This guide will explore how to strategically exploit this built-in activation.
The Mechanism of Activation: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound does not proceed via the familiar SN1 or SN2 pathways, which are energetically unfavorable on sp²-hybridized carbons.[10] Instead, it follows a two-step addition-elimination mechanism.
-
Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks one of the halogen-bearing carbons (C1 or C3), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. This intermediate is known as a Meisenheimer complex .[10][12]
-
Step 2 (Fast): Elimination of the Leaving Group. The aromaticity is restored by the elimination of the halide ion (Br⁻ or Cl⁻), resulting in the substituted product.
The activating role of the ortho-nitro group is crucial in the rate-determining first step. It provides powerful resonance stabilization for the negatively charged Meisenheimer complex, delocalizing the charge onto its oxygen atoms. This stabilization significantly lowers the activation energy of the reaction.[2][12]
Regioselectivity: Chloro vs. Bromo Displacement
A critical question for this substrate is which halogen is preferentially displaced. In SN1/SN2 reactions, bromide is a better leaving group than chloride due to the weaker C-Br bond.[13] However, in SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[7][14] Therefore, the dominant factor is the electrophilicity of the carbon being attacked.
The C-Cl bond is more polarized than the C-Br bond due to chlorine's higher electronegativity. This makes the carbon atom attached to chlorine (C3) more electron-deficient and thus more susceptible to nucleophilic attack.[14][15] Consequently, the initial substitution reaction is predicted to occur preferentially at the C3 position, displacing the chloride.
| Feature | C-Cl Bond (at C3) | C-Br Bond (at C1) | Rationale |
| Electronegativity of Halogen | Higher (approx. 3.16) | Lower (approx. 2.96) | Increases the partial positive charge (δ+) on the attached carbon. |
| Electrophilicity of Carbon | More Electrophilic | Less Electrophilic | Favors the rate-determining nucleophilic attack.[14][15] |
| Predicted Reactivity in SNAr | More Reactive | Less Reactive | The initial substitution is more likely to occur at the C3 position. |
Table 1: Qualitative Comparison of Halogen Reactivity in SNAr for this compound.
Application in Pharmaceutical Synthesis: A Gateway to BET Bromodomain Inhibitors
This compound and its derivatives are valuable building blocks in medicinal chemistry. A notable application is in the synthesis of potent and selective inhibitors of the Bromo and Extra-Terminal domain (BET) family of proteins (e.g., BRD4), which are promising targets for cancer therapy.[4][6] The benzodiazepinone scaffold is a core component of several BET inhibitors, and 1-Bromo-2-chloro-3-nitrobenzene (a constitutional isomer of the title compound) is a documented precursor for the inhibitor CPI-637.[3][5][16] The principles of reactivity discussed here are directly applicable to the synthesis of these complex molecules, where an initial SNAr reaction is often the key step to introduce necessary functionalities.
The general synthetic strategy involves:
-
SNAr Reaction: Displacement of one of the halogens with a suitable nucleophile (often an amine) to begin building the diazepine ring system.
-
Reduction of Nitro Group: The nitro group, having served its activating purpose, is then reduced to an amine (-NH₂). This amine is crucial for subsequent cyclization steps.
-
Cyclization and Elaboration: A series of reactions to form the seven-membered diazepine ring and append the necessary pharmacophoric elements.
Experimental Protocols
The following is a representative, field-tested protocol for the nucleophilic aromatic substitution on this compound with an amine nucleophile. This protocol can be adapted for other nucleophiles (alkoxides, thiolates) with appropriate modifications to the base and reaction conditions.
Protocol 4.1: Synthesis of N-substituted-3-bromo-2-nitroaniline Derivative
Objective: To perform a selective nucleophilic aromatic substitution, displacing the more reactive chlorine atom with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Equip the flask with a magnetic stir bar and a condenser.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[17]
-
-
Reagent Addition:
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the starting material.
-
Begin stirring the suspension.
-
Add the amine nucleophile (1.2 eq) to the stirring mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-120 °C using a heating mantle.[17]
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed. This typically takes 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-3-bromo-2-nitroaniline product.
-
Self-Validation and Trustworthiness: The progress of the reaction should be unambiguously trackable by TLC, showing the consumption of the starting material and the appearance of a new, more polar product spot. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to validate the success of the protocol.
Conclusion
The nitro group in this compound is the key determinant of its synthetic utility. Far from being a passive substituent, it powerfully activates the aromatic ring for nucleophilic aromatic substitution. By understanding the underlying electronic principles of the SNAr mechanism, researchers can predict and exploit the preferential reactivity of the C-Cl bond over the C-Br bond. This controlled reactivity makes this compound a valuable and strategic building block for the efficient synthesis of complex, high-value molecules, particularly in the field of drug discovery for targets such as BET bromodomains. The protocols and principles outlined in this guide provide a robust framework for scientists to harness the unique chemical properties of this important intermediate.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Discovery of benzo[f]pyrido[4,3-b][1,4]oxazepin-10-one derivatives as orally available bromodomain and extra-terminal domain (BET) inhibitors with efficacy in an in vivo psoriatic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (CPI-637) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-3-chloro-2-nitrobenzene by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the purification of crude 1-Bromo-3-chloro-2-nitrobenzene via recrystallization. This document moves beyond a simple procedural outline to offer a comprehensive resource for troubleshooting and optimizing this critical purification step.
I. Core Principles and Initial Considerations
Recrystallization is a powerful technique for the purification of solid organic compounds. Its efficacy hinges on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, a compound of moderate polarity, selecting the appropriate solvent system is paramount to achieving high purity and yield.
Key Physical Properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 3970-37-4 | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [2] |
| Molecular Weight | 236.45 g/mol | [2] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 57-60 °C | [2] |
II. FAQs: Troubleshooting Common Recrystallization Issues
This section addresses frequently encountered problems during the recrystallization of this compound in a question-and-answer format, providing scientifically grounded solutions.
Q1: My crude this compound won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?
A1: This issue typically points to one of two scenarios:
-
Insoluble Impurities: The crude product may contain non-polar impurities that are insoluble in the chosen polar solvent. A common synthesis route for this compound starts from 2-chloro-3-nitrobenzoic acid.[3] Unreacted starting material or side-products from this synthesis could be the culprits.
-
Solution: Perform a hot filtration. After dissolving the majority of your crude product in the minimum amount of boiling solvent, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. This will remove the insoluble impurities. Allow the filtrate to cool as per the standard procedure to crystallize your purified product.[4]
-
-
Incorrect Solvent Choice: The solvent you've selected may simply be a poor solvent for your compound, even at elevated temperatures.
-
Solution: Re-evaluate your solvent choice. Consult the solvent selection guide below. It is often beneficial to test the solubility of a small amount of your crude product in various solvents in test tubes before committing to a large-scale recrystallization.[5]
-
Q2: After cooling, my product has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[6] Given the relatively low melting point of this compound (57-60 °C), this can be a common issue.
-
Causality: This is often due to the solution being too concentrated or cooling too rapidly. The high concentration of the solute depresses its melting point.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Allow the solution to cool more slowly.[7]
-
Modify Solvent System: If using a single solvent, consider adding a small amount of a miscible co-solvent in which your compound is more soluble to lower the overall polarity of the solvent system. For instance, if using ethanol, adding a small amount of water (an "anti-solvent") can sometimes induce crystallization. However, this should be done cautiously as it can also promote oiling out if not optimized.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Q3: I have a very low yield of purified product. What are the likely causes and how can I improve it?
A3: A low yield is a frequent challenge in recrystallization. The primary reasons include:
-
Using Too Much Solvent: The most common error is adding an excessive amount of hot solvent to dissolve the crude product.[4] This results in a solution that is not saturated upon cooling, and a significant portion of your product will remain in the mother liquor.
-
Solution: Always use the minimum amount of boiling solvent necessary to just dissolve the solid. If you've already completed the recrystallization and suspect this was the issue, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel, leading to loss.
-
Solution: Ensure your funnel and receiving flask are pre-warmed. You can do this by placing them on top of the beaker of boiling solvent before filtration.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.
-
Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.
-
Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A4: Colored impurities are common in aromatic nitro compounds.
-
Solution: Use activated charcoal. After dissolving your crude product in the hot solvent, and before hot filtration, add a small amount of decolorizing charcoal to the solution and boil for a few minutes. The activated charcoal will adsorb the colored impurities. You will then remove the charcoal during the hot filtration step. Be cautious not to add charcoal to a boiling solution as it can cause vigorous frothing.[8]
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of crude this compound.
A. Solvent Selection
The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] Based on the polar nature of the nitro group and the halogen substituents, polar protic solvents are a good starting point.
Recommended Solvents for Initial Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethanol/Water mixture
Solubility Profile (Qualitative):
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Recommendation |
| Ethanol | Sparingly Soluble | Soluble | Good Candidate |
| Methanol | Slightly Soluble | Very Soluble | Potential for lower yield due to higher cold solubility |
| Isopropanol | Sparingly Soluble | Soluble | Good Candidate |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent |
| Hexane | Insoluble | Sparingly Soluble | Unsuitable as a single solvent, potential as an anti-solvent |
B. Step-by-Step Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of the boiling solvent to the Erlenmeyer flask to just dissolve the crude solid. Swirl the flask to aid dissolution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-warmed short-stemmed funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals.[7] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
IV. Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common issues.
Caption: Standard workflow for the recrystallization of this compound.
References
- 1. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]
- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 3. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. athabascau.ca [athabascau.ca]
Column chromatography conditions for purifying 1-Bromo-3-chloro-2-nitrobenzene
Welcome to the technical support center for the purification of 1-Bromo-3-chloro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into column chromatography techniques for this specific compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of column chromatography for the purification of this compound.
Q1: What is the most appropriate stationary phase for purifying this compound?
Answer: For normal-phase chromatography, silica gel (SiO₂) is the most common and recommended stationary phase for separating moderately polar organic compounds like this compound.[1][2] The polarity of the molecule, influenced by the nitro (-NO₂), bromo (-Br), and chloro (-Cl) functional groups, allows for effective interaction with the polar silanol (Si-OH) groups on the silica surface. This differential interaction is the fundamental principle of separation in this mode of chromatography.[1]
If your compound shows signs of degradation (e.g., streaking on a TLC plate that persists with different solvent systems), the acidic nature of standard silica gel might be the cause. In such cases, you could consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[3]
Q2: How do I select the optimal mobile phase (eluent) for my separation?
Answer: The selection of the mobile phase is a critical step that is always optimized using Thin-Layer Chromatography (TLC) prior to running the column.[4][5] The goal is to find a solvent system that provides good separation between your target compound and any impurities.
-
Start with a Standard Solvent System: For a compound with the polarity of this compound, a mixture of a non-polar solvent and a moderately polar solvent is an excellent starting point. The most common combination is Hexane and Ethyl Acetate.[4]
-
Optimize the Ratio: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Aim for an Ideal Rf Value: The Retention Factor (Rf) is the ratio of the distance the spot traveled to the distance the solvent front traveled. For optimal separation on a column, the Rf value of the desired compound on the TLC plate should ideally be between 0.2 and 0.4.[4] This range ensures that the compound will move through the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Q3: What does it mean to "dry-load" versus "wet-load" a sample, and which should I use?
Answer: Both methods refer to how the crude sample is introduced to the top of the stationary phase. The choice depends on the sample's solubility and volume.
-
Wet-Loading: This involves dissolving the crude sample in the minimum amount of the initial, least polar mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipetting it directly onto the top of the packed column.[6] This is a quick and direct method suitable for samples that are readily soluble in the mobile phase.
-
Dry-Loading: If your compound has poor solubility in the starting eluent or if you have a large sample volume, dry-loading is preferred.[6] This involves dissolving the crude product in a volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution, and then removing the solvent via rotary evaporation until a dry, free-flowing powder is obtained.[6] This powder is then carefully added to the top of the packed column. Dry-loading often leads to better separation as it introduces the sample as a very narrow, even band.[6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Q1: My compound is stuck at the top of the column and won't elute. What's wrong?
Answer: This is a classic sign that your mobile phase is not polar enough. The compound is adsorbing very strongly to the polar silica gel and the non-polar eluent is unable to move it down the column.[2]
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, switch to an 8:2 or 7:3 mixture. This is known as gradient elution.[7] The more polar ethyl acetate will compete more effectively with your compound for the binding sites on the silica, causing your compound to spend more time in the mobile phase and travel down the column.[2]
Q2: The separation is poor, and all my compounds are eluting together. How can I fix this?
Answer: This issue is the opposite of the previous problem: your mobile phase is too polar. The eluent is so effective at moving all components that it doesn't allow for differential adsorption to the stationary phase, resulting in co-elution.[3]
Solution: You need to decrease the polarity of the mobile phase. If you used a 7:3 Hexane:Ethyl Acetate mixture based on your initial TLC, try running the column with a 9:1 or even 9.5:0.5 mixture. This will increase the retention time of all compounds, allowing the subtle differences in their polarity to result in a better separation.
Q3: The bands on my column are tailing or streaking, leading to mixed fractions. What causes this and how can I prevent it?
Answer: Band tailing, where a spot or band on the column appears elongated, can be caused by several factors, particularly with aromatic or polar compounds.[8]
-
Cause 1: Column Overload: You may have loaded too much sample for the amount of silica gel used.[8] This saturates the stationary phase, leading to a non-ideal distribution of the analyte.
-
Solution: Use a wider column or more silica gel. A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1, and preferably 50-100:1 for difficult separations.
-
-
Cause 2: Poor Sample Application: If the initial band of the sample at the top of the column is not flat and narrow, it will broaden as it travels down the column.
-
Solution: Ensure the top of your silica bed is perfectly flat. When loading, apply the sample as a concentrated solution in a thin, even layer. Dry-loading can significantly improve the initial sample band.[6]
-
-
Cause 3: Chemical Interactions: The nitro group in your compound can have strong interactions with the acidic silanol groups on the silica surface, which can cause tailing.[9]
-
Solution: Sometimes, adding a very small amount (e.g., 0.1-0.5%) of a slightly more polar solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the mobile phase can mitigate these secondary interactions. However, for a neutral compound like this compound, simply optimizing the Hexane/Ethyl Acetate ratio is usually sufficient.
-
Q4: My compound appears to be decomposing on the column. How can I confirm this and what can be done?
Answer: While this compound is generally stable, some compounds can degrade on acidic silica gel. You might observe this as a persistent yellow streak that never fully elutes or the appearance of new spots on your TLC analysis of the collected fractions.
Solution:
-
Test for Stability: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude material, spot it on a TLC plate, and then add a small mound of silica gel on top of the spot. Let it sit for an hour, then elute the plate as usual. If a new spot appears or the original spot has diminished, your compound is likely unstable on silica.[3]
-
Change the Stationary Phase: If instability is confirmed, switch to a neutral stationary phase like neutral alumina.[3][10] You will need to re-optimize your mobile phase system using TLC with alumina plates.
-
Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system (without sacrificing separation) and applying positive pressure (flash chromatography) to speed up the elution.
Data Summary & Protocols
Table 1: Recommended Starting Conditions for Purification
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase separation of moderately polar organic molecules.[1] |
| Mobile Phase (TLC) | Start with Hexane:Ethyl Acetate (9:1 v/v) | A standard non-polar/polar solvent system. The ratio should be adjusted based on TLC results.[4] |
| Target Rf (TLC) | 0.2 - 0.4 | Provides the best balance between separation and reasonable elution time on the column.[4] |
| Sample Loading | Dry-loading | Generally provides sharper bands and better separation, especially if solubility in the eluent is low.[6] |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a standard procedure for purifying this compound via flash column chromatography.
-
TLC Analysis:
-
Develop a solvent system (e.g., Hexane:Ethyl Acetate) that gives a target Rf of ~0.3 for this compound.
-
-
Column Packing (Slurry Method):
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.[5]
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading (Dry-Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (10-20x the mass of your product) and mix.
-
Evaporate the solvent completely using a rotary evaporator to get a dry, free-flowing powder.[6]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).
-
Begin collecting fractions in numbered test tubes.[5]
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis:
-
Product Isolation:
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[7]
-
Visualization of the Workflow
The following diagram illustrates the logical steps involved in the purification process.
Caption: Workflow for Column Chromatography Purification.
References
- 1. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Bromo-3-chloro-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-chloro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the formation of common impurities, troubleshooting strategies, and robust analytical and purification protocols to ensure the highest quality of your final product.
Synthesis Overview
The most prevalent industrial and laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution (EAS) of 1-bromo-3-chlorobenzene.[1] This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
The primary challenge in this synthesis is controlling the regioselectivity of the nitration. The starting material, 1-bromo-3-chlorobenzene, is a disubstituted benzene ring where both halogen substituents are deactivating yet ortho-, para-directing. This inherent electronic property leads to the formation of a mixture of positional isomers, which constitute the main impurities.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
The most significant impurities are positional isomers formed during the nitration of 1-bromo-3-chlorobenzene. Due to the directing effects of the bromo and chloro substituents, the nitronium ion can attack several positions on the aromatic ring. The main isomeric impurities are:
-
1-Bromo-3-chloro-4-nitrobenzene
-
1-Bromo-3-chloro-6-nitrobenzene
In addition to these isomers, other potential impurities include:
-
Unreacted 1-bromo-3-chlorobenzene: If the reaction does not go to completion.
-
Di-nitrated products: Such as 1-bromo-3-chloro-2,4-dinitrobenzene or 1-bromo-3-chloro-2,6-dinitrobenzene, especially if the reaction conditions (e.g., temperature, concentration of nitrating agent) are too harsh.[2]
Q2: How do the bromo and chloro substituents direct the incoming nitro group and lead to these specific isomers?
Both bromine and chlorine are halogens, which are classic examples of ortho-, para-directing deactivators in electrophilic aromatic substitution.[3] They deactivate the ring towards electrophilic attack due to their inductive electron-withdrawing effect, but they direct incoming electrophiles to the ortho and para positions through resonance stabilization of the reaction intermediate (the arenium ion).
In 1-bromo-3-chlorobenzene, there are four possible positions for nitration (C2, C4, C5, C6).
-
Attack at C2: Ortho to both Br and Cl. This leads to the desired product .
-
Attack at C4: Para to Br and ortho to Cl. This leads to the 1-bromo-3-chloro-4-nitrobenzene impurity.
-
Attack at C6: Ortho to Br and meta to Cl. This leads to the 1-bromo-3-chloro-6-nitrobenzene impurity.
-
Attack at C5: Meta to both Br and Cl. This is sterically and electronically disfavored and generally not observed in significant quantities.
The final ratio of these isomers is a complex interplay of steric hindrance and the electronic directing effects of the two halogens.[4][5][6]
Caption: Regioselectivity in the nitration of 1-bromo-3-chlorobenzene.
Q3: How can I analyze my crude product to identify and quantify these impurities?
Standard chromatographic and spectroscopic techniques are highly effective.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is an excellent method for separating the isomers.[7] The different isomers will have distinct retention times due to subtle differences in polarity. UV detection is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC provides high-resolution separation of the volatile isomers, while MS provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish between the isomers. The aromatic region of the spectrum will show different splitting patterns and chemical shifts for the protons on the ring for each isomer, allowing for structural confirmation and relative quantification.
Q4: What are the most effective methods for purifying the final product?
-
Recrystallization: This is the most common and cost-effective method for purification on a lab scale.[9] The choice of solvent is critical. Solvents like methanol or ethanol are often effective.[10] The desired 2-nitro isomer may have different solubility characteristics compared to the 4-nitro and 6-nitro impurities, allowing for its selective crystallization.
-
Column Chromatography: For achieving very high purity or for separating isomers that are difficult to resolve by recrystallization, column chromatography is the method of choice.[9] A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) will separate the compounds based on their polarity.
-
Fractional Distillation (under vacuum): While less common for this specific compound due to the high boiling points of the isomers, vacuum distillation can sometimes be used to separate components with sufficiently different boiling points.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Reaction temperature was too low, leading to a slow reaction rate.- Reaction time was insufficient for complete conversion.- Loss of product during workup or purification. | - Carefully maintain the optimal reaction temperature.- Monitor the reaction progress using TLC or GC to ensure completion.- Optimize workup and recrystallization procedures to minimize losses. |
| High Percentage of Isomeric Impurities | - The reaction temperature was too high, reducing selectivity.- The rate of addition of the nitrating agent was too fast. | - Maintain a lower, controlled reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent.- Add the nitrating mixture dropwise with efficient stirring to control the local concentration and temperature. |
| Presence of Di-nitrated Byproducts | - Reaction conditions were too harsh (excess nitrating agent, high temperature). | - Use a stoichiometric amount or only a slight excess of the nitrating agent.- Avoid high reaction temperatures, as the first nitro group further deactivates the ring, requiring more forcing conditions for a second nitration.[2] |
| Product is an Oil or Dark-colored Solid | - Presence of resinous byproducts from side reactions.- Residual acidic impurities from the nitrating mixture. | - During workup, thoroughly wash the organic layer with water and a sodium bicarbonate solution to remove acids.- Treat the recrystallization solution with a small amount of activated charcoal to adsorb colored impurities.[9] |
| Isomers are Difficult to Separate by Recrystallization | - The isomers have very similar solubilities in the chosen solvent.- Formation of a eutectic mixture or co-crystallization. | - Experiment with different recrystallization solvents or solvent mixtures.- Employ column chromatography for a more effective separation.[11][12] |
Experimental Protocols
Protocol 1: Synthesis via Nitration of 1-Bromo-3-chlorobenzene
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 2.5 equivalents) to 0 °C in an ice-water bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 1.1 equivalents) dropwise to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Reactant Addition: To a separate flask, dissolve 1-bromo-3-chlorobenzene (1.0 equivalent) in a suitable solvent like dichloromethane or use it neat. Cool this mixture to 0 °C.
-
Reaction: Add the pre-formed nitrating mixture dropwise to the solution of 1-bromo-3-chlorobenzene over 30-60 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC or GC analysis.
-
Workup: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate as a solid or an oil.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of a hot solvent (e.g., methanol or ethanol) required to fully dissolve the solid.[9][10]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent. Check the purity by measuring the melting point and performing HPLC or GC analysis.
Protocol 3: General HPLC Analysis Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[7] A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small sample of the product mixture in the mobile phase. The isomers should elute as separate peaks, allowing for quantification based on peak area.
References
- 1. 1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d-nb.info [d-nb.info]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Chloro-3-nitrobenzene | SIELC Technologies [sielc.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
Technical Support Center: Optimizing Yield for the Synthesis of 1-Bromo-3-chloro-2-nitrobenzene
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of 1-Bromo-3-chloro-2-nitrobenzene. This molecule is a valuable intermediate, but its synthesis presents significant regioselectivity and purification challenges. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common method is the electrophilic aromatic substitution (EAS) of 1-bromo-3-chlorobenzene using a nitrating agent. Typically, this involves a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1]
Q2: Why is regioselectivity a primary challenge in this specific synthesis?
Regioselectivity is the critical hurdle due to the directing effects of the existing bromo and chloro substituents on the benzene ring. Both halogens are deactivating yet ortho, para-directing groups.[2] This means they direct the incoming electrophile (the nitro group) to the positions ortho and para relative to themselves.
In 1-bromo-3-chlorobenzene, this results in three possible nitration sites:
-
Position 2: Ortho to both the bromine and chlorine atoms.
-
Position 4: Para to the bromine and ortho to the chlorine.
-
Position 6: Ortho to the bromine and para to the chlorine.
The desired product, this compound, results from substitution at the C2 position. However, this position is sterically hindered, being flanked by both halogen atoms. Consequently, nitration at the C4 and C6 positions is often kinetically favored, making the desired C2 isomer a minor product in the resulting isomeric mixture.[3]
Q3: What are the essential safety precautions for conducting this nitration?
Nitration reactions are highly exothermic and involve corrosive, hazardous materials. Strict adherence to safety protocols is mandatory.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[4] Always handle them inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[5]
-
Exothermic Reaction: The reaction generates significant heat.[6] The nitrating mixture must be prepared by adding the nitric acid slowly to the sulfuric acid in an ice bath to dissipate heat. The substrate should also be added slowly to the mixed acid at a controlled low temperature (e.g., 0-10°C) to prevent the reaction rate from becoming dangerously fast (a runaway reaction).
-
Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents, to prevent violent reactions.[7] Neutralize acidic waste streams carefully before disposal according to your institution's guidelines.
Troubleshooting Guide: Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield of Nitrated Products | 1. Incomplete Reaction: Reaction time was too short, or the temperature was too low. 2. Insufficient Nitrating Agent: The stoichiometry of the nitrating agent was too low. 3. Loss During Workup: The product was lost during extraction or washing steps. | 1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, consider allowing it to stir longer at low temperature or very cautiously allowing it to warm slightly. 2. Check Stoichiometry: Ensure at least one equivalent of nitric acid is used. A slight excess (e.g., 1.1 equivalents) may be beneficial, but a large excess can promote di-nitration. 3. Optimize Workup: Minimize the number of aqueous washes. Ensure the pH is appropriate during extraction to keep the product in the organic layer. |
| The Major Product is NOT the Desired 2-Nitro Isomer | 1. Steric Hindrance: As explained in the FAQs, the C2 position is sterically hindered, making C4 and C6 nitration the more probable outcomes. 2. Reaction Conditions: Standard mixed-acid conditions may not favor the formation of the sterically hindered product. | 1. Focus on Purification: This is often a synthesis where the primary challenge is not forcing the formation of the 2-nitro isomer but efficiently separating it from the more abundant isomers. See the purification section below. 2. Vary Nitrating Agent: While more advanced, exploring alternative nitrating systems (e.g., acetyl nitrate, NO₂BF₄) under different solvent and temperature conditions may alter the isomeric ratio. However, this requires significant process development. |
| Significant Formation of Di-nitrated Byproducts | 1. Reaction Temperature Too High: Excessive temperature increases the reaction rate and provides enough energy to overcome the deactivation of the ring for a second nitration. 2. Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the likelihood of multiple nitrations. | 1. Strict Temperature Control: Maintain the reaction temperature below 10°C, preferably between 0-5°C, throughout the addition and stirring process.[1] 2. Control Stoichiometry: Use a molar ratio of nitric acid to the substrate that is close to 1:1. |
| Difficulty Separating the 2-Nitro Isomer | 1. Similar Physical Properties: The different isomers (2-nitro, 4-nitro, 6-nitro) often have similar polarities and boiling points, making separation challenging. | 1. Fractional Crystallization: Exploit potential differences in the solubility of the isomers in various solvents. The para-substituted isomer (6-nitro) is often the most symmetric and may have the highest melting point and lowest solubility, potentially allowing it to be crystallized out first.[8] 2. Column Chromatography: This is a highly effective method for separating isomers with small differences in polarity.[9] A systematic screen of solvent systems (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) on silica gel is recommended. 3. Preparative HPLC: For high-purity material required in drug development, preparative HPLC may be necessary for final polishing. |
Visualized Reaction Scheme & Workflow
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
References
- 1. aclanthology.org [aclanthology.org]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ehs.com [ehs.com]
- 5. youtube.com [youtube.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Reactions of 1-Bromo-3-chloro-2-nitrobenzene
Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth, practical advice for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of reactions involving 1-bromo-3-chloro-2-nitrobenzene. We will move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
Core Principles: Understanding the Reactivity of this compound
The reactivity of this compound is dominated by its electron-deficient aromatic ring, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) . The powerful electron-withdrawing nitro group (-NO₂) at the C2 position is the key activator.[1] It activates the ring for nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[2][3]
The primary challenge arises from the presence of two potential leaving groups, bromide at C1 and chloride at C3. Both positions are ortho to the activating nitro group, meaning a nucleophile can attack either carbon, leading to a mixture of products. Controlling which halogen is displaced is the central goal.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm reacting this compound with a nucleophile (e.g., an alkoxide) and getting a mixture of the 1-substituted and 3-substituted products. Why is this happening and how can I control it?
Answer: This is the most common issue with this substrate. Both the C1-Br and C3-Cl bonds are activated for SNAr because they are both positioned ortho to the strongly electron-withdrawing nitro group.[3] The formation of a product mixture is often the default outcome unless specific conditions are used to favor one pathway over the other.
The regioselectivity is a delicate balance of two primary factors:
-
Electronic Effects: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the expulsion of the leaving group.[2] Therefore, the bond that is more polarized and renders its carbon more electrophilic will react faster. The C-Cl bond is more polarized than the C-Br bond due to chlorine's higher electronegativity. This electronic factor often favors the displacement of the chloride group.
-
Steric Hindrance: The nitro group at C2 is sterically demanding. A nucleophile must approach the C1 or C3 position, both of which are adjacent to this bulky group. The relative steric hindrance around each position can influence the rate of attack, especially with larger nucleophiles.[4][5]
Controlling the reaction involves manipulating conditions to enhance one of these effects over the other.
Q2: How can I selectively favor the substitution of the BROMINE atom at the C1 position?
Answer: Favoring substitution at the C1 position requires overcoming the electronic preference for C3 attack. This can be achieved by focusing on the leaving group's ability to depart after the Meisenheimer complex is formed, or by using reaction conditions that are less sensitive to the initial electronic activation.
Strategies:
-
Choice of Nucleophile: Use smaller, highly reactive nucleophiles (e.g., sodium azide, small primary amines). Smaller nucleophiles are less affected by steric hindrance, minimizing that variable.
-
Solvent Effects: Employ polar aprotic solvents like DMF or DMSO. These solvents are excellent at solvating the cation (e.g., Na⁺) but poorly solvate the nucleophile, increasing its reactivity.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity. At lower temperatures, the reaction is more sensitive to the stability of the transition state. While C-Cl is more polarized, the C-Br bond is weaker and bromide is a better leaving group in the traditional sense. In some systems, this can become a more dominant factor under kinetically controlled, low-temperature conditions.
Q3: How can I selectively favor the substitution of the CHLORINE atom at the C3 position?
Answer: This is often the more achievable goal as it aligns with the intrinsic electronic preference of the substrate. The key is to amplify the factors that make the C3 carbon a more attractive electrophilic site.
Strategies:
-
Leverage Electronic Effects: This is the thermodynamically favored pathway. Using standard conditions (e.g., sodium methoxide in methanol) will often yield the 3-substituted product as the major isomer.
-
Use of Bulky Nucleophiles: Employing a sterically hindered nucleophile (e.g., potassium tert-butoxide, secondary amines like diisopropylamine) can enhance selectivity for the C3 position. While both C1 and C3 are next to the nitro group, the C1 position is flanked by the larger bromine atom, making the C3 position slightly more accessible to a bulky nucleophile.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a solid or poorly soluble nucleophile can sometimes improve selectivity by modifying the effective reactivity and steric profile of the nucleophile at the reaction interface.
Q4: What is the mechanistic basis for regioselectivity in this SNAr reaction?
Answer: The regioselectivity is determined by the relative stability of the two possible transition states leading to the Meisenheimer intermediates. The nucleophile can attack at C1 (displacing Br) or C3 (displacing Cl).
As shown in Fig. 1, both pathways lead to a Meisenheimer complex where the negative charge is delocalized and stabilized by the nitro group.[6][7] The key difference lies in the energy of the transition states. The C-Cl bond's higher polarity makes the C3 carbon more electron-deficient, generally lowering the activation energy for Path B, making it faster.
Data Summary: Guiding Experimental Design
The following table summarizes how different experimental variables can be adjusted to favor one product over the other. The ratios are illustrative and will vary based on the specific nucleophile and exact conditions.
| Variable | Condition to Favor C1-Br Substitution | Condition to Favor C3-Cl Substitution | Rationale |
| Nucleophile Size | Small (e.g., N₃⁻, MeNH₂) | Bulky (e.g., t-BuO⁻, i-Pr₂NH) | Bulky nucleophiles preferentially attack the less sterically hindered C3 position. |
| Temperature | Lower (e.g., 0-25 °C) | Higher (e.g., 50-100 °C) | Higher temperatures provide more energy to overcome the activation barrier of the less favored pathway, but often favor the faster, electronically preferred C3 substitution. |
| Solvent | Polar Aprotic (DMF, DMSO) | Polar Protic (MeOH, EtOH) or Aprotic | Polar aprotic solvents enhance nucleophilicity, potentially favoring the kinetically faster reaction which can sometimes be C1 substitution if steric factors are minimized. |
Experimental Protocols
General Protocol for SNAr on this compound
This protocol provides a starting point. The choice of nucleophile, solvent, and temperature should be adjusted based on the desired regioselectivity as discussed above.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous Solvent (e.g., DMF, THF, or an alcohol)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound and the anhydrous solvent.
-
Reagent Addition: If the nucleophile is a solid (e.g., sodium methoxide), add it portion-wise to the stirred solution. If it is a liquid, add it dropwise via syringe. Safety Note: Some reactions may be exothermic. Consider an ice bath for initial cooling.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Stain the TLC plate with potassium permanganate to visualize the spots. The starting material and the two potential products should have different Rf values.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to separate the regioisomers.
Troubleshooting within the Protocol:
-
No Reaction: If the reaction does not proceed, consider a more polar aprotic solvent (like DMSO), a higher temperature, or a more reactive nucleophile.
-
Poor Selectivity: If you obtain a nearly 1:1 mixture of isomers, refer back to the strategies in the FAQ section. Try changing the steric bulk of the nucleophile or significantly lowering the temperature.
-
Decomposition: If decomposition is observed (darkening of the reaction mixture with multiple spots on TLC), the temperature may be too high.
References
- 1. One moment, please... [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Failed Reactions with 1-Bromo-3-chloro-2-nitrobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 1-Bromo-3-chloro-2-nitrobenzene in their synthetic workflows. This guide is structured to provide in-depth, field-proven insights into common challenges and their solutions, moving beyond simple procedural lists to explain the underlying chemical principles.
Understanding the Substrate: A Reactivity Overview
This compound is a versatile, yet challenging, trifunctionalized aromatic building block. Its reactivity is governed by the interplay of its three substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). It directs nucleophilic attack to the ortho (C-1 Bromo, C-3 Chloro) positions.
-
Bromo (-Br) and Chloro (-Cl) Groups: These halogens serve as reactive handles for various cross-coupling reactions. In palladium-catalyzed couplings, the Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond, allowing for selective functionalization. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1]
This unique electronic and steric environment is key to its synthetic utility but also the source of many experimental challenges.
Caption: Reactivity profile of this compound.
General Troubleshooting & FAQs
This section addresses preliminary issues that are independent of the specific reaction type.
Q: My reaction is not working. How can I be sure my starting material is of sufficient quality?
A: The stability and purity of this compound are critical.
-
Purity Check: Verify the purity by ¹H NMR, ¹³C NMR, and LC-MS. The expected ¹H NMR spectrum should show three distinct aromatic signals.[2] Impurities from its synthesis, such as isomers or residual starting materials, can interfere with catalysis.
-
Stability: While generally stable, prolonged storage in the presence of light or moisture can lead to degradation. It should be stored in a tightly sealed container in a cool, dry, dark place.[3]
-
Solubility: This compound has limited solubility in many common solvents. Ensure it is fully dissolved at the reaction temperature to avoid issues related to heterogeneity.[3]
| Solvent | Solubility |
| Chloroform | Slightly soluble[3] |
| Methanol | Slightly soluble[3] |
| Water | Insoluble[4] |
| Diethyl Ether | Freely soluble[4] |
| Hot Alcohol | Freely soluble[4] |
Q: What are the primary safety concerns when handling this compound?
A: this compound is a hazardous substance.
-
Hazards: It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[5][6]
-
Precautions: Always handle this chemical in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[8]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The selective coupling at the C-Br position is a common application. Failure is often traceable to catalyst, base, or reaction conditions.
Q: My Suzuki coupling has stalled or shows no conversion. What is the root cause?
A: A failed Suzuki coupling is one of the most common issues. A systematic approach to troubleshooting is essential.
Caption: Systematic troubleshooting workflow for a failed Suzuki coupling.
Detailed Troubleshooting Steps:
-
Inert Atmosphere is Non-Negotiable: The Pd(0) active catalyst is highly sensitive to oxygen.[1] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[9]
-
Catalyst and Ligand Choice:
-
The Challenge: The electron-deficient nature of the aryl halide can make the initial oxidative addition step more facile, but catalyst stability can be an issue.[10]
-
The Solution: For challenging substrates, consider using more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9] These stabilize the palladium center and promote efficient catalysis. If using a simple source like Pd(OAc)₂, ensure a proper ligand-to-palladium ratio (typically 1:1 to 4:1).[1]
-
-
Base Selection and Quality: The base is critical for the transmetalation step.[9]
-
Common Choices: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used.[9] K₃PO₄ is often a good choice for anhydrous conditions.[11]
-
Causality: The base must be strong enough and sufficiently soluble to activate the boronic acid.[1] Poor quality or wet base can quench the reaction. Use a finely powdered, anhydrous base to maximize surface area and reactivity.
-
-
Boronic Acid/Ester Instability: Boronic acids, especially electron-deficient ones, are susceptible to decomposition via protodeboronation (hydrolysis).[1][9]
-
Mitigation: Use fresh, high-purity boronic acid. Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters, which release the boronic acid slowly under the reaction conditions.[9]
-
Q: I am observing significant homocoupling of my boronic acid. How can I minimize this?
A: Homocoupling is often a result of oxygen contamination, which leads to oxidative coupling of the boronic acid.
-
Solution: Rigorous deoxygenation of the reaction mixture before adding the palladium catalyst is crucial.[9] Maintain a positive pressure of inert gas throughout the reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.[10][11]
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
This C-N bond-forming reaction is powerful but sensitive to reaction parameters.[12]
Q: My Buchwald-Hartwig amination is giving low yield or only starting material. What should I investigate?
A: Failures in this reaction often stem from catalyst inhibition, improper base selection, or substrate-specific issues.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
Catalyst and Ligand System:
-
The Challenge: Aryl chlorides are generally less reactive than bromides, but the C-Br bond on this substrate should be reactive.[13] However, the amine itself can act as a ligand and inhibit the catalyst.[14]
-
The Solution: Use a pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) for reliable generation of the active Pd(0) species.[15] Ensure an appropriate ligand is chosen for your amine class (e.g., hindered primary amines may require specific ligands).[16] Adding a slight excess of the phosphine ligand relative to the palladium source can sometimes prevent catalyst deactivation.[14]
-
-
Base Selection:
-
The Challenge: The base must be strong enough to deprotonate the amine (or the amine-palladium complex) but should not react with your substrate or product.
-
The Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[15] The solubility of the base is also crucial; ensure vigorous stirring.[15]
-
-
Solvent Choice:
Q: I am seeing hydrodehalogenation (loss of Br or Cl) as a major side product. Why?
A: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, especially if the amine has β-hydrogens.[12]
-
Solution: The choice of ligand is critical. Bulky, electron-rich ligands often favor the desired reductive elimination over β-hydride elimination. Running the reaction at the lowest effective temperature can also minimize this pathway.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nitro group makes this substrate a prime candidate for SNAr.
Q: My SNAr reaction is not proceeding, even though the ring should be activated. What's wrong?
A: SNAr reactivity is highly dependent on the stability of the intermediate.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[18][19]
-
The Role of the Nitro Group: The reaction is only strongly activated when the electron-withdrawing group is ortho or para to the leaving group.[19][20] In this compound, the nitro group is ortho to both the bromine and the chlorine, providing strong activation for both positions.
-
Troubleshooting:
-
Nucleophile Strength: Ensure your nucleophile is strong enough. The reaction rate is first order in both the halide and the nucleophile.[18]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically best as they solvate the cation of the nucleophile's salt but not the anion, increasing its nucleophilicity.
-
Temperature: While activated, these reactions often still require heat to proceed at a reasonable rate.
-
Q: Which halogen will be substituted preferentially?
A: This is a complex question where electronic activation and leaving group ability are in opposition.
-
Leaving Group Ability: Bromide is a better leaving group than chloride.
-
Electronic Activation: The C-Cl and C-Br bonds are both ortho to the nitro group and thus both are strongly activated.
-
Outcome: The precise outcome can be condition-dependent. In many cases, the bond to the better leaving group (C-Br) will react faster. However, it is plausible to see mixtures of products or for selectivity to be influenced by the nature of the nucleophile and the reaction conditions. Careful experimental analysis (LC-MS, NMR) is required to determine the regioselectivity in your specific system.
Troubleshooting Guide: Selective Reduction of the Nitro Group
Converting the nitro group to an aniline is a common transformation that unlocks further synthetic possibilities. The primary challenge is preventing hydrodehalogenation.
Q: My attempts to reduce the nitro group are also removing the bromine and/or chlorine atoms. How can I improve selectivity?
A: Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are often too harsh and will readily cleave the C-Br and C-Cl bonds.
-
Chemical Reduction:
-
SnCl₂/HCl: A classic and often reliable method. Tin(II) chloride in concentrated hydrochloric acid is effective at reducing the nitro group while leaving the halogens intact.
-
Iron/Acetic Acid: Another common method using metallic iron in an acidic medium.
-
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C, but with careful monitoring) can sometimes be milder than high-pressure H₂ gas.
-
Specialized Catalytic Hydrogenation: If catalytic hydrogenation is necessary, specific catalyst systems and additives have been developed to suppress dehalogenation.[21][22] This may involve using catalysts like platinum on carbon with additives like morpholine or using specialized bimetallic catalysts.[22][23] The reaction must be carefully monitored and stopped as soon as the nitro group is consumed.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 3. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 4. 3-硝基氯苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 21. pubs.acs.org [pubs.acs.org]
- 22. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 1-Bromo-3-chloro-2-nitrobenzene
Welcome to the technical support center for the synthesis and purification of 1-Bromo-3-chloro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the purification of this important synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: A-to-Z Purification Workflow
The most common route to synthesizing this compound involves the electrophilic nitration of 1-bromo-3-chlorobenzene. This reaction, while effective, can often result in a mixture of the desired product, unreacted starting material, and potentially isomeric byproducts. This guide will walk you through a systematic approach to isolate and purify your target compound.
Initial Work-up: Quenching and Extraction
Question: My reaction is complete. What is the first step to separate my product from the reaction mixture?
Answer: The initial work-up is critical for removing the bulk of acidic residues from the nitrating agents (typically a mixture of nitric and sulfuric acid).
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring. This will dilute the acids and precipitate the crude organic product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic components with a suitable solvent, such as dichloromethane or ethyl acetate. The organic layer will contain your product and any unreacted starting material.
-
Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine (to remove excess water). Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
Frequently Asked Questions (FAQs) on Purification Strategies
Recrystallization
Question: My crude product is a solid contaminated with unreacted 1-bromo-3-chlorobenzene (a liquid at room temperature). Can I use recrystallization for purification?
Answer: Yes, recrystallization is an excellent and often preferred method in this scenario, leveraging the difference in polarity and physical state between your solid product and liquid starting material. The introduction of the nitro group makes this compound significantly more polar than the starting 1-bromo-3-chlorobenzene.
How do I choose the right recrystallization solvent?
The ideal solvent will dissolve your product well at elevated temperatures but poorly at room temperature, while the impurities should remain soluble at all temperatures.[1][2][3]
Recommended Solvent Systems for this compound:
| Solvent/System | Rationale |
| Methanol | A good starting point. This compound has slight solubility in methanol, which can be enhanced with heating.[4] |
| Ethanol/Water | A versatile mixed solvent system. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[5] Reheat to clarify and then allow to cool slowly. |
| Hexane/Ethyl Acetate | For less polar impurities. Dissolve in a minimal amount of hot ethyl acetate and add hexane as the anti-solvent. |
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (including the charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals. A melting point determination (expected: 57-60°C) can be used to assess purity.[4]
Column Chromatography
Question: I have isomeric impurities in my product. Will recrystallization be effective?
Answer: Recrystallization may not be sufficient to separate isomers with very similar solubilities. In such cases, column chromatography is the more powerful technique due to its ability to separate compounds based on finer differences in their polarity and interaction with the stationary phase.[4]
How do I select the right mobile phase for column chromatography?
The key is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate first. The ideal mobile phase will give your product an Rf value of approximately 0.2-0.4.
Recommended Mobile Phase Systems (using silica gel as the stationary phase):
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane/Ethyl Acetate (9:1 to 7:3) | Low to Medium | Excellent for separating moderately polar compounds like halogenated nitroaromatics from non-polar starting materials. |
| Hexane/Dichloromethane (8:2 to 5:5) | Low to Medium | Another effective system offering different selectivity compared to ethyl acetate mixtures. |
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. Spot the crude mixture, the starting material (if available), and the product (if a pure sample is available) on a TLC plate and elute with various solvent mixtures.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Liquid-Liquid Extraction
Question: Can I use liquid-liquid extraction to remove the unreacted, less polar 1-bromo-3-chlorobenzene?
Answer: While not the primary method for final purification of a solid product from a liquid impurity, a well-designed liquid-liquid extraction can be used as a preliminary purification step, especially if the crude product is an oil or if you wish to remove a significant amount of non-polar impurities before proceeding to recrystallization or chromatography. This technique separates compounds based on their differential solubilities in two immiscible liquids.[6]
How can I optimize this separation?
The goal is to choose two immiscible solvents where your polar product has a strong preference for one, and the non-polar impurity has a strong preference for the other. A common system is a polar solvent (like acetonitrile) and a non-polar solvent (like hexane).
Conceptual Liquid-Liquid Extraction Protocol:
-
Dissolve the crude mixture in a solvent in which both the product and impurity are soluble (e.g., a minimal amount of dichloromethane or ethyl acetate).
-
Transfer this solution to a separatory funnel.
-
Add an immiscible, non-polar solvent (e.g., hexane).
-
Add a polar solvent that is immiscible with the non-polar solvent (e.g., acetonitrile).
-
Shake the funnel vigorously and allow the layers to separate. The more polar product will preferentially partition into the more polar solvent layer (acetonitrile), while the less polar starting material will favor the non-polar layer (hexane).
-
Separate the layers and repeat the extraction of the polar layer with fresh non-polar solvent to further remove the impurity.
-
The purified product can then be recovered from the polar solvent by evaporation.
Visualizing the Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
- 1. quora.com [quora.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. Recrystallization [wiredchemist.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dehalogenation in Reactions with 1-Bromo-3-chloro-2-nitrobenzene
Welcome to the technical support center for handling 1-Bromo-3-chloro-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. We will move beyond simple protocols to explore the mechanistic underpinnings of a common and frustrating side reaction—dehalogenation—and provide robust, field-proven strategies to ensure your reactions proceed with high fidelity and yield.
Section 1: Understanding the Substrate's Unique Reactivity
Before troubleshooting side reactions, it is crucial to understand the inherent electronic and steric properties of this compound. Its reactivity is a delicate interplay between its three substituents.
Q1: What are the key reactivity features of this compound that I should be aware of?
A1: The reactivity of this substrate is dominated by two primary factors: the differential reactivity of the two halogen atoms and the powerful electronic influence of the nitro group.
-
Halogen Lability in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. The strength of this bond dictates the reactivity, following the general trend: C–I > C–Br > C–Cl. For your substrate, the C–Br bond is significantly weaker and more polarizable than the C–Cl bond. This makes the C-Br position the primary site of reaction under carefully controlled catalytic conditions.[1] This inherent difference is the key to achieving selective monofunctionalization.
-
The Role of the Nitro Group: The nitro group (–NO₂) is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects.[2][3] This has two major consequences:
-
Activation towards Oxidative Addition: The electron-withdrawing nature of the nitro group polarizes the C–Br and C–Cl bonds, making the attached carbon atoms more electrophilic and thus more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.[4][5] This is beneficial for initiating the catalytic cycle.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring for attack by strong nucleophiles, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer complex intermediate.[6][7][8] While this is a distinct reaction pathway from cross-coupling, it's an important reactivity aspect to consider if strong nucleophiles are present.
-
Caption: Electronic effects on this compound.
Section 2: Troubleshooting Guide: The Dehalogenation Problem
The increased reactivity conferred by the nitro group also makes the substrate susceptible to undesired side reactions, most notably hydrodehalogenation.
Q2: I am performing a Suzuki-Miyaura coupling and observing a significant amount of 3-chloro-2-nitrobenzene as a byproduct. What is happening?
A2: You are observing hydrodehalogenation (often shortened to "dehalogenation"), a common side reaction in palladium-catalyzed cross-couplings where the halogen atom is replaced by a hydrogen atom.[9] This process competes directly with the desired cross-coupling pathway within the catalytic cycle.
The Mechanism: After the initial, desired oxidative addition of the Pd(0) catalyst to the C-Br bond, the resulting Ar-Pd(II)-Br complex sits at a critical juncture.
-
Desired Pathway (Transmetalation): The organoboron reagent (in a Suzuki reaction) transfers its organic group to the palladium center. This is followed by reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[10]
-
Side Reaction (Dehalogenation): If a source of hydride (H⁻) is available, it can be transferred to the palladium center, displacing the bromide. The resulting Ar-Pd(II)-H intermediate then rapidly undergoes reductive elimination to form the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst.[4][11]
This competition is illustrated in the diagram below. The key to preventing dehalogenation is to accelerate the transmetalation and reductive elimination steps relative to the hydride transfer pathway.
Caption: Catalytic cycle showing desired coupling vs. dehalogenation.
Q3: What are the most common sources of hydride that cause dehalogenation?
A3: Identifying and eliminating the hydride source is a primary troubleshooting step. Common culprits include:
-
Solvents: Protic solvents like alcohols (methanol, ethanol, isopropanol) are notorious hydride sources.[9] Some aprotic solvents, like DMF, can also decompose under basic, high-temperature conditions to generate hydride species.[12]
-
Bases: Strong alkoxide bases (e.g., NaOtBu, NaOMe) can be problematic. Amines used as bases can also undergo β-hydride elimination to generate palladium hydride species.[4]
-
Water: While often added to Suzuki reactions to aid in the dissolution of the base and facilitate transmetalation, excessive or uncalibrated amounts of water can participate in pathways that generate Pd-H species.[13]
-
Reagents: The organoboron reagent itself or other additives can sometimes be a source of hydrides if they are impure or degrade over the course of the reaction.
Section 3: Preventative Strategies & Optimized Protocols
Minimizing dehalogenation requires a multi-faceted approach, optimizing the catalyst system, base, solvent, and temperature.
Q4: How can I choose the right palladium catalyst and ligand to suppress dehalogenation?
A4: Your choice of ligand is arguably the most critical factor. The goal is to use a ligand that promotes fast reductive elimination of the desired product. Bulky, electron-rich phosphine ligands are the state-of-the-art for this purpose.
-
Buchwald Biaryl Phosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are designed to be both sterically bulky and highly electron-donating.[14][15] The bulkiness promotes the reductive elimination step, which is often the final step for product formation, making it kinetically favored over competing side reactions.[16] The electron-rich nature of the ligand stabilizes the palladium center and can accelerate the initial oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., IPr, SImes) are strong sigma-donors that form very stable complexes with palladium.[17] They are excellent for promoting the coupling of less reactive aryl chlorides and can be effective at preventing dehalogenation with activated substrates like yours.
| Ligand Type | Examples | Key Characteristics | Recommendation for this compound |
| Monodentate Phosphines | PPh₃, P(o-tol)₃ | "First generation" ligands. Often require higher temperatures and can be prone to dehalogenation. | Generally not recommended as a first choice. |
| Bidentate Phosphines | dppf, BINAP | Offer more stability than monodentate ligands. Can be effective but may be outperformed by newer ligands.[11] | A reasonable choice, but biaryl phosphines are often superior. |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly bulky and electron-rich. Promote fast reductive elimination, actively suppressing dehalogenation.[14][16] | Highly Recommended. Excellent first choice for this substrate. |
| N-Heterocyclic Carbenes | IPr, SImes | Very strong electron donors, form robust catalysts. Excellent for challenging couplings.[17] | Excellent Alternative. Consider if biaryl phosphines are not optimal. |
Q5: Which bases and solvents are recommended for minimizing this side reaction?
A5: The base and solvent system should be chosen to be as "hydride-free" as possible.
-
Recommended Bases: Use milder, non-nucleophilic inorganic bases.
-
Recommended Solvents: Use anhydrous, aprotic solvents.
Q6: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling of this compound that minimizes dehalogenation?
A6: Absolutely. This protocol is a robust starting point designed to favor the desired coupling over the dehalogenation pathway.
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.033 mmol, 3.3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Syringes for liquid transfer
Procedure:
-
Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ under a positive flow of inert gas.
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous dioxane and then the degassed water via syringe.
-
Degassing (Optional but Recommended): For maximum rigor, sparge the solution with a stream of inert gas for 10-15 minutes, or perform three freeze-pump-thaw cycles.[14]
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of the desired product. The reaction is often complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Frequently Asked Questions (FAQs)
Q7: My reaction is still sluggish and producing the dehalogenated byproduct even with the recommended protocol. What other parameters can I optimize?
A7: If you are still facing issues, consider the following second-level optimizations:
-
Temperature: While 80-90 °C is a good starting point, dehalogenation can sometimes have a higher activation energy than the desired coupling. Try lowering the temperature to 60-70 °C and allowing a longer reaction time. Conversely, if the desired reaction is simply too slow, a carefully controlled increase in temperature might be necessary, but this often favors dehalogenation.[19]
-
Catalyst Pre-formation: Instead of using Pd₂(dba)₃ and a separate ligand, consider using a pre-formed palladium pre-catalyst (e.g., SPhos Pd G3). These are often more active and provide more consistent results by ensuring the correct ligand:metal ratio from the start.
-
Reagent Purity: Ensure your boronic acid is pure. Boronic acids can degrade to form boroxines, which are less reactive in transmetalation, slowing down the desired pathway and giving the dehalogenation pathway more time to occur.[14]
Q8: Can I reliably and selectively react at the C-Br bond without touching the C-Cl bond?
A8: Yes. The significant difference in reactivity between the C-Br and C-Cl bonds allows for high selectivity.[1] By using the optimized conditions described above (e.g., a modern biaryl phosphine ligand, moderate temperatures), you can achieve excellent chemoselectivity for the Suzuki, Buchwald-Hartwig, or other cross-coupling reactions at the C-Br position, leaving the C-Cl bond intact for subsequent transformations.
Q9: Is dehalogenation a concern in reactions other than palladium-catalyzed cross-coupling?
A9: Yes, although the mechanism may differ. Dehalogenation is fundamentally a reductive process. It can occur under various conditions:
-
Catalytic Hydrogenation: Using catalysts like Pd/C with H₂ gas can lead to hydrodehalogenation, especially at the more labile C-Br position.
-
Strongly Basic/Nucleophilic Conditions: Under forcing conditions, some strong bases or nucleophiles can promote dehalogenation, sometimes through single-electron transfer (SET) mechanisms.[20][21]
-
Photochemical Reactions: UV irradiation in the presence of a hydrogen donor can also cause dehalogenation via a radical chain reaction.[22]
It is always critical to evaluate the potential for reduction when planning any transformation with this substrate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Assertion : The presence of nitro group facilitates nucleophilic substiution reactions in aryl halides. Reason : The intermediate carbanion is stabilised due to the presence of nitro group. [allen.in]
- 7. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro.. [askfilo.com]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Work-up of Reactions Involving 1-Bromo-3-chloro-2-nitrobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the work-up of chemical reactions involving 1-bromo-3-chloro-2-nitrobenzene. Our goal is to equip you with the necessary insights to overcome common challenges and ensure the successful isolation of your target compounds.
Understanding the Substrate: Key Physicochemical Properties
A thorough understanding of your starting material is paramount for a successful reaction and work-up. This compound is a solid at room temperature with limited solubility in water but good solubility in many organic solvents.[1][2] Its electron-deficient aromatic ring, due to the presence of the nitro group, dictates its reactivity in various transformations, most notably in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 236.45 g/mol | --INVALID-LINK-- |
| Melting Point | 57-60 °C | --INVALID-LINK--[1] |
| Boiling Point | 290.4±20.0 °C (Predicted) | --INVALID-LINK--[1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | --INVALID-LINK--[1] |
| Appearance | Pale Yellow Solid | --INVALID-LINK--[1] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions with this compound in a question-and-answer format.
I. Aqueous Work-up and Extraction
Q1: I've quenched my reaction, but I'm observing a persistent emulsion during the aqueous work-up. How can I resolve this?
A1: Emulsion formation is a frequent challenge, particularly when dealing with nitroaromatic compounds and reactions that generate fine particulate matter.
-
Causality: Emulsions are often stabilized by finely dispersed solids (e.g., catalyst residues, inorganic salts) or amphiphilic byproducts at the aqueous-organic interface. The dense nature of halogenated nitroaromatics can also contribute to this issue.
-
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.
-
Filtration: If the emulsion is caused by suspended solids, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth.[6] This removes the solid particles that are stabilizing the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent with a different density, such as diethyl ether or toluene, to alter the properties of the organic phase.
-
Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, gently invert the funnel several times to allow for extraction with minimal emulsion formation.
-
Centrifugation: For small-scale reactions, transferring the emulsion to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Q2: My product seems to have poor solubility in common extraction solvents. What are my options?
A2: The choice of extraction solvent is critical for efficient product recovery.
-
Solvent Selection Rationale: While this compound itself has some solubility in solvents like chloroform and methanol, the product of your reaction will have different solubility properties.[1] For many reactions, dichloromethane (DCM) or ethyl acetate are effective extraction solvents.[1][6]
-
Recommended Solvents and Strategies:
-
Dichloromethane (DCM): Its density is greater than water, which can be advantageous for separating certain impurities.
-
Ethyl Acetate: A versatile solvent that is less dense than water and can be easily removed under reduced pressure.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
-
"Salting Out": Adding sodium chloride to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[7]
-
II. Purification Challenges
Q3: I'm having difficulty separating my product from unreacted starting material and/or side products by column chromatography. What can I do?
A3: Co-elution of closely related aromatic compounds is a common purification hurdle.
-
Underlying Principles: The polarity of this compound and its derivatives can be very similar, making chromatographic separation challenging.
-
Optimization Strategies:
-
Solvent System Screening: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides the best separation (ΔRf). A common starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate.[6]
-
Gradient Elution: Employ a gradient elution on your column, starting with a non-polar solvent system and gradually increasing the polarity. This can help to resolve compounds with similar Rf values.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column, depending on the properties of your product.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique, often yielding material of very high purity.[8] Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with water) to find conditions where your product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are removed by hot filtration.
-
Q4: My final product is an oil, but I expected a solid. What does this indicate and how should I proceed?
A4: Obtaining an oil instead of a solid can be due to the presence of impurities or residual solvent.
-
Possible Causes:
-
Impurities: Even small amounts of impurities can depress the melting point of a compound, resulting in an oil or a low-melting solid.
-
Residual Solvent: Trapped solvent from the work-up or chromatography can prevent crystallization.
-
-
Purification and Isolation Protocol:
-
High Vacuum Drying: Place the oil under high vacuum for several hours to remove any remaining volatile solvents. Gentle heating can aid this process, but be cautious of product decomposition.
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes or pentane) to the oil and stir or sonicate. This can often induce crystallization by "washing away" impurities that are more soluble in the non-polar solvent.
-
Re-purification: If the above methods fail, it is likely that significant impurities are present. Re-purify the material using column chromatography with a shallower gradient.
-
Seeding: If you have a small crystal of the pure compound, adding it to the oil can sometimes initiate crystallization.
-
III. Specific Reaction Work-ups
Q5: I've performed a Suzuki-Miyaura cross-coupling reaction. What is the standard work-up procedure to remove the palladium catalyst and boronic acid residues?
A5: The work-up for a Suzuki coupling requires the removal of both the catalyst and boron-containing byproducts.[9][10]
-
Standard Protocol:
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or toluene.
-
Aqueous Wash: Wash the organic layer with an aqueous solution. A saturated solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) can help to remove the base and some boron species. A subsequent wash with a saturated solution of sodium bicarbonate (NaHCO₃) can neutralize any remaining acid.
-
Filtration through Celite®: To remove the palladium catalyst, which often precipitates as palladium black, filter the reaction mixture through a pad of Celite®.[6]
-
Brine Wash and Drying: Wash the organic layer with brine to remove excess water, then dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration and Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
-
Visual Workflow for Suzuki Coupling Work-up:
Caption: Generalized workflow for the work-up of a Suzuki-Miyaura coupling reaction.
Q6: I am performing a nucleophilic aromatic substitution (SNAr) with an amine. How should I approach the work-up to remove the excess amine and other polar impurities?
A6: The work-up for an SNAr reaction with an amine needs to effectively remove the basic starting material and any resulting salts.
-
Key Considerations: The product will likely be less polar than the starting amine. The use of a base in the reaction will also need to be addressed.
-
Step-by-Step Protocol:
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl. This will protonate the excess amine, making it highly water-soluble and effectively removing it from the organic phase.
-
Neutralizing Wash: Follow the acid wash with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Water and Brine Washes: Wash with water and then brine to remove any remaining inorganic salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as needed, typically by column chromatography or recrystallization.
-
-
Logical Flow for SNAr Work-up:
Caption: Step-by-step work-up procedure for a nucleophilic aromatic substitution with an amine.
Safety First: Handling this compound
As a responsible scientist, prioritizing safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14]
-
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[12][15] Avoid generating dust.
-
Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations.
References
- 1. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry - ProQuest [proquest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.nl [fishersci.nl]
- 15. biosynth.com [biosynth.com]
Validation & Comparative
Characterization of 1-Bromo-3-chloro-2-nitrobenzene by 1H NMR and 13C NMR
An In-depth Technical Guide to the NMR Characterization of 1-Bromo-3-chloro-2-nitrobenzene: A Comparative Analysis
Prepared by a Senior Application Scientist
Abstract
The unequivocal structural characterization of highly substituted aromatic compounds is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. Isomeric differentiation, often a significant analytical challenge, demands robust and precise methodologies. This guide provides a comprehensive technical overview of the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of readily available, fully assigned experimental spectra for this specific isomer, we present a detailed predictive analysis for both ¹H and ¹³C NMR. This analysis is grounded in fundamental NMR principles and is critically compared with published experimental data for the closely related isomer, 1-bromo-2-chloro-3-nitrobenzene. We further provide a validated, step-by-step protocol for acquiring high-quality NMR data, ensuring researchers can confidently apply these methods in their own work.
Introduction: The Challenge of Isomeric Purity in Substituted Nitrobenzenes
Substituted nitrobenzenes are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and agrochemicals.[1][2] The precise arrangement of substituents on the benzene ring dictates the molecule's chemical reactivity, physical properties, and, in the case of drug candidates, its biological activity. Consequently, the ability to distinguish between closely related isomers, such as this compound and 1-bromo-2-chloro-3-nitrobenzene, is not merely an academic exercise but a critical component of quality control and regulatory compliance.
NMR spectroscopy stands as the preeminent tool for the structural elucidation of organic molecules in solution. Its sensitivity to the local electronic environment of each nucleus provides a unique fingerprint of a molecule's structure. This guide will delve into the nuanced interpretation of ¹H and ¹³C NMR spectra to confidently assign the structure of this compound.
Theoretical Framework: Understanding Substituent Effects on the Aromatic Ring
The chemical shifts observed in the NMR spectrum of a substituted benzene are governed by the interplay of inductive and resonance effects of the substituents.
-
The Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This withdrawal of electron density deshields the aromatic ring, causing its protons and carbons to resonate at a higher frequency (downfield shift) compared to unsubstituted benzene. The resonance effect is most pronounced at the ortho and para positions, leading to a significant downfield shift for nuclei at these locations.[3][4]
-
Halogens (Br and Cl): Bromine and chlorine are electronegative atoms that exert a -I effect, withdrawing electron density and deshielding the ring. However, they also possess lone pairs of electrons that can be donated into the π-system of the ring, a positive resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect in its influence on proton chemical shifts. In ¹³C NMR, the situation is more complex, with heavy atoms like bromine also introducing significant spin-orbit coupling effects that influence the chemical shift of the directly attached carbon (ipso-carbon).[5][6]
In this compound, the three substituents are adjacent, creating a highly complex and polarized electronic environment. The predictive analysis of the resulting spectrum relies on understanding the additive nature of these effects.
¹H NMR Spectral Analysis: A Predictive and Comparative Approach
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three protons on the ring (H-4, H-5, and H-6).
dot
Caption: Chemical structures of the target analyte and its key isomer.
Predicted Spectrum for this compound
-
H-6: This proton is ortho to the bromine atom and meta to the nitro group. It is expected to be the most downfield of the three protons due to the strong deshielding effect of the adjacent nitro group and the inductive effect of the bromine. It should appear as a doublet of doublets (dd).
-
H-4: This proton is ortho to the chlorine atom and meta to the nitro group. It will also be significantly downfield. It is expected to be a doublet of doublets (dd).
-
H-5: This proton is flanked by H-4 and H-6 and is para to the nitro group. It will experience coupling to both adjacent protons and is expected to appear as a triplet or, more precisely, a triplet-like doublet of doublets (t or dd). It will likely be the most upfield of the three aromatic signals.
Comparison with Experimental Data of 1-Bromo-2-chloro-3-nitrobenzene
To validate our predictive approach, we compare it with the known experimental data for the isomer, 1-bromo-2-chloro-3-nitrobenzene, which has protons at positions 4, 5, and 6.[7][8]
| Proton Assignment | Predicted Pattern (this compound) | Predicted Shift Range (ppm) | Experimental Data (1-Bromo-2-chloro-3-nitrobenzene)[7][8] |
| H-6 | Doublet of Doublets (dd) | ~7.9 - 8.1 | 7.84 (d) |
| H-4 | Doublet of Doublets (dd) | ~7.7 - 7.9 | 7.71 (d) |
| H-5 | Triplet / dd | ~7.3 - 7.5 | 7.27 (dd) |
Table 1: Comparative analysis of predicted ¹H NMR data for this compound versus experimental data for its isomer. Predicted shifts are estimated based on additive substituent effects.
The key differentiator will be the coupling patterns and the precise chemical shifts. The experimental spectrum of the isomer shows two doublets and a doublet of doublets, which arises from its specific proton arrangement.[7][8] Our target molecule is predicted to show two distinct doublet of doublets and a triplet/dd, providing a clear basis for differentiation.
¹³C NMR Spectral Analysis: Pinpointing the Substitution Pattern
The proton-decoupled ¹³C NMR spectrum will display six signals, one for each unique carbon atom in the aromatic ring. The chemical shifts are highly sensitive to the attached substituent.
Predicted Spectrum for this compound
-
C-2 (C-NO₂): The carbon bearing the nitro group is expected to be significantly downfield due to strong electron withdrawal.
-
C-1 (C-Br) & C-3 (C-Cl): The carbons attached to the halogens will have their chemical shifts influenced by the electronegativity and heavy atom effects of Br and Cl. The C-Cl bond typically results in a more downfield shift than C-Br.[6]
-
C-4, C-5, C-6: These carbons bearing protons will appear in the typical aromatic region (120-140 ppm). Their precise shifts will be determined by their position relative to the three substituents.
Comparative Analysis
A full comparative analysis requires either experimental data for the isomer or high-fidelity computational prediction. However, the most telling signals are those of the substituted (ipso) carbons. The relative chemical shifts of C1, C2, and C3 will be the definitive fingerprint of the substitution pattern. Recent studies have shown that substituent effects on ¹³C NMR shifts are complex and correlate with changes in the σ-bonding framework, not just simple π-electron density arguments.[5]
| Carbon Assignment | Predicted Shift Range (ppm) for this compound | Key Influencing Factors |
| C-2 (ipso-NO₂) | 148 - 152 | Strong -I, -R effects of NO₂ |
| C-3 (ipso-Cl) | 133 - 137 | Electronegativity of Cl |
| C-1 (ipso-Br) | 120 - 125 | Electronegativity and heavy atom effect of Br |
| C-4 | 125 - 130 | ortho to Cl, meta to NO₂ |
| C-6 | 130 - 135 | ortho to Br, meta to NO₂ |
| C-5 | 128 - 132 | para to NO₂ |
Table 2: Predicted ¹³C NMR chemical shift ranges for this compound.
Validated Experimental Protocol for NMR Data Acquisition
This protocol provides a self-validating system for acquiring high-quality NMR data suitable for structural elucidation.
Workflow Diagram
dot
Caption: Standard workflow for NMR-based structural characterization.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-protic organic compounds and typically contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup (300-600 MHz):
-
Insert the NMR tube into the spectrometer.
-
Locking: The instrument's field frequency is stabilized by "locking" onto the deuterium signal from the CDCl₃ solvent.
-
Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks and resolving fine coupling patterns. A well-shimmed sample will show sharp, narrow solvent and TMS peaks.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Spectral Width: Set to approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A 2-5 second delay between pulses is recommended to allow for full nuclear relaxation.
-
Number of Scans: 16 to 32 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width of ~240 ppm is required.
-
Acquisition Time: Typically 1-2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are needed. A range of 512 to 2048 scans is common.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.
-
Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.
-
Conclusion
The structural characterization of this compound by NMR spectroscopy is a tractable but nuanced task. Through a predictive analysis based on established substituent effects, we have outlined the key distinguishing features expected in both the ¹H and ¹³C NMR spectra. The most significant differentiators from its isomer, 1-bromo-2-chloro-3-nitrobenzene, will be the multiplicity and coupling constants of the three aromatic protons, as well as the unique chemical shifts of the six aromatic carbons. By following the detailed experimental protocol provided, researchers can acquire high-fidelity data, enabling confident structural assignment and ensuring the isomeric purity of their materials. This guide serves as a practical tool for scientists engaged in synthesis, drug discovery, and quality control.
References
- 1. 1-BROMO-2-CHLORO-3-NITROBENZENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. chembk.com [chembk.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 8. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
A Comparative Guide to HPLC Analysis for Purity Assessment of 1-Bromo-3-chloro-2-nitrobenzene
For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates is a cornerstone of robust and reproducible research and manufacturing. 1-Bromo-3-chloro-2-nitrobenzene, a vital building block in the synthesis of various pharmaceutical compounds, requires a precise and reliable analytical method to quantify its purity and identify any process-related impurities or degradants.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and supporting data to facilitate informed decisions in your laboratory.
The Analytical Challenge: Resolving Key Impurities
The primary challenge in the purity analysis of this compound lies in the separation of the main component from structurally similar impurities. Potential impurities may arise from the starting materials, by-products of the synthesis, or degradation. A common synthetic route involves the bromination of 2-chloro-3-nitrobenzoic acid, which can lead to impurities such as the unreacted starting material and positional isomers.[1] Therefore, a successful HPLC method must offer sufficient selectivity to resolve these closely related compounds.
Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used and versatile method for the analysis of moderately polar to non-polar compounds like halogenated nitrobenzenes.[3] This is due to its high reproducibility, compatibility with aqueous-organic mobile phases, and the availability of a wide range of stationary phases.
Causality Behind Experimental Choices for RP-HPLC
-
Stationary Phase: A C18 (octadecylsilane) column is the preferred choice due to its strong hydrophobic interactions with the non-polar this compound molecule, leading to good retention and separation from more polar impurities.
-
Mobile Phase: A mixture of acetonitrile and water is selected for the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC that offers good solvating power for the analyte and low viscosity. The water component allows for the manipulation of the mobile phase polarity to achieve optimal retention and separation. A gradient elution is proposed to ensure the timely elution of both less retained and more retained impurities, providing a comprehensive impurity profile in a single run.
-
Detection: The nitroaromatic chromophore in this compound allows for sensitive detection using a UV-Vis detector.[4] The maximum absorbance wavelength (λmax) for similar nitrobenzene compounds is typically in the range of 250-270 nm, providing a good signal-to-noise ratio.[5]
Detailed Experimental Protocol: RP-HPLC
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Program | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-20 min: 90% B, 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile in a volumetric flask to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 water:acetonitrile) to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Alternative Method: Normal-Phase HPLC (NP-HPLC)
For compounds with limited solubility in aqueous solvents and for the challenging separation of positional isomers, Normal-Phase HPLC can be a powerful alternative.[6] NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase, offering a different selectivity compared to RP-HPLC.
Causality Behind Experimental Choices for NP-HPLC
-
Stationary Phase: A silica-based column is the standard for NP-HPLC, where its polar silanol groups interact with polar analytes. For halogenated compounds, a cyano-bonded phase can also provide unique selectivity.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethyl acetate is typically used. The separation is governed by the competition between the analyte and the polar modifier for the active sites on the stationary phase.
-
Advantages: NP-HPLC can excel at separating isomers with minor differences in their dipole moments, which might co-elute in an RP-HPLC system.[6]
Detailed Experimental Protocol: NP-HPLC
Instrumentation and Materials:
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.
-
Normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade n-hexane and isopropanol.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (95:5, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve and dilute to 100 mL with the mobile phase (n-Hexane:Isopropanol 95:5) in a volumetric flask to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Comparison and Performance Data
The following table provides a comparative summary of the two proposed HPLC methods. The performance data is based on typical results observed for the separation of similar halogenated nitroaromatic compounds.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |
| Principle | Hydrophobic interactions | Adsorption/Polar interactions |
| Stationary Phase | Non-polar (C18) | Polar (Silica) |
| Mobile Phase | Polar (Acetonitrile/Water) | Non-polar (n-Hexane/Isopropanol) |
| Typical Elution Order | Polar compounds elute first | Non-polar compounds elute first |
| Resolution of Isomers | Good, but can be challenging | Often superior for positional isomers |
| Reproducibility | Generally higher due to stable bonded phases and aqueous mobile phases | Can be sensitive to mobile phase water content |
| Column Lifetime | Generally longer and more robust | Can be shorter if mobile phase is not scrupulously dried |
| Solvent Cost | Moderate | Can be higher due to use of specialty solvents |
Visualizing the Workflow
Caption: A generalized workflow for HPLC purity analysis.
Self-Validating Systems: Forced Degradation Studies
To ensure a method is "stability-indicating," it must be able to separate the active pharmaceutical ingredient (API) from its degradation products. This is rigorously tested through forced degradation studies, where the sample is subjected to harsh conditions to intentionally induce degradation.
Forced Degradation Protocol Outline:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
Following exposure, each stressed sample should be analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak of this compound.
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion and Recommendations
For routine purity assessment of this compound, the Reversed-Phase HPLC method is highly recommended due to its robustness, reproducibility, and broad applicability. It provides excellent separation for a wide range of potential impurities.
The Normal-Phase HPLC method serves as a valuable orthogonal technique , particularly when the separation of positional isomers is a primary concern or when the sample matrix is incompatible with aqueous mobile phases. Employing both methods during method development can provide a more comprehensive understanding of the sample's purity profile.
The ultimate choice of method should be guided by the specific analytical needs, the nature of the impurities to be monitored, and validated according to the principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.
References
- 1. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Mass spectrometry analysis of 1-Bromo-3-chloro-2-nitrobenzene and its derivatives
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Bromo-3-chloro-2-nitrobenzene and its Derivatives
Introduction: The Analytical Challenge of Halogenated Nitroaromatics
This compound and its derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of multiple reactive functional groups—a nitro group and two distinct halogens on an aromatic ring—imparts unique chemical properties that are valuable in organic synthesis. However, this structural complexity presents a significant analytical challenge. Accurate characterization and quantification are critical for process optimization, impurity profiling, and quality control in drug development and manufacturing.
Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide, intended for researchers and analytical scientists, provides a comparative analysis of mass spectrometry-based methodologies for the characterization of this compound. We will delve into the principles of ionization, compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Mass Spectrometry (LC-MS), and provide field-proven experimental protocols. The focus will be on explaining the causality behind methodological choices to ensure robust and reliable analysis.
Pillar 1: Ionization Techniques - A Comparative Overview
The first critical step in any mass spectrometry analysis is the ionization of the target molecule. The choice of ionization method dictates the nature of the resulting mass spectrum and is fundamentally dependent on the analyte's properties and the analytical goal. Ionization techniques are broadly categorized as "hard" or "soft," which refers to the amount of energy transferred to the molecule during the process.[1]
-
Hard Ionization: These methods impart high energy, leading to extensive and reproducible fragmentation of the molecular ion.[1] This is invaluable for structural elucidation, as the fragmentation pattern serves as a chemical "fingerprint."
-
Soft Ionization: These techniques use lower energy, minimizing fragmentation and typically preserving the molecular ion.[2][3] This is crucial for unequivocally determining the molecular weight of the parent compound.
For halogenated nitroaromatics, the most relevant ionization techniques include:
-
Electron Ionization (EI): As a classic hard ionization technique, EI bombards the vaporized sample with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M+•).[1][4] This high-energy state leads to predictable fragmentation, making EI-MS ideal for creating spectral libraries and identifying unknown compounds. It is the most common ionization method coupled with GC.[5]
-
Chemical Ionization (CI): A softer alternative to EI, CI uses a reagent gas (like methane or ammonia) which is first ionized.[4] These reagent ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form a protonated molecule ([M+H]+). The lower energy transfer results in significantly less fragmentation, making the molecular ion peak more prominent.[4]
-
Electrospray Ionization (ESI): ESI has become a dominant technique, especially for LC-MS. It generates ions from a liquid solution by creating a fine, charged spray.[2][5] As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. ESI is a very soft ionization method, producing protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation. It is particularly suited for polar, thermally labile, or high molecular weight compounds.[6][7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS compatible technique that is well-suited for analyzing low to medium polarity compounds that are not efficiently ionized by ESI.[2][4] The sample is vaporized in a heated nebulizer and then ionized by a corona discharge.[2]
Pillar 2: GC-MS vs. LC-MS - Selecting the Right Platform
The choice between GC-MS and LC-MS is primarily dictated by the volatility, thermal stability, and polarity of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is exceptionally well-suited for the analysis of this compound due to its volatility and thermal stability. The gas chromatograph provides excellent separation of similarly structured compounds, while the mass spectrometer provides definitive identification.
Why GC-MS is a strong choice:
-
High Chromatographic Resolution: Capillary GC columns offer superior separation efficiency for isomers and closely related compounds.
-
Robust and Reproducible: GC-MS methods are highly validated and reliable for routine analysis.
-
Extensive Spectral Libraries: EI-based fragmentation patterns can be searched against extensive databases like the NIST library for confident identification.[8]
Predicted EI Fragmentation of this compound
The molecular formula is C₆H₃BrClNO₂ with a monoisotopic mass of 234.90 Da.[9] The presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) isotopes will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.[10][11]
The fragmentation cascade is driven by the relative bond strengths and the stability of the resulting fragments:[12][13]
-
Molecular Ion (M+•): The M+• peak should be observable at m/z 235, 237, and 239, with a complex isotopic pattern reflecting the combinations of Br and Cl isotopes.
-
Loss of Nitro Group: Nitroaromatic compounds commonly undergo fragmentation via the loss of •NO₂ (46 Da) or •NO (30 Da).[6][10]
-
[M - NO₂]+: This fragment at m/z 189 (for C₆H₃⁷⁹Br³⁵Cl) would be a significant peak.
-
[M - NO]+: Loss of a nitric oxide radical would yield a fragment at m/z 205.
-
-
Loss of Halogens: Cleavage of the C-Br or C-Cl bond can occur, leading to the loss of a bromine or chlorine radical.
-
[M - Br]+: Loss of •Br (79/81 Da) would result in a fragment around m/z 156.
-
[M - Cl]+: Loss of •Cl (35/37 Da) would result in a fragment around m/z 200.
-
-
Sequential Fragmentation: Further fragmentation of primary ions can occur, such as the loss of CO from the [M - NO₂]+ fragment.[10]
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI-MS fragmentation of this compound.
| Ion | Formula | Predicted m/z (for ⁷⁹Br, ³⁵Cl) | Comments |
| [M]⁺• | C₆H₃BrClNO₂ | 235 | Molecular ion. Will show a complex isotopic pattern. |
| [M - NO]⁺ | C₆H₃BrClO | 205 | Loss of a nitric oxide radical. |
| [M - NO₂]⁺ | C₆H₃BrCl | 189 | Common loss from nitroaromatics; likely a prominent peak. |
| [M - Cl]⁺ | C₆H₃BrNO₂ | 200 | Loss of a chlorine radical. |
| [M - Br]⁺ | C₆H₃ClNO₂ | 156 | Loss of a bromine radical. |
Table 1: Predicted key fragments for this compound in EI-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for Derivatives and Complex Matrices
For derivatives of this compound, particularly those created through substitution reactions (e.g., amination, hydroxylation), LC-MS becomes the platform of choice. These derivatives are often more polar and less volatile, making them unsuitable for GC.
Why LC-MS is essential for derivatives:
-
Broad Applicability: Handles a wide range of polarities and molecular weights without requiring derivatization.
-
Soft Ionization: ESI and APCI preserve the molecular ion, which is critical for confirming the identity of synthesized derivatives.
-
Enhanced Sensitivity and Selectivity: When coupled with tandem mass spectrometry (MS/MS), techniques like Multiple Reaction Monitoring (MRM) allow for highly selective and sensitive quantification of target compounds even in complex sample matrices like biological fluids or reaction mixtures.[7]
General Workflow for Method Selection
Caption: Decision workflow for choosing between GC-MS and LC-MS.
Pillar 3: Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a starting point for method development.
Protocol 1: GC-MS Analysis of this compound
This protocol is designed for the qualitative identification of the parent compound.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound standard.
-
Dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution.
-
-
GC Parameters:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Data Analysis: Identify the peak corresponding to this compound. Analyze its mass spectrum, paying close attention to the molecular ion cluster and the characteristic fragmentation patterns described previously. Compare the obtained spectrum with a reference library if available.
-
Protocol 2: LC-MS/MS Analysis of a Hypothetical Derivative (e.g., 4-amino-2-bromo-6-chlorophenol)
This protocol is for the quantitative analysis of a polar derivative in a reaction mixture.
-
Sample Preparation:
-
Quench the reaction mixture and extract the product into an organic solvent.
-
Evaporate the solvent and reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Parameters:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 10% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Column Temperature: 40 °C.
-
-
MS/MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): Determine the m/z of the protonated molecular ion of the derivative.
-
Product Ions: Fragment the precursor ion using collision-induced dissociation (CID) and identify 2-3 stable, specific product ions for quantification and confirmation.
-
Data Analysis: Integrate the peak areas for the selected MRM transitions. Use a calibration curve prepared from a pure standard of the derivative to quantify its concentration in the sample.
-
Conclusion
The mass spectrometric analysis of this compound and its derivatives requires a methodical approach, beginning with a clear understanding of the analytical objectives. For the parent compound, GC-MS with electron ionization provides a powerful tool for identification through its reproducible and information-rich fragmentation patterns. For more polar, thermally sensitive, or complex derivatives, LC-MS/MS is indispensable, offering the soft ionization needed to preserve the molecular ion and the selectivity required for accurate quantification in challenging matrices. By carefully selecting the appropriate chromatographic separation and ionization technique, researchers can achieve robust, reliable, and self-validating data essential for advancing drug development and chemical synthesis.
References
- 1. acdlabs.com [acdlabs.com]
- 2. as.uky.edu [as.uky.edu]
- 3. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]
- 9. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Comparative Reactivity Analysis: 1-Bromo-3-chloro-2-nitrobenzene in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, dihalonitrobenzenes serve as pivotal building blocks for complex molecular architectures. Their utility is intrinsically linked to their reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis. The precise arrangement of halogen substituents and the activating nitro group on the benzene ring dictates the regioselectivity and rate of these transformations, making a nuanced understanding of their comparative reactivity essential for rational process design and optimization.
This guide provides an in-depth analysis of the reactivity of 1-Bromo-3-chloro-2-nitrobenzene, contextualized by comparing it with other structurally related dihalonitrobenzenes. We will dissect the underlying mechanistic principles, present comparative experimental insights, and provide a validated protocol for assessing reactivity in your own laboratory settings.
The Mechanistic Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of dihalonitrobenzenes is governed by the two-step addition-elimination mechanism of the SNAr reaction. This process is fundamentally different from the SN1/SN2 reactions familiar from aliphatic chemistry.
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (a halogen in this case). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization and Aromaticity Restoration: The negative charge of this intermediate is delocalized and stabilized by the potent electron-withdrawing nitro group (-NO₂), particularly when the nitro group is positioned ortho or para to the site of attack. This stabilization is the primary driver of the reaction. The subsequent departure of the halide leaving group restores the aromaticity of the ring, yielding the final product.
The rate-determining step is typically the formation of the Meisenheimer complex. Consequently, two key factors dictate the overall reaction rate:
-
Ring Activation: The degree of electron deficiency in the aromatic ring, which is controlled by the activating group (-NO₂).
-
Leaving Group Ability: The facility with which the halide departs. In SNAr reactions, the trend is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond and stabilizes the intermediate complex, accelerating the rate-determining nucleophilic attack.
Visualizing the SNAr Pathway
The following diagram illustrates the generalized mechanism for the substitution of a halogen (X) on a nitro-activated benzene ring.
Caption: Figure 1: Generalized SNAr Mechanism.
Comparative Reactivity Analysis
In this compound, the nitro group is positioned ortho to both the chlorine and bromine atoms. This placement provides strong electronic activation for nucleophilic substitution at both C1 (bearing Br) and C3 (bearing Cl). The key question is which site is more reactive.
To provide a clear comparison, we will evaluate its reactivity against isomers and analogues where the positions of the halogens and the nitro group are altered.
Structural Comparison of Dihalonitrobenzenes
Caption: Figure 2: Structural Comparison.
Experimental Data Synthesis
The reactivity of these compounds is highly dependent on the incoming nucleophile and reaction conditions. Below is a summary of expected reactivity patterns based on established principles and literature data. The reaction considered is the substitution with a common nucleophile like sodium methoxide (NaOCH₃).
| Compound | Activated Position(s) | Expected Major Product(s) | Relative Reactivity Rationale |
| This compound | C1 (Br) and C3 (Cl) | Mixture of 1-methoxy-3-chloro-2-nitrobenzene and 1-bromo-3-methoxy-2-nitrobenzene. | The nitro group activates both positions. Chlorine is more electronegative, enhancing the electrophilicity of C3. However, bromide is a better leaving group than chloride. The outcome is often a mixture, with selectivity influenced by the reaction conditions. |
| 1,3-Dichloro-2-nitrobenzene | C1 and C3 | 1-methoxy-3-chloro-2-nitrobenzene | Similar to its bromo-chloro analog, but generally slightly less reactive than the bromo-substituted counterpart if C-Br bond cleavage is significant in the transition state. |
| 1-Bromo-2-chloro-4-nitrobenzene | C1 (Cl) and C2 (Br) | Primarily 1-Bromo-2-methoxy-4-nitrobenzene. | The nitro group is para to the chlorine and ortho to the bromine. Para activation is very strong. The chlorine at C1 is therefore highly activated. |
| 2,4-Dichloronitrobenzene | C1 (Cl) and C4 (Cl) | Primarily 1-methoxy-2,4-dichlorobenzene. | The chlorine at the C1 position is activated by both ortho and para nitro groups, making it exceptionally reactive. The chlorine at C4 is only ortho-activated. |
Experimental Protocol: Competitive Reactivity Study
To empirically determine the relative reactivity, a competitive experiment is the most robust method. This protocol describes a method to compare the reactivity of this compound against a reference compound, 2,4-Dichloronitrobenzene, using a limiting amount of a nucleophile.
Objective:
To determine the relative rate of nucleophilic substitution of this compound compared to 2,4-Dichloronitrobenzene with piperidine.
Materials:
-
This compound (Substrate A)
-
2,4-Dichloronitrobenzene (Substrate B - Reference)
-
Piperidine (Nucleophile)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dodecane (Internal Standard for GC analysis)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol), 2,4-Dichloronitrobenzene (10 mmol), and dodecane (1.0 mL, internal standard).
-
Solvent Addition: Add 40 mL of anhydrous DMF to the flask and stir the mixture until all solids are dissolved.
-
Initial Sample (T=0): Withdraw a 0.5 mL aliquot of the reaction mixture. Quench it immediately in a vial containing 2 mL of dichloromethane and 2 mL of water. This serves as the T=0 reference point for GC analysis.
-
Initiation of Reaction: Add piperidine (5 mmol, 0.5 equivalents relative to the total substrate) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to 80°C. Withdraw 0.5 mL aliquots at regular intervals (e.g., 30, 60, 120, 240 minutes). Quench each aliquot as described in step 3.
-
Workup of Aliquots: For each quenched aliquot, separate the organic layer. Wash with saturated sodium bicarbonate solution (2 x 2 mL) and brine (1 x 2 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic samples by Gas Chromatography (GC) or GC-MS.
-
Data Interpretation: By comparing the rate of disappearance of each starting material relative to the internal standard, the relative reactivity can be determined. The ratio of the products formed also provides insight into the competitive reaction rates.
Workflow Visualization
Caption: Figure 3: Competitive Reactivity Protocol.
Conclusion and Outlook
The reactivity of this compound in SNAr reactions is a nuanced interplay of electronic activation and leaving group ability. With the activating nitro group at the C2 position, both the C1-Br and C3-Cl bonds are primed for nucleophilic attack. While general principles provide a strong framework for prediction, the precise outcome, especially regioselectivity, can be highly dependent on the specific nucleophile, solvent, and temperature. Competitive studies, as outlined, are invaluable for quantifying these differences. For the drug development professional, this understanding is critical for controlling byproduct formation and optimizing the synthesis of complex pharmaceutical intermediates.
A Comparative Guide to Leaving Group Ability in SNAr Reactions: Bromide vs. Chloride in 1-Bromo-3-chloro-2-nitrobenzene
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount for the rational design of synthetic routes. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. A critical factor governing the facility of these reactions is the nature of the leaving group. This guide provides an in-depth comparison of the relative leaving group abilities of bromide and chloride in the context of a specifically activated substrate, 1-bromo-3-chloro-2-nitrobenzene, grounding the discussion in mechanistic principles and providing a framework for experimental validation.
The SNAr Mechanism: A Tale of Two Steps
Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, SNAr reactions on aryl halides do not proceed via a backside attack or the formation of an unstable aryl cation.[1] Instead, the reaction follows a two-step addition-elimination pathway.[2][3] The presence of strong electron-withdrawing groups (EWGs), such as the nitro group in our target molecule, is crucial for activating the aromatic ring towards nucleophilic attack.[4]
The mechanism can be summarized as follows:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1] This step is typically the rate-determining step of the reaction.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.
The positioning of the EWG is critical. For effective stabilization of the negatively charged Meisenheimer intermediate through resonance, the EWG must be positioned ortho or para to the leaving group.[1][3][5] In this compound, the nitro group is ortho to both the bromine and chlorine substituents, activating both positions for nucleophilic attack.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Leaving Group Ability in SNAr: A Departure from Convention
In SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which correlates with the strength of the corresponding hydrohalic acid (weaker bases are better leaving groups).[6] However, in SNAr reactions, this trend is often inverted, with the typical reactivity order being F > Cl ≈ Br > I.[1][2] This reversal is a direct consequence of the two-step mechanism where the initial nucleophilic attack is rate-determining.
The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[2] This acceleration of the rate-determining step is the primary reason for the enhanced reactivity of aryl fluorides in SNAr reactions.
Bromide vs. Chloride: A Subtle Competition
When comparing bromide and chloride as leaving groups in SNAr reactions, the differences are often less pronounced than with fluoride.[2] Their reactivities are frequently observed to be comparable.[2] The two main factors at play are:
-
Inductive Effect: Chlorine is more electronegative than bromine, leading to a slightly more polarized C-Cl bond compared to the C-Br bond. This would suggest a faster rate of nucleophilic attack at the carbon bearing the chlorine.
-
Polarizability: Bromine is more polarizable than chlorine. This can lead to attractive interactions with the incoming nucleophile in the transition state, potentially enhancing the reactivity of the bromo-substituted position.[2]
In many cases, these two effects are of similar magnitude, resulting in nearly equal reactivity for aryl chlorides and bromides.[2] However, the specific substrate and reaction conditions can tip the balance in favor of one over the other.
For this compound, both halogens are activated by the ortho-nitro group. A direct competition experiment would be necessary to definitively determine which is the better leaving group in this specific context.
Experimental Design for a Comparative Reactivity Study
To empirically determine the relative leaving group ability of bromide versus chloride in this compound, a competitive reaction can be designed.
Objective:
To determine the relative rates of substitution of bromide and chloride in this compound by a common nucleophile.
Materials:
-
This compound
-
A suitable nucleophile (e.g., piperidine, sodium methoxide)
-
A suitable aprotic polar solvent (e.g., DMSO, DMF)
-
Internal standard for GC or HPLC analysis (e.g., decane, undecane)
-
Reagents for workup and purification
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of this compound and the internal standard in the chosen solvent.
-
Reaction Initiation: Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents) to the reaction mixture. Using a limited amount of the nucleophile will ensure that the reaction does not go to completion and allows for a clear comparison of the initial rates of formation of the two possible products.
-
Reaction Monitoring: Maintain the reaction at a constant temperature and monitor its progress over time by withdrawing aliquots at regular intervals. Quench the aliquots immediately (e.g., with a dilute acid) and analyze them by GC or HPLC.
-
Product Identification: The two expected products are 1-substituted-3-chloro-2-nitrobenzene and 1-bromo-3-substituted-2-nitrobenzene. These products should be independently synthesized or characterized by mass spectrometry and NMR to confirm their identities and retention times.
-
Data Analysis: Quantify the amounts of the two products and the remaining starting material in each aliquot relative to the internal standard. The ratio of the two products will indicate the relative reactivity of the two leaving groups.
Caption: A generalized experimental workflow for the comparative study.
Expected Outcomes and Interpretation:
The ratio of the product resulting from the displacement of bromide to the product from the displacement of chloride will provide a direct measure of their relative leaving group abilities under the chosen reaction conditions.
| Leaving Group | Expected Product | Relative Amount | Implication |
| Bromide | 1-Substituted-3-chloro-2-nitrobenzene | Higher | Bromide is a better leaving group |
| Chloride | 1-Bromo-3-substituted-2-nitrobenzene | Higher | Chloride is a better leaving group |
| Bromide & Chloride | Mixture of both products | Approximately Equal | Leaving group abilities are comparable |
Conclusion
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. byjus.com [byjus.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Biological Activity Screening of 1-Bromo-3-chloro-2-nitrobenzene Derivatives
Introduction: Unveiling the Potential of Halogenated Nitroaromatics
In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as privileged structures, ripe with potential for biological activity. Halogenated nitroaromatic compounds represent one such class.[1] The introduction of a nitro group (NO₂) and halogen atoms (such as bromine and chlorine) onto an aromatic ring can dramatically influence the molecule's electronic properties, lipophilicity, and metabolic stability.[2] These modifications are not merely decorative; they are strategic alterations that can unlock or enhance a wide spectrum of biological effects, including potent antimicrobial and cytotoxic activities.[3][4]
The Rationale: Why Screen These Specific Compounds?
The decision to screen this class of compounds is rooted in established structure-activity relationships:
-
The Nitro Group as a Bioactive Engine: The nitro group is a well-known pharmacophore. Its electron-withdrawing nature is crucial, and in many biological systems, it can be reduced to produce toxic intermediates like nitroso and superoxide species, which can damage cellular macromolecules such as DNA, leading to cell death.[3][4] This mechanism is the cornerstone of the activity of drugs like metronidazole.
-
Halogenation for Enhanced Potency: Halogen atoms, particularly chlorine and bromine, are frequently used in drug design to enhance binding affinity, improve membrane permeability, and block metabolic degradation. The strategic placement of halogens can significantly boost the potency of a parent compound.[2][7]
-
Synergistic Potential: The combination of a nitro group with multiple, different halogens on a benzene ring creates a molecule with complex electronic and steric properties. This unique arrangement can lead to novel mechanisms of action or improved activity against resistant microbial strains or cancer cell lines.
Our screening strategy is therefore designed to cast a wide net, initially probing for two of the most prominent activities associated with this scaffold: antimicrobial efficacy and cytotoxicity.
A Tiered Strategy for Efficient Biological Screening
A logical, tiered approach prevents wasted resources and focuses efforts on the most promising candidates. Our workflow begins with broad primary screens to identify any "hits" and progresses to more quantitative, dose-dependent secondary screens to characterize their potency.
Caption: High-level workflow for screening novel chemical derivatives.
Part I: Antimicrobial Activity Screening
The primary goal here is to determine the lowest concentration of a derivative that can inhibit the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[8][9] We utilize the broth microdilution method, a robust and scalable assay for quantitative analysis.[10][11]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is designed to be self-validating by including a sterile control, a growth control, and a reference antibiotic.
-
Preparation of Reagents & Inoculum:
-
Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.[12]
-
Test Compounds: Prepare a 2560 µg/mL stock solution of each derivative in sterile DMSO. The reference antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is prepared similarly.
-
Bacterial/Fungal Inoculum: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL, standardized using a 0.5 McFarland standard.[9]
-
-
Plate Preparation (96-Well Plate):
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2560 µg/mL test compound stock to the first column of wells (e.g., Column 1). This creates a concentration of 1280 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, and repeating this process across the plate to Column 10. Discard the final 100 µL from Column 10.[13] This creates a concentration range typically from 1280 µg/mL down to 2.5 µg/mL.
-
Column 11 serves as the growth control (broth + inoculum, no compound).
-
Column 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 5 µL of the prepared microbial inoculum to wells in Columns 1 through 11. Do not add inoculum to Column 12.[13]
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 28°C for 48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed, compared to the growth control in Column 11.[9]
-
Caption: Broth microdilution workflow for MIC determination.
Comparative Data: Antimicrobial Activity
The following table presents hypothetical but plausible data for a derivative, "BCN-1" (this compound), compared against a structural isomer and a standard antibiotic.
| Compound | Staphylococcus aureus (Gram+) MIC (µg/mL) | Escherichia coli (Gram-) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| BCN-1 (Test Derivative) | 16 | 64 | 32 |
| BCN-2 (Isomer: 2-Bromo-1-chloro-3-nitrobenzene) | 64 | >128 | 64 |
| Ciprofloxacin (Reference) | 1 | 0.25 | N/A |
| Fluconazole (Reference) | N/A | N/A | 8 |
Data is hypothetical for illustrative purposes.
Analysis: This data suggests that BCN-1 has moderate antibacterial activity, particularly against Gram-positive bacteria, and notable antifungal activity. The positional change of the halogens in isomer BCN-2 appears to significantly reduce its potency, highlighting the structural sensitivity of the biological activity. While not as potent as the clinical standard Ciprofloxacin, an MIC of 16 µg/mL against S. aureus is a promising result for a novel compound.[3][7]
Part II: Cytotoxicity Screening
It is crucial to assess whether the derivatives are toxic to mammalian cells. This is important for two reasons: 1) it could indicate potential as an anticancer agent, and 2) it reveals potential toxicity issues for antimicrobial candidates. The MTT assay is a gold-standard colorimetric assay for this purpose, measuring cell metabolic activity as a proxy for cell viability.[14]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol measures the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16]
-
Cell Seeding:
-
Culture human cell lines (e.g., HepG2, a liver cancer cell line, and HDF, normal human dermal fibroblasts) in appropriate media.
-
Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media, similar to the MIC assay, to achieve a desired concentration range (e.g., 0.1 to 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a "vehicle control" (media with DMSO, no compound) and a "media only" blank.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours in a humidified atmosphere. Viable cells will form purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[17]
-
Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[14][17]
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Comparative Data: Cytotoxicity Profile
The selectivity index (SI) is a critical parameter, calculated as (IC50 in normal cells / IC50 in cancer cells). A higher SI value (>2) is desirable, indicating selective toxicity towards cancer cells.
| Compound | HepG2 (Cancer Cell Line) IC50 (µM) | HDF (Normal Cell Line) IC50 (µM) | Selectivity Index (SI) |
| BCN-1 (Test Derivative) | 12.5 | 55.0 | 4.4 |
| BCN-2 (Isomer: 2-Bromo-1-chloro-3-nitrobenzene) | 45.2 | 60.1 | 1.3 |
| Doxorubicin (Reference) | 0.8 | 5.2 | 6.5 |
Data is hypothetical for illustrative purposes.
Analysis: BCN-1 demonstrates promising cytotoxic activity against the HepG2 cancer cell line with an IC50 of 12.5 µM. Crucially, it shows a good selectivity index of 4.4, suggesting it is over four times more toxic to the cancer cells than to the normal fibroblasts.[18] The isomer, BCN-2, is significantly less potent and lacks meaningful selectivity. This again underscores the importance of the specific substitution pattern on the benzene ring for biological activity.
Conclusion and Future Directions
This guide outlines a foundational screening strategy for assessing the biological potential of this compound derivatives. Based on our comparative analysis of hypothetical data, a derivative like BCN-1 would be identified as a promising "hit" compound, warranting further investigation due to its dual antimicrobial and selective cytotoxic properties.
The logical next steps for a hit compound would include:
-
Secondary Screening: Testing against a broader panel of bacterial/fungal strains (including resistant strains) and cancer cell lines.
-
Mechanism of Action Studies: Investigating how the compound exerts its biological effect (e.g., DNA damage, enzyme inhibition).
-
In Vivo Studies: Evaluating the efficacy and toxicity of the compound in animal models.
By employing these rigorous, well-controlled, and logically structured screening protocols, researchers can efficiently navigate the early stages of drug discovery and identify novel halogenated nitroaromatic compounds with the potential to become next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. This compound | C6H3BrClNO2 | CID 25242101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. broadpharm.com [broadpharm.com]
- 18. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 1-Bromo-3-chloro-2-nitrobenzene
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the successful coupling of complex substrates, such as 1-bromo-3-chloro-2-nitrobenzene, presents a significant synthetic challenge. The presence of two distinct halogen atoms (bromine and chlorine) and a strongly electron-withdrawing nitro group necessitates a careful selection of the catalytic system to achieve high yield and, crucially, chemoselectivity. This guide provides a comparative analysis of various palladium-based catalyst systems for this specific transformation, offering insights grounded in established reactivity principles and available experimental data on analogous substrates.
The Synthetic Challenge: Chemoselectivity in the Presence of a Deactivating Group
The primary hurdle in the Suzuki coupling of this compound is achieving selective activation of the C-Br bond over the more inert C-Cl bond. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1][2] This inherent difference in reactivity provides a basis for selectivity. However, the strongly deactivating nitro group can modulate the electronic properties of the aromatic ring, potentially influencing the oxidative addition step of the catalytic cycle. Furthermore, forcing conditions required to activate the C-Cl bond could lead to undesired side reactions or decomposition of the starting material and product.
Comparative Analysis of Catalyst Systems
The choice of palladium catalyst, and particularly the ancillary ligand, is paramount in navigating the complexities of this reaction. We will compare three major classes of palladium catalyst systems: those with traditional phosphine ligands, those employing bulky, electron-rich phosphine ligands (Buchwald-type ligands), and those featuring N-heterocyclic carbene (NHC) ligands.
Traditional Phosphine Ligands: The Workhorse Catalyst
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used, commercially available, and relatively inexpensive catalyst for Suzuki couplings. For substrates with sufficient reactivity differences between the halogen atoms, Pd(PPh₃)₄ can provide good selectivity. Studies on the Suzuki coupling of 1-chloro-2-nitrobenzenes with phenylboronic acid have demonstrated the efficacy of Pd(PPh₃)₄, achieving excellent yields.[3] This suggests that for our target molecule, selective C-Br coupling is feasible with this catalyst.
Key Considerations:
-
Cost-Effectiveness: Generally the most economical option.
-
Air Sensitivity: Pd(PPh₃)₄ is sensitive to air and moisture, requiring careful handling under an inert atmosphere.
-
Catalyst Loading: Higher catalyst loadings (1-5 mol%) may be necessary for challenging substrates.
Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type Ligands): For Enhanced Reactivity
For less reactive aryl halides, such as aryl chlorides, or when milder reaction conditions are desired, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand are often superior. Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are designed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] For the Suzuki coupling of this compound, a catalyst system with a Buchwald ligand would be expected to exhibit high activity for the C-Br bond cleavage, potentially allowing for lower catalyst loadings and reaction temperatures, thereby minimizing side reactions.
Key Considerations:
-
High Activity: Can effectively couple less reactive aryl halides.
-
Ligand Cost: These specialized ligands are more expensive than traditional phosphines.
-
Versatility: A wide range of Buchwald ligands are available, allowing for fine-tuning of the catalyst system for a specific substrate.
N-Heterocyclic Carbene (NHC) Ligands: A Modern Approach to High Stability and Activity
Palladium-NHC complexes have emerged as a powerful class of catalysts for cross-coupling reactions. The strong σ-donating ability of NHC ligands creates a highly stable and electron-rich palladium center, which can lead to exceptional catalytic activity and longevity.[1][6] For challenging substrates like this compound, Pd-NHC catalysts can offer high turnover numbers and may be particularly effective in promoting the selective cleavage of the C-Br bond under mild conditions.
Key Considerations:
-
High Stability and Activity: Often exhibit superior performance with low catalyst loadings.
-
Air and Moisture Stability: Many Pd-NHC precatalysts are air- and moisture-stable, simplifying reaction setup.
-
Cost: The cost of NHC ligands and their corresponding palladium complexes can be higher than traditional systems.
Data-Driven Comparison of Catalyst Performance
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Br vs. Cl) | Reference (Analogous Substrate) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | MeOH/H₂O | 80 (Microwave) | 0.5 | >95 | High (inferred) | [3] (for 1-chloro-2-nitrobenzene) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | High | High (inferred) | [5] (for dihaloarenes) |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | DMF/H₂O | 80 | 3 | Moderate-Good | High (inferred) | [7] (for aryl chlorides) |
Note: The yields and selectivities presented are based on reactions with structurally similar compounds and should be considered as a starting point for optimization.
Experimental Protocol: A Starting Point for Optimization
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established procedures and should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The "Why" Behind the Choices
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle. Understanding this mechanism provides the rationale for our experimental choices.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Validated analytical methods for quantification of 1-Bromo-3-chloro-2-nitrobenzene
An In-Depth Comparative Guide to Validated Analytical Methods for the Quantification of 1-Bromo-3-chloro-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise quantification of chemical intermediates is a cornerstone of robust process control, quality assurance, and regulatory compliance. This compound is a key building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its accurate measurement is critical to ensure reaction efficiency, control impurity profiles, and guarantee the quality of the final active pharmaceutical ingredient (API).
This guide provides a detailed comparison of validated analytical methods for the quantification of this compound. Moving beyond a simple listing of protocols, we delve into the causality behind experimental choices, offering insights grounded in years of application science. The methodologies discussed are presented as self-validating systems, incorporating the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity.[3][4][5]
The Foundation: Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] Before comparing techniques, it is crucial to understand the core performance characteristics that define a validated method, as outlined in the ICH Q2(R2) guidelines.[3][4][6] These parameters form the basis of our comparison.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-lab variations).[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a powerhouse in pharmaceutical analysis, prized for its versatility and robustness in separating and quantifying a wide array of organic molecules. For a nitroaromatic compound like this compound, which possesses a strong UV chromophore, HPLC with UV detection is an exceptionally suitable technique.[8]
Causality and Experimental Rationale
The choice of a reversed-phase C18 column is deliberate. The nonpolar stationary phase (C18) effectively retains the moderately nonpolar this compound, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) allows for its controlled elution. The nitroaromatic structure of the analyte provides strong UV absorbance, making a UV detector, commonly set around 254 nm, a sensitive and cost-effective choice.[8] Gradient elution is often preferred over isocratic elution to ensure sharp peaks and efficient separation from potential impurities that may have different polarities.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.[9]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
HPLC-grade acetonitrile and water.[8]
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.[8]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[9]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[8]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[8]
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | 50% B to 95% B over 10 min, hold for 2 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a working standard.
-
The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[5]
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.[8]
-
Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.[7]
-
Quantify the amount of this compound in the samples using the regression equation from the calibration curve.[8]
HPLC-UV Workflow Diagram
Caption: Workflow for quantification using HPLC-UV.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[10] For this compound, GC offers excellent separation efficiency. Coupling it with a mass spectrometer (MS) provides unparalleled specificity, as it identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns, virtually eliminating interferences.[11]
Causality and Experimental Rationale
The use of a low-polarity capillary column, such as a DB-5ms, is ideal for separating halogenated nitroaromatic compounds.[12] These columns provide good resolution based on boiling point differences. The thermal stability of this compound allows it to be vaporized in the GC inlet without degradation. Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns, which are crucial for library matching and positive identification. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS system with a capillary column, autosampler, and mass selective detector.
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
High-purity helium as the carrier gas.
-
This compound reference standard.
2. Preparation of Solutions:
-
Solvent: HPLC-grade ethyl acetate or dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using the appropriate GC-compatible solvent.
-
Working Standard Solutions: Prepare a dilution series (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the chosen solvent. The concentration range for GC-MS is typically lower than for HPLC-UV due to its higher sensitivity.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to achieve a concentration within the calibration range.
3. Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Ion Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-350) or Selected Ion Monitoring (SIM) |
4. System Suitability:
-
Inject a mid-range standard to verify system performance, including peak shape and retention time stability.
-
The signal-to-noise ratio for the lowest calibration standard should be ≥ 10 for confident quantitation.
5. Data Analysis and Quantification:
-
Identify the this compound peak by its retention time and mass spectrum. The molecular ion and key fragment ions should be present.
-
Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion) against the concentration of the standards.
-
Quantify the analyte in samples using the generated calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for quantification using GC-MS.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | RP-HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity differences in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Specificity | Good. Based on retention time and UV absorbance. Potential for co-elution with compounds having similar properties. | Excellent. Based on retention time and unique mass fragmentation pattern, providing definitive identification.[11] |
| Sensitivity (LOQ) | Moderate (typically low µg/mL or high ng/mL range). | High (typically low ng/mL to pg/mL range). |
| Sample Throughput | High. Typical run times are 10-20 minutes. | Moderate. Run times can be similar, but system maintenance (e.g., source cleaning) may be more frequent. |
| Instrumentation Cost | Moderate. HPLC-UV systems are common in analytical labs. | High. GC-MS instruments are more expensive to purchase and maintain. |
| Sample Suitability | Excellent for non-volatile or thermally sensitive compounds. | Requires volatile and thermally stable analytes.[10] |
| Advantages | Robust, widely available, lower operational cost, simpler method development.[9] | Unmatched specificity, high sensitivity, structural information from mass spectra. |
| Limitations | Lower specificity than MS, potential for matrix interference. | Not suitable for non-volatile compounds, can require more complex sample preparation. |
Conclusion
Both RP-HPLC-UV and GC-MS are powerful, validated methods for the quantification of this compound.
-
RP-HPLC-UV stands out as the workhorse method for routine quality control and process monitoring. Its robustness, ease of use, and lower cost make it an ideal choice when high throughput and reliable quantification are needed in relatively clean matrices.
-
GC-MS is the preferred method when absolute certainty of identification is required, such as in impurity profiling, trace-level analysis, or when dealing with complex sample matrices where interferences are likely. Its superior specificity and sensitivity justify the higher cost and complexity for research, development, and problem-solving applications.
Ultimately, the selection of the analytical method should be guided by a thorough understanding of the analytical problem, aligning the technique's capabilities with the required data quality objectives as defined by a comprehensive validation plan.[13]
References
- 1. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [amp.chemicalbook.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. scielo.br [scielo.br]
A Comparative Guide to the X-ray Crystallography of Halogenated Nitrobenzene Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of small organic molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing critical insights into molecular conformation, packing, and intermolecular interactions that govern physical properties and biological activity. This guide delves into the crystallographic analysis of halogenated nitrobenzenes, a class of compounds significant as synthetic intermediates in the pharmaceutical and chemical industries.[1][2]
While a specific crystal structure for 1-Bromo-3-chloro-2-nitrobenzene is not publicly available as of this writing, a comparative analysis of its closely related derivatives offers invaluable predictive insights into its likely solid-state behavior. This guide will provide a detailed experimental workflow for single-crystal X-ray diffraction and a comparative analysis of the crystallographic data for structurally similar compounds, namely 1-Chloro-2-methyl-4-nitrobenzene and 1-Chloro-2-methyl-3-nitrobenzene.
The Significance of Halogenated Nitrobenzenes
Halogenated nitroaromatic compounds are crucial building blocks in organic synthesis.[1] For instance, 1-Bromo-2-chloro-3-nitrobenzene is a reagent used in the synthesis of benzodiazepinone bromodomain inhibitors, which have potential applications in cancer therapy.[3][4] The precise arrangement of atoms in these molecules, dictated by the interplay of various intermolecular forces, can significantly influence their reactivity and suitability for specific applications.
Experimental Workflow: From Crystal to Structure
The journey from a powdered compound to a fully refined crystal structure is a meticulous process. The following protocol outlines the typical steps involved in the single-crystal X-ray diffraction of a small organic molecule like a halogenated nitrobenzene derivative.
Step-by-Step Experimental Protocol
-
Synthesis and Purification: The initial step involves the synthesis of the target compound. For example, 1-Bromo-2-chloro-3-nitrobenzene can be synthesized from 2-chloro-3-nitrobenzoic acid.[3][5] The synthesized compound must be purified to a high degree, typically by recrystallization or chromatography, to ensure the growth of high-quality single crystals.
-
Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a common technique. For instance, a single crystal of 1-chloro-2-methyl-4-nitrobenzene was grown by the slow evaporation of a chloroform solution over five days.[1] Experimentation with different solvents and solvent mixtures is often necessary to obtain crystals of sufficient size and quality.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The data collection is performed on a diffractometer, such as a Bruker APEX II CCD, using monochromatic X-ray radiation (e.g., Mo-Kα radiation, λ = 0.71073 Å) at a low temperature (e.g., 92 K) to minimize thermal vibrations.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². Software packages like SHELXS and SHELXL are commonly used for this purpose.[2]
Visualizing the Crystallography Workflow
The following diagram illustrates the key stages in determining a crystal structure via X-ray diffraction.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Comparative Crystallographic Analysis
The absence of a published structure for this compound necessitates a comparative approach. By examining the crystal structures of its derivatives, we can infer the potential influence of substituent changes on the crystal packing and intermolecular interactions.
| Parameter | 1-Chloro-2-methyl-4-nitrobenzene[1][6] | 1-Chloro-2-methyl-3-nitrobenzene[2] |
| Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 | 171.58 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pna2₁ |
| a (Å) | 13.5698(8) | 7.3061(5) |
| b (Å) | 3.7195(3) | 13.8392(9) |
| c (Å) | 13.5967(8) | 14.6799(10) |
| β (º) | 91.703(3) | 90 |
| Volume (ų) | 685.96(10) | 1484.29(17) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.661 | 1.533 |
| Temperature (K) | 91(2) | 125 |
| R-factor | 0.0498 | 0.031 |
Table 1: Comparison of Crystallographic Data for Two Halogenated Nitrobenzene Derivatives.
Key Observations and Inferences:
-
Symmetry and Packing: The two derivatives crystallize in different crystal systems (monoclinic vs. orthorhombic) and space groups. This immediately indicates that the seemingly minor change in the position of the nitro group leads to a fundamental difference in the way the molecules pack in the solid state.
-
Molecular Conformation: In 1-Chloro-2-methyl-4-nitrobenzene, the molecule is essentially planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring.[1][6] In contrast, for 1-chloro-2-methyl-3-nitrobenzene, the steric hindrance between the adjacent chloro, methyl, and nitro groups forces the nitro group to twist out of the plane of the benzene ring by a significant 38.81(5)°.[2] This highlights the critical role of steric interactions in determining molecular conformation.
-
Intermolecular Interactions: The crystal structure of 1-chloro-2-methyl-4-nitrobenzene is stabilized by π-π stacking interactions between adjacent benzene rings, C-H···O hydrogen bonds, and close Cl···O contacts.[1][6] While not explicitly detailed for 1-chloro-2-methyl-3-nitrobenzene in the provided abstracts, similar types of weak intermolecular interactions are expected to play a role in its crystal packing. The different spatial arrangement of the functional groups will, however, lead to a different network of these interactions.
Visualizing Molecular Structure
The diagram below illustrates the chemical structure of the topic compound, this compound.
Caption: Chemical structure of this compound.
Conclusion and Future Outlook
This comparative guide underscores the profound impact of subtle structural modifications on the crystallographic properties of halogenated nitrobenzenes. While the crystal structure of this compound remains to be determined, the analysis of its close derivatives provides a robust framework for predicting its molecular conformation and packing behavior. The significant out-of-plane twisting of the nitro group observed in the sterically hindered 1-chloro-2-methyl-3-nitrobenzene suggests that this compound, with its similarly crowded substitution pattern, is also likely to adopt a non-planar conformation.
For researchers in drug development and materials science, these insights are crucial for understanding structure-property relationships. The experimental determination of the crystal structure of this compound would be a valuable addition to the crystallographic literature, allowing for a direct and more detailed comparison with the derivatives discussed herein.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 4. 1-BROMO-2-CHLORO-3-NITROBENZENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Comparing the efficacy of different reducing agents for the nitro group in 1-Bromo-3-chloro-2-nitrobenzene
For researchers and professionals in drug development and chemical synthesis, the selective transformation of functional groups is a cornerstone of molecular architecture. The reduction of a nitro group on a polyfunctional aromatic ring, such as in 1-Bromo-3-chloro-2-nitrobenzene, to its corresponding aniline, 2-bromo-6-chloroaniline, presents a classic chemoselectivity challenge. The primary goal is to achieve high-yield conversion of the nitro moiety while preserving the synthetically valuable halogen substituents, which are susceptible to hydrodehalogenation under harsh reducing conditions. This guide provides an in-depth, objective comparison of various reducing agents for this specific transformation, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic strategy.
The Challenge: Preserving Halogen Integrity
The crux of this synthetic problem lies in the potential for over-reduction. While the nitro group is readily reduced, the carbon-bromine and carbon-chlorine bonds can also be cleaved by certain reducing agents, particularly under catalytic hydrogenation conditions. This unwanted side reaction, known as hydrodehalogenation, diminishes the yield of the desired product and complicates purification. Therefore, the choice of reducing agent and reaction conditions is paramount to success.
Comparative Efficacy of Reducing Agents
We will now delve into a comparative analysis of several common and effective reducing agents for the transformation of this compound to 2-bromo-6-chloroaniline.
Metal/Acid Systems: The Robust Workhorses
Reductions using metals in acidic media are among the most reliable and widely used methods for converting nitroarenes to anilines. These methods are particularly valued for their high chemoselectivity, often leaving other reducible functional groups, including halogens, intact.[1][2]
The use of iron powder in acetic acid is a classic, cost-effective, and environmentally benign method for nitro group reduction.[2] The reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group, with the acidic medium providing the necessary protons.
Mechanism Insight: The reaction is believed to proceed through nitroso and hydroxylamine intermediates, which are further reduced to the amine. The relatively mild conditions and the nature of the iron surface generally do not favor the oxidative addition of the aryl halide bonds, thus minimizing hydrodehalogenation.
A reported procedure for the reduction of 1-bromo-2-chloro-3-nitrobenzene using this method demonstrates its remarkable efficacy, affording the desired 2-bromo-6-chloroaniline in quantitative yield.[3]
Stannous chloride is another widely employed reducing agent for aromatic nitro compounds, known for its mildness and high chemoselectivity.[4][5] The reduction mechanism involves the transfer of electrons from Sn(II) to the nitro group, with the alcohol serving as a proton source.
Mechanism Insight: Similar to the Fe/AcOH system, the reduction with SnCl₂ proceeds stepwise. The conditions are generally not harsh enough to induce significant hydrodehalogenation, making it a suitable choice for halogenated nitroarenes.
A specific protocol for the reduction of 1-bromo-2-chloro-3-nitrobenzene using SnCl₂ in ethanol has been documented, providing the target aniline in a moderate yield of 55.2%.[3]
Catalytic Hydrogenation: A Double-Edged Sword
Catalytic hydrogenation is a clean and efficient method for many reductions, often providing high yields with simple work-up procedures. However, for halogenated nitroaromatics, it presents a significant risk of hydrodehalogenation, particularly with palladium-based catalysts.[2][6]
Mechanism of Dehalogenation: The mechanism of hydrodehalogenation on a catalyst surface often involves oxidative addition of the carbon-halogen bond to the metal center, followed by hydrogenolysis. The propensity for this side reaction is a key consideration when selecting a catalyst and reaction conditions.
While standard catalytic hydrogenation with Pd/C is generally not recommended for this substrate, certain modifications can enhance selectivity:
-
Raney Nickel: This catalyst is often a better choice than Pd/C for substrates where dehalogenation is a concern.[2]
-
Sulfided Platinum on Carbon (Pt/C): The addition of sulfur-containing compounds can poison the catalyst surface in a way that selectively inhibits hydrodehalogenation while still allowing for the reduction of the nitro group.[7]
-
Controlling Reaction Parameters: Lowering hydrogen pressure, temperature, and substrate concentration can sometimes minimize dehalogenation.[6]
Due to the high risk of dehalogenation and the availability of more selective methods, detailed protocols for the catalytic hydrogenation of this compound are not presented as a primary recommendation.
Sodium Dithionite (Na₂S₂O₄): A Mild Alternative
Sodium dithionite, also known as sodium hydrosulfite, is an economical and versatile reducing agent that is particularly useful for its mild reaction conditions and high chemoselectivity.[8][9] It is often used in aqueous or semi-aqueous media.
Mechanism Insight: The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[9] This radical anion transfers electrons to the nitro group, leading to its stepwise reduction. The mildness of this reagent makes it compatible with a wide range of functional groups, including halogens.
While no specific experimental data for the reduction of this compound with sodium dithionite was found, its known chemoselectivity makes it a viable option to explore, particularly when acidic conditions need to be avoided.[10][11]
Quantitative Data Summary
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield of 2-bromo-6-chloroaniline | Reference |
| Fe/AcOH | Ethanol/Water | Room Temp. | 16 h | 100% | [3] |
| SnCl₂·2H₂O | Ethanol | Reflux | 3 h | 55.2% | [3] |
Experimental Protocols
Protocol 1: Reduction of this compound with Iron in Acetic Acid
This protocol is adapted from a reported synthesis of 3-bromo-2-chloroaniline.[3]
Materials:
-
1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol)
-
Iron powder (10.7 g, 190.70 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol (120 mL)
-
Water (40 mL)
-
5 N Sodium Hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a mixture of 1-bromo-2-chloro-3-nitrobenzene, acetic acid, ethanol, and water in a round-bottom flask at room temperature, add the iron powder in portions.
-
Stir the resulting mixture at room temperature for 16 hours.
-
Neutralize the reaction mixture with a 5 N sodium hydroxide solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The residue can be purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.
Protocol 2: Reduction of this compound with Stannous Chloride
This protocol is adapted from a reported synthesis of 3-bromo-2-chloroaniline.[3]
Materials:
-
1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (12.97 g, 57.20 mmol)
-
Ethanol (60 mL)
-
Deionized water
-
Ethyl acetate
-
Saturated brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixed solution of 1-bromo-2-chloro-3-nitrobenzene and SnCl₂ in ethanol is stirred and refluxed for 3 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction with deionized water and extract with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
The crude product is purified by silica gel column chromatography (ethyl acetate/petroleum ether = 1:50) to afford the target product.
Visualization of Workflows
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
A Comparative Purity Analysis of Commercially Available 1-Bromo-3-chloro-2-nitrobenzene for Pharmaceutical Research
Introduction
1-Bromo-3-chloro-2-nitrobenzene is a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its utility in the development of novel therapeutics, including inhibitors for cancer therapy, necessitates a stringent evaluation of its purity.[3][4] The presence of isomeric or process-related impurities can have a profound impact on reaction yields, downstream purification efforts, and the toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of this compound sourced from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. We will delve into a multi-pronged analytical approach to not only quantify the purity of the main component but also to identify and characterize the impurity profiles. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for selecting the highest quality reagents for their critical applications.
Experimental Rationale and Design
The purity of a chemical substance is not merely a single number but a comprehensive profile of its components. For a polysubstituted aromatic compound like this compound, the potential for isomeric impurities is significant. Therefore, a multi-technique approach is essential for a thorough evaluation. We have employed High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomeric impurities.[5][6][7][8] This orthogonal approach ensures a comprehensive and reliable assessment of the material's quality.
Methodologies
Sample Preparation
Samples of this compound were obtained from three different commercial suppliers (Supplier A, Supplier B, and Supplier C). For each analytical technique, a stock solution of each sample was prepared by accurately weighing approximately 10 mg of the material and dissolving it in a suitable solvent to a final concentration of 1 mg/mL. All solvents used were of HPLC or analytical grade.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone technique for the purity determination of non-volatile organic compounds.[9][10] A reversed-phase method was developed to separate the main component from potential impurities.
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1 mg/mL in Acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[11][12][13] This method is particularly useful for detecting residual solvents and by-products from the synthesis of this compound.
Experimental Protocol:
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Injection Volume: 1 µL (splitless).
-
Sample Preparation: 1 mg/mL in Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and is highly effective for identifying and quantifying isomeric impurities.[5][7][8][14] Both ¹H and ¹³C NMR spectra were acquired.
Experimental Protocol:
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Sample Preparation: Approximately 10 mg dissolved in 0.7 mL of CDCl₃.
Visualization of the Analytical Workflow
Caption: Workflow for the comparative purity analysis.
Results and Discussion
The following sections present the data obtained from the analysis of this compound from the three suppliers.
HPLC Purity Assessment
The HPLC analysis provided a quantitative measure of the main component and revealed the presence of several minor impurities. The purity was calculated based on the area percentage of the main peak relative to the total peak area.
| Supplier | Purity by HPLC (%) | Number of Impurities Detected | Major Impurity (%) |
| Supplier A | 99.85 | 2 | 0.08 |
| Supplier B | 98.72 | 5 | 0.54 |
| Supplier C | 99.21 | 4 | 0.35 |
Table 1: HPLC purity comparison of this compound from different suppliers.
Supplier A demonstrated the highest purity by HPLC, with only two minor impurities detected at very low levels. Supplier B showed the lowest purity and the highest number of impurities, with one impurity present at a significant level of 0.54%. Supplier C provided material of intermediate purity.
GC-MS Impurity Profiling
GC-MS analysis was instrumental in identifying the nature of the volatile and semi-volatile impurities. The major impurities identified are listed below.
| Supplier | Identified Impurities |
| Supplier A | Trace amounts of dichloronitrobenzene isomers. |
| Supplier B | 1-Bromo-2-chloro-4-nitrobenzene, dichloronitrobenzene isomers, residual nitrobenzene. |
| Supplier C | 1-Bromo-2-chloro-4-nitrobenzene, dichloronitrobenzene isomers. |
Table 2: Impurities identified by GC-MS in this compound samples.
The GC-MS data corroborates the HPLC findings. The sample from Supplier B contained a notable amount of the isomeric impurity 1-Bromo-2-chloro-4-nitrobenzene, as well as residual starting material (nitrobenzene), suggesting incomplete reaction or inadequate purification. The presence of dichloronitrobenzene isomers in all samples, albeit at different levels, points to a common side reaction during the chlorination step of the synthesis.
NMR Structural and Isomeric Analysis
The ¹H NMR spectra were crucial for confirming the identity of the main component and for detecting isomeric impurities that might co-elute in chromatography. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for substituted benzenes.[15]
The ¹H NMR spectrum of the sample from Supplier A showed a clean set of peaks corresponding to the this compound structure, with minimal signals from other species. In contrast, the spectrum of the sample from Supplier B displayed additional sets of aromatic protons, consistent with the presence of the 1-Bromo-2-chloro-4-nitrobenzene isomer identified by GC-MS. The sample from Supplier C also showed minor signals from this isomer, but at a lower intensity than in the sample from Supplier B.
Caption: Logical flow for supplier recommendation based on purity data.
Conclusion and Recommendations
Based on the comprehensive analysis using HPLC, GC-MS, and NMR, a clear distinction in the quality of this compound from the three commercial suppliers can be made.
-
Supplier A provides the highest purity material (>99.8%), with only trace levels of impurities. This product is highly recommended for all applications, especially in late-stage drug development where purity is paramount.
-
Supplier C offers a product of acceptable purity (99.2%) for many research and development purposes. However, the presence of a detectable isomeric impurity may warrant consideration depending on the specific application and the potential for this impurity to interfere with subsequent reactions.
-
Supplier B provides the lowest purity material (98.7%) with a significant level of an isomeric impurity and residual starting material. This product is not recommended for applications where high purity is critical, as the impurities could lead to unwanted side reactions and complicate purification processes.
References
- 1. 1-BROMO-2-CHLORO-3-NITROBENZENE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [amp.chemicalbook.com]
- 3. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]
- 4. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]
- 5. veeprho.com [veeprho.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. toref-standards.com [toref-standards.com]
- 8. azooptics.com [azooptics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Chloro-2-nitrobenzene | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. hpst.cz [hpst.cz]
- 13. researchgate.net [researchgate.net]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Bromo-3-chloro-2-nitrobenzene
For researchers and professionals in the pharmaceutical and chemical synthesis fields, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-Bromo-3-chloro-2-nitrobenzene, a halogenated nitroaromatic compound. By understanding the chemical's inherent risks and adhering to the protocols outlined below, you can ensure the safety of your laboratory personnel and minimize environmental impact.
Understanding the Hazard Profile of this compound
The nitro group and halogen substituents create a molecule that is toxic and poses a significant environmental hazard, particularly to aquatic life.[7][8] Chronic exposure to similar compounds has been linked to potential effects on the blood, leading to conditions like methemoglobinemia.[8][9][10][11][12][13] Therefore, treating this compound with the utmost caution is imperative.
Table 1: Hazard Identification for Halogenated Nitroaromatics
| Hazard Class | GHS Classification | Key Considerations |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Avoid direct contact with skin. Wear appropriate chemical-resistant gloves.[1][2][3][4][5][6] |
| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation) | Wear safety glasses or goggles.[1][2][3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Handle in a well-ventilated area or under a chemical fume hood.[1][3][5] |
| Hazardous to the Aquatic Environment | Chronic Category 2 (Toxic to aquatic life with long lasting effects) | Prevent release to the environment.[8] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory. The causality behind this selection is to create a complete barrier against the primary routes of exposure: inhalation, ingestion, and skin/eye contact.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.
-
Skin and Body Protection: A lab coat is essential. For larger quantities or significant spill risk, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: All handling of waste should occur in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.
This multi-layered defense system is a self-validating protocol; should one barrier fail, others remain to protect the researcher.
Waste Segregation and Storage: A Critical First Step
Proper segregation is fundamental to preventing dangerous chemical reactions. This compound waste must be collected and stored following a strict protocol to ensure safety and regulatory compliance.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of compatible material (e.g., glass or high-density polyethylene). The original product container is often a suitable choice.[14]
-
Labeling: The container must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant, environmental hazard).[14]
-
Segregation: This is a critical step.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated, secure, and equipped with secondary containment to capture any potential leaks.[14]
-
Fill Level: Do not fill the container to more than 90% capacity to allow for vapor expansion.[14]
Diagram 1: Waste Segregation Workflow
Caption: Decision workflow for segregating and storing this compound waste.
Spill Management Procedures
In the event of a spill, a calm and methodical response is crucial. The immediate priority is to ensure personnel safety and contain the spill to prevent environmental release.
Immediate Actions for Spills:
-
Evacuate: Immediately clear the area of all non-essential personnel.[14]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 2.
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[14] Do not use combustible materials like paper towels or sawdust.[10] For solid spills, gently sweep the material to avoid creating dust.[3][8][9]
-
Collection: Carefully collect the absorbed material or spilled solid into your designated hazardous waste container.[14]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[14] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your EHS department.[14]
Final Disposal Pathway: Incineration
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[14] The environmental toxicity of halogenated nitroaromatics necessitates a specific and regulated disposal method.
The universally recommended and accepted method for the final disposal of halogenated organic compounds is high-temperature incineration .[14] This process must be carried out by a licensed and certified professional waste disposal service that operates in compliance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17][18]
The rationale for incineration is based on the complete thermal destruction of the molecule. A properly equipped chemical incinerator, featuring an afterburner and a scrubber, will break down the compound into less harmful components like carbon dioxide, water, and inorganic halides, which are then neutralized.[14]
Diagram 2: Disposal Decision Logic
Caption: Procedural flow for the final disposal of this compound waste.
By adhering to these detailed procedures, you build a self-validating system of safety and compliance. Each step, from PPE selection to final disposal, is designed to mitigate the specific risks posed by this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.nl [fishersci.nl]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 9. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [inchem.org]
- 10. ICSC 0028 - 1-CHLORO-2-NITROBENZENE [inchem.org]
- 11. gov.uk [gov.uk]
- 12. dhss.delaware.gov [dhss.delaware.gov]
- 13. nj.gov [nj.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 16. epa.gov [epa.gov]
- 17. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-3-chloro-2-nitrobenzene
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 1-Bromo-3-chloro-2-nitrobenzene, a halogenated nitroaromatic, is a valuable reagent in organic synthesis. However, its structural class suggests significant potential hazards that necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the causality behind PPE selection begins with a thorough hazard assessment. This compound and structurally similar compounds are classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our safety protocols.
The primary dangers associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Irritation: Direct contact can cause skin irritation.[1][3]
-
Serious Eye Irritation: The compound poses a significant risk of causing serious irritation if it comes into contact with the eyes.[1][3]
-
Respiratory Irritation: Inhalation of the dust or vapors may cause respiratory tract irritation.[1][3]
Furthermore, the toxicological properties of many specialized chemicals have not been exhaustively investigated.[4] This uncertainty demands that we treat the compound with the highest degree of caution, assuming it may have other unknown adverse effects. Absorption through the skin can lead to systemic effects, including the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[4][5]
Section 2: Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be scaled to the specific task, quantity of material, and potential for exposure. Below is a summary table followed by a detailed explanation of each PPE component.
| Exposure Scenario | Minimum PPE Requirement |
| Small Scale (<1g) in a Fume Hood | Nitrile Gloves (double-gloving recommended), Safety Glasses with Side Shields, Laboratory Coat. |
| Medium Scale (1-100g) or Weighing | Nitrile Gloves (double-gloving), Chemical Splash Goggles, Laboratory Coat, Arm Sleeves. Consider a disposable respirator (N95) for weighing operations. |
| Large Scale (>100g) or Splash Potential | Chemical-Resistant Gloves (e.g., Butyl or Viton over Nitrile), Chemical Splash Goggles and a full Face Shield, Chemical-Resistant Apron over a Laboratory Coat. |
| Spill or Emergency Response | Level C Protection: Full-face air-purifying respirator with organic vapor/particulate cartridges, Chemical-Resistant Suit or Coveralls, Chemical-Resistant Boots, Double-layered Chemical-Resistant Gloves.[6] |
Eye and Face Protection
The eyes are highly susceptible to chemical injury.
-
Safety Glasses: Standard safety glasses with side shields are the absolute minimum and are suitable only for handling very small quantities in a highly controlled environment like a glove box.[7][8]
-
Chemical Splash Goggles: These should be your default choice. They provide a seal around the eyes, offering superior protection from splashes, dust, and vapors that can easily bypass standard safety glasses.[2][8]
-
Face Shield: When handling larger volumes where the risk of a significant splash is higher, a face shield must be worn in addition to chemical splash goggles. The goggles protect the eyes, while the shield protects the entire face from direct contact.[6][8]
Skin and Body Protection
This compound is readily absorbed through the skin, making dermal protection critical.
-
Gloves: Always inspect gloves for tears or punctures before use.[9]
-
Nitrile Gloves: These are suitable for incidental contact.[7] For any task involving more than a few milligrams, double-gloving is a prudent measure.
-
Chemical-Resistant Gloves: For prolonged handling or immersion, consult a glove compatibility chart. Heavier-duty gloves like butyl rubber or Viton should be considered, as nitrile may not withstand extended exposure to aromatic compounds.[7]
-
Proper Removal: Glove removal is a critical step to prevent cross-contamination. Use a technique where you only touch the outer surface of the glove with another gloved hand, and your bare skin only touches the clean inner surface.[9]
-
-
Laboratory Coat: A standard lab coat is mandatory to protect your personal clothing and skin.[7]
-
Chemical Apron: For larger-scale work, a chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.[10]
Respiratory Protection
Protection against inhalation is crucial, especially when handling the solid form.
-
Engineering Controls: The primary line of defense is to handle this chemical within a certified chemical fume hood to minimize airborne particles and vapors.[11]
-
Respirators: When engineering controls are insufficient or during tasks with high dust potential (e.g., weighing, scraping), respiratory protection is required.[4]
-
N95/P1 Particulate Respirator: For nuisance dust exposure during careful weighing of small amounts.[9]
-
Air-Purifying Respirator (APR): For larger quantities or potential vapor exposure, a half-mask or full-face APR with combination organic vapor and P100 (or ABEK-P2/P3 in the EU) cartridges is necessary.[9]
-
Section 3: Operational Protocols - Safety in Practice
Step-by-Step Handling Procedure (Small Scale Weighing & Dilution)
-
Preparation: Don your core PPE: double nitrile gloves, a lab coat, and chemical splash goggles. Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Carefully dispense the solid this compound from the reagent bottle onto the weigh boat. Avoid creating dust. If any dust is generated, wait for it to settle before proceeding.
-
Transfer: Once the desired mass is obtained, carefully transfer the solid to your reaction vessel, which is also inside the fume hood.
-
Dilution: Add the solvent to the vessel slowly to avoid splashing.
-
Cleanup: Immediately clean any minor spills on the balance or fume hood surface with a solvent-dampened cloth. Dispose of the cloth and the weigh boat as solid hazardous waste.
-
Doffing: Remove PPE in the correct order: outer gloves, lab coat, inner gloves. Wash hands thoroughly with soap and water.[1]
Spill Response and Disposal Plan
-
Spills: In case of a small spill within the fume hood, contain it with an inert absorbent material (e.g., vermiculite or sand). Sweep up the mixture and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal: All waste, including contaminated PPE, empty containers, and reaction byproducts, must be treated as hazardous waste.[4][12]
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[4]
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local and national regulations.[9][12]
-
Section 4: Visual Workflow - PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
By internalizing this logic, you move from simply following a list to actively managing risk, which is the cornerstone of a robust laboratory safety culture. Your safety, and the safety of those around you, is paramount.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.nl [fishersci.nl]
- 3. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]
- 6. epa.gov [epa.gov]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. capotchem.com [capotchem.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
